K252d
Description
Properties
IUPAC Name |
3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQXRIMLEOPQQP-DDWDLLSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: K252a vs. K252d Structural & Functional Analysis
The following technical guide provides an in-depth structural and functional comparison of K252a and K252d, designed for researchers in medicinal chemistry and signal transduction.
Executive Summary
K252a and This compound are bioactive alkaloids belonging to the indolocarbazole class, structurally related to staurosporine.[1] While they share the same planar aglycone core (K252c/staurosporinone), they diverge fundamentally in their glycosidic moieties.
-
K252a features a bridged furanose ring with a methyl ester, conferring high potency against Trk receptors and Ser/Thr kinases (PKC, PKA, PKG).
-
This compound is characterized by a rhamnose (pyranose) sugar moiety. It generally exhibits a distinct, often weaker, inhibitory profile compared to K252a, making it a critical control compound for establishing Structure-Activity Relationships (SAR) regarding the role of the sugar ring size and substitution.
Chemical Structure Analysis
The defining difference lies in the sugar moiety fused to the indole nitrogens of the aglycone core.
The Aglycone Core (Shared)
Both molecules are built upon K252c (Staurosporinone), a planar, aromatic heterocycle:
-
IUPAC Core: Indolo[2,3-a]pyrrolo[3,4-c]carbazole-12,13(5H,7H)-dione.
-
Role: Provides the scaffold for ATP-competitive binding within the kinase catalytic cleft.
Structural Divergence: The Sugar Moiety
| Feature | K252a | This compound |
| Sugar Ring Type | Furanose (5-membered ring) | Pyranose (6-membered ring, L-Rhamnose) |
| C3' Substituents | –OH (Hydroxy) –COOCH₃ (Methyl ester) | –H / –OH (Lacks the methyl ester) |
| C4' Substituent | –CH₃ (Methyl) | –CH₃ (Methyl, characteristic of rhamnose) |
| Glycosidic Linkage | Bis-N-glycosidic (bridged at N12, N13) | Bis-N-glycosidic (bridged at N12, N13) |
| Stereochemistry | Analogous to ribose derivatives | Analogous to L-rhamnose derivatives |
| Molecular Weight | ~467.48 g/mol | ~453.49 g/mol |
Mechanistic Implication of Structure
-
K252a (Furanose + Ester): The furanose ring constrains the molecule into a "bowl" shape that perfectly complements the ATP-binding pocket of Trk tyrosine kinases. The methoxycarbonyl group at C3' forms critical hydrogen bonds with the hinge region of the kinase.
-
This compound (Rhamnose): The expansion to a pyranose ring (rhamnose) alters the steric volume and the "bite angle" of the bis-glycosidic linkage. This steric shift often reduces affinity for K252a's primary targets (like TrkA) but may retain or shift specificity towards other kinases (e.g., PKC isoforms) or topoisomerases.
Visualization: Structural Hierarchy & SAR Logic
The following diagram illustrates the biosynthetic and structural relationship between the aglycone and its glycosylated derivatives.
Caption: Structural divergence of Indolocarbazoles. K252a arises from furanosylation, while this compound arises from rhamnosylation (pyranose).
Biological Activity & Selectivity Profile[2][3][4]
Kinase Inhibition Data (Comparative)
| Target Kinase | K252a IC₅₀ (nM) | This compound Activity Profile |
| TrkA (NGF Receptor) | 3 - 10 nM | Significantly lower potency (>100 nM) |
| PKC (Protein Kinase C) | 10 - 30 nM | Moderate inhibitor (Isoform dependent) |
| CaMKII | 1.8 nM | Weak / Inactive |
| PKA | 10 - 20 nM | Weak |
Key Insight: K252a is the preferred tool for blocking Neurotrophin (NGF/BDNF) signaling. This compound is rarely used as a primary inhibitor but serves as a negative control or a tool to study the specific requirement of the furanose ring for Trk binding.
Cellular Permeability
-
K252a: Highly cell-permeable due to the lipophilic methyl ester.
-
This compound: Permeable, but physicochemical properties differ due to the rhamnose hydroxyl pattern.
Experimental Protocols
Solubilization & Storage
Both compounds are hydrophobic alkaloids. Proper handling is essential to prevent precipitation or degradation.
-
Solvent: Dissolve strictly in DMSO (Dimethyl Sulfoxide). Avoid Ethanol or water for stock solutions.
-
Concentration: Prepare a 1 mM to 10 mM stock solution.
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C . Protect from light (amber tubes).
-
Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity in cell assays.
Differentiation by HPLC (Quality Control)
To distinguish this compound from K252a in a synthesis mixture or fermentation broth:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV Absorbance at 290 nm (characteristic of the indolocarbazole chromophore).
-
Expected Result:
-
This compound (more polar sugar, no ester) typically elutes earlier than K252a.
-
K252a (lipophilic methyl ester) elutes later .
-
References
-
Kase, H., et al. (1986). "K-252a, a potent inhibitor of protein kinase C from microbial origin." The Journal of Antibiotics.
-
Nakanishi, S., et al. (1986). "The structures of the novel protein kinase C inhibitors K-252a, b, c and d." The Journal of Antibiotics.
-
Wood, J. L., et al. (1995). "Total Synthesis of (+)-K252a." Journal of the American Chemical Society.
-
Sanchez, C., et al. (2006). "The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives." Chemistry & Biology.
-
Wang, C., et al. (2018).[2] "Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity." Marine Drugs.[3] [4]
Sources
Biological Activity and Pharmacological Profile of K252d: A Technical Guide
Executive Summary
K252d is a bioactive indolocarbazole alkaloid and a structural analog of the potent kinase inhibitor staurosporine. Isolated primarily from Nocardiopsis and Streptomyces species, this compound functions as a reversible, ATP-competitive inhibitor of serine/threonine protein kinases, with a defined selectivity profile favoring Protein Kinase C (PKC) .[1][2]
Unlike its more widely utilized analogs K252a and K252b , which exhibit nanomolar potency across a broad kinome, this compound displays a distinct, moderate potency profile (IC50 ~350 nM for PKC).[1][2] This attenuation in potency, driven by specific structural variations in its glycosidic moiety, makes this compound a valuable tool for comparative structure-activity relationship (SAR) studies and for dissecting the precise chemical requirements for high-affinity ATP-pocket binding in the indolocarbazole class.[1][2]
Chemical Identity & Structural Pharmacology[1][2][3]
Structural Composition
This compound belongs to the indolo[2,3-a]pyrrolo[3,4-c]carbazole family.[1][2] Its core scaffold consists of a planar, electron-rich bis-indole system fused to a maleimide-derived lactam.[1][2] The critical pharmacological differentiator lies in the carbohydrate domain:
-
Glycosylation: this compound features a 6-deoxy-α-L-mannopyranosyl moiety attached to the indole nitrogen.[1][2]
-
Structural Divergence: Unlike K252a, which possesses a furanose ring with a bridged lactam/ester linkage that locks the sugar conformation, this compound lacks this rigid bridging.[1] This conformational flexibility contributes to its higher IC50 values compared to K252a.[2]
Structure-Activity Relationship (SAR)
The biological activity of this compound highlights the "molecular anchor" hypothesis of kinase inhibition.
-
ATP Mimicry: The planar indolocarbazole core mimics the adenine ring of ATP, allowing intercalation into the kinase hinge region.
-
Potency Determinants: The sugar moiety of staurosporine and K252a provides additional hydrogen bonds and hydrophobic contacts within the ribose-binding pocket. This compound's specific sugar configuration retains binding capability but with reduced affinity, demonstrating the necessity of the specific furanose/pyranose stereochemistry for sub-nanomolar inhibition.
Figure 1: Structural determinants of potency between K252a and this compound.[1][2]
Kinase Selectivity & Biological Profile[1][2]
Primary Target: Protein Kinase C (PKC)
This compound is principally characterized as a PKC inhibitor.[2][5][6] While it is less potent than staurosporine (a pan-kinase inhibitor), its activity is significant enough to modulate PKC-dependent signaling pathways in vitro.[1][2]
Comparative Inhibitory Potency (IC50 Values):
| Compound | Target: PKC (Rat Brain) | Target: PKA | Target: CaM Kinase II | Mechanism |
| This compound | 350 nM | > 1,000 nM | Weak / Inactive | ATP Competitive |
| K252a | 32 nM | 140 nM | 270 nM | ATP Competitive |
| Staurosporine | 2.7 nM | 7 nM | 20 nM | ATP Competitive |
Data aggregated from Nakanishi et al. (1986) and subsequent comparative studies.[1][2]
Secondary Targets
-
CaM-Dependent Phosphodiesterase: this compound exhibits weak inhibition (IC50 ~46 µM), suggesting a lack of selectivity for calmodulin-regulated enzymes compared to K252a.[1][2]
-
Topoisomerase II: Recent studies on hydroxylated analogs of this compound (e.g., 3-hydroxy-K252d) suggest potential intercalation-based activity against Topoisomerase II, leading to apoptosis in gastric cancer cell lines, though this is less pronounced in the parent this compound molecule.[1][2]
Mechanism of Action
This compound functions via ATP Competition .[2] It binds to the catalytic cleft of the kinase domain, preventing the transfer of the
Binding Kinetics
-
Association: The indolocarbazole core slides into the ATP-binding pocket.[2]
-
Stabilization: The lactam nitrogen forms hydrogen bonds with the hinge region backbone residues (typically Glu/Leu).[2]
-
Steric Fit: The glycosyl group of this compound occupies the ribose-binding region. However, due to the lack of the rigid bridging structure seen in K252a, the entropic penalty of binding is higher, resulting in a faster dissociation rate (
) and higher .
Figure 2: Mechanism of ATP-competitive inhibition by this compound preventing substrate phosphorylation.[1][2]
Experimental Protocols
In Vitro PKC Inhibition Assay
To validate this compound activity, a radiometric kinase assay is the gold standard.[1]
Reagents:
-
Purified PKC isozymes (e.g., PKC
, PKC ).[1][2] -
Substrate: Histone H1 or PKC-specific peptide (e.g., Neurogranin).[1][2]
-
-
P-ATP.[1][2] -
Inhibitor: this compound (dissolved in DMSO, stock 10 mM).[1][2]
Workflow:
-
Preparation: Dilute this compound serially (0.1 nM to 10 µM) in kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl
, 0.5 mM CaCl ). -
Incubation: Mix PKC enzyme, lipid activators (Phosphatidylserine/DAG), and this compound. Incubate for 10 min at 30°C.
-
Reaction Start: Add Substrate and
- P-ATP mix.[1][2] -
Reaction Stop: After 15 min, spot aliquots onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.[2]
-
Quantification: Measure incorporated
P via liquid scintillation counting. -
Analysis: Plot % Activity vs. Log[this compound] to determine IC50.
Cellular Viability/Apoptosis Assay
This compound is cell-permeable.[1][2] Its effect on cancer cell proliferation (e.g., MCF-7, A549) can be assessed.[1][2][7][5][8]
Protocol:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with this compound (1 µM - 50 µM) for 48-72 hours. Include DMSO control.
-
Readout: Add MTT or Alamar Blue reagent.[2] Incubate 2-4 hours.
-
Measurement: Read absorbance (MTT: 570 nm) or fluorescence (Alamar Blue: Ex 560 / Em 590).
-
Interpretation: Reduced signal indicates cytotoxicity or cytostasis driven by PKC/kinase inhibition.[2]
Technical Considerations & Troubleshooting
-
Solubility: this compound is hydrophobic.[2] Dissolve in high-grade DMSO. Avoid aqueous buffers for stock solutions to prevent precipitation.[2]
-
Stability: Store lyophilized powder at -20°C. Aliquot DMSO stocks to avoid repeated freeze-thaw cycles, which can degrade the glycosidic bond.
-
Selectivity Window: Be aware that at high concentrations (>10 µM), this compound loses selectivity and may inhibit other kinases (PKA, PKG) or phosphodiesterases.[1][2]
-
Differentiation: Do not confuse this compound with K252a. If your experiment requires nanomolar Trk receptor inhibition, this compound is not the appropriate substitute; use K252a.[1]
References
-
Nakanishi, S., et al. (1986). "K-252b, c and d, potent inhibitors of protein kinase C from microbial origin."[1][2] The Journal of Antibiotics, 39(8), 1066-1071.[1][2] Link
-
Yasuzawa, T., et al. (1986). "The structures of the novel protein kinase C inhibitors K-252a, b, c and d."[1] The Journal of Antibiotics, 39(8), 1072-1078.[1][2] Link
-
Wood, J. L., et al. (1995). "Total Synthesis of (+)-K252a."[1][2] Journal of the American Chemical Society, 117(41), 10413–10414.[1][2] Link[1][2]
-
Wang, C., et al. (2018). "Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity."[1][2] Marine Drugs, 16(5), 166.[1][2] Link[1][2]
-
Sanchez, C., et al. (2006). "Indolocarbazole natural products: occurrence, biosynthesis, and biological activity."[1][2] Natural Product Reports, 23, 1007-1045.[1][2][9] Link
Sources
- 1. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. johnwoodgroup.com [johnwoodgroup.com]
- 4. Cloning, Characterization and Heterologous Expression of the Indolocarbazole Biosynthetic Gene Cluster from Marine-Derived Streptomyces sanyensis FMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. researchgate.net [researchgate.net]
Decoding the Mechanism of Action of K252d: An Indolocarbazole Alkaloid Inhibitor of Protein Kinase C
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter kinase inhibitors that fail in late-stage development due to poorly characterized mechanisms of action or flawed early-stage assay designs. K252d , a naturally occurring indolocarbazole alkaloid isolated from Nocardiopsis and Streptomyces species[1], serves as a premier case study in targeted kinase inhibition. Known chemically as L-rhamnosyl-K252c[2], this compound is a potent inhibitor of Protein Kinase C (PKC)[3].
This whitepaper dissects the ATP-competitive mechanism of this compound, consolidates its quantitative pharmacodynamics, and provides field-proven, self-validating protocols for evaluating its activity in both biochemical and cell-based systems.
Chemical Lineage and Structural Biology
The indolocarbazole family—which includes staurosporine, K252a, K252b, K252c (the aglycone), and this compound—has been a cornerstone in the study of kinase signaling[3]. This compound is uniquely characterized by its L-rhamnose sugar moiety attached to the K252c core via an equatorial N-glycosidic bond[2].
This structural configuration allows this compound to dock efficiently into the highly conserved ATP-binding cleft of the PKC catalytic domain. Unlike allosteric inhibitors, indolocarbazoles like this compound act as ATP-competitive inhibitors [4]. By occupying the nucleotide-binding pocket, this compound physically blocks the transfer of the γ-phosphate from ATP to the hydroxyl groups of serine/threonine residues on downstream substrate proteins.
Mechanism of Action: Opposing Allosteric Activation
PKC is a lipid-dependent kinase. In its inactive state, an autoinhibitory pseudosubstrate domain occupies the catalytic cleft. Activators like PMA (phorbol 12-myristate 13-acetate) —a potent analog of diacylglycerol (DAG)—bind to the C1 domain of PKC, inducing a conformational change that expels the pseudosubstrate and exposes the ATP-binding pocket[5].
This compound acts in direct opposition to PMA-induced activation[5]. While PMA forces the kinase into an active conformation, this compound competitively excludes ATP from the newly exposed active site, effectively silencing downstream signal transduction pathways, including the phosphorylation of ERK, CPI-17, and Myosin Light Chain (MLC)[5].
Caption: this compound acts as an ATP-competitive inhibitor at the PKC catalytic domain, blocking downstream signaling.
Quantitative Pharmacodynamics
To contextualize the potency of this compound, it is critical to evaluate its half-maximal inhibitory concentration (
Table 1: this compound Inhibitory and Cytotoxicity Profile
| Target / Cell Line | Assay Type | Source | |
| Protein Kinase C (Rat Brain) | Enzymatic Inhibition | 350 nM | [1],[6] |
| Phosphodiesterase (Bovine Heart) | Enzymatic Inhibition | 46.2 µM | [1],[6] |
| HCT-116 (Human Colon Carcinoma) | Cellular Cytotoxicity (48h MTT) | 9 µM | [6] |
| L02 (Human Hepatic Cell Line) | Cellular Cytotoxicity (48h MTT) | 73.8 µM | [6] |
Self-Validating Experimental Methodologies
As an application scientist, I design protocols that are self-validating systems . An assay must inherently prove its own operational integrity before any test compound data is accepted. If the internal controls fail, the plate is rejected. This prevents false positives derived from assay drift, lipid degradation, or ATP hydrolysis.
In Vitro Luminescent Kinase Assay (Biochemical Validation)
To accurately determine the inhibitory constant (
Self-Validation Checkpoints:
-
Positive Control: Staurosporine (1 µM) to validate maximum assay inhibition.
-
Vehicle Control: 1% DMSO to establish maximum uninhibited kinase activity (
). -
Background Control: Reactions lacking the substrate peptide to quantify intrinsic ATPase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA). Causality: Mg2+ is required to coordinate ATP. BSA prevents non-specific adherence of this compound to the microplate walls.
-
Lipid Activation: Prepare a lipid mix of phosphatidylserine (100 µg/mL) and DAG (10 µg/mL). Causality: PKC is a lipid-dependent kinase; without these, the autoinhibitory domain remains bound, rendering the assay insensitive to ATP-competitive inhibitors.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).
-
Enzyme Addition: Add recombinant PKC enzyme and lipid mix. Incubate for 15 minutes at room temperature to allow this compound to equilibrate with the ATP-binding pocket.
-
Reaction Initiation: Add a master mix containing the substrate peptide and ATP (at
, typically 10-50 µM depending on the PKC isoform). Incubate for 60 minutes. -
Detection: Add an ATP-depletion or ADP-detection luminescent reagent (e.g., ADP-Glo). Read luminescence. Calculate
using a 4-parameter logistic regression.
Caption: Step-by-step workflow for in vitro validation of this compound kinase inhibitory activity.
Cell-Based Mechanistic Validation (Phospho-Protein Analysis)
Biochemical potency does not always translate to cellular efficacy due to membrane permeability limits or intracellular ATP concentrations (which are typically in the millimolar range, heavily outcompeting the inhibitor). To validate this compound in cells, we use PMA to force PKC activation and measure the suppression of downstream targets[5].
Step-by-Step Protocol:
-
Cell Seeding & Starvation: Seed HCT-116 cells in 6-well plates. Once 80% confluent, serum-starve the cells for 12 hours. Causality: Serum contains growth factors that cause high basal kinase activity. Starvation reduces background noise, expanding the dynamic range of the assay.
-
Inhibitor Pre-incubation: Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.
-
PMA Stimulation: Add PMA (100 ng/mL) for 15 minutes. Causality: PMA bypasses cell surface receptors to directly and robustly activate PKC[5]. If this compound successfully penetrates the cell and binds PKC, it will block the PMA-induced signal.
-
Lysis & Detection: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting probing for phosphorylated downstream targets (e.g., p-ERK or p-CPI-17) versus total protein loading controls.
Conclusion
This compound is a highly valuable tool compound for interrogating PKC-mediated pathways. By understanding its ATP-competitive mechanism and utilizing self-validating, lipid-activated assay formats, researchers can accurately benchmark its activity against novel synthetic kinase inhibitors. Its structural framework continues to inspire the development of targeted therapeutics in oncology and neurodegeneration.
References
1.1 - caymanchem.com 2.6 - medchemexpress.com 3. 5 - semanticscholar.org 4. 3 - google.com (Google Patents) 5.2 - nih.gov (PMC) 6. 4 - researchgate.net
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Deciphering the late steps in the biosynthesis of the anti-tumour indolocarbazole staurosporine: sugar donor substrate flexibility of the StaG glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120028309A1 - Method for producing indole derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
K252d Target Specificity Profile vs. Staurosporine
A Technical Guide to Indolocarbazole Kinase Inhibition
Executive Summary
The distinction between Staurosporine and K252d represents a fundamental lesson in kinase chemical biology: how minor modifications to a glycosidic moiety can dramatically shift the "potency-selectivity" axis. While Staurosporine acts as a "pan-kinase" sledgehammer (nanomolar affinity for >90% of the kinome), this compound exhibits a significantly attenuated profile, often shifting IC50 values from the single-digit nanomolar range to the high nanomolar or micromolar range.
This guide analyzes the structural and functional divergence of this compound, providing researchers with the mechanistic grounding to use these compounds correctly in signal transduction studies.
Part 1: Structural Basis of Selectivity
To understand the specificity profile, one must first understand the binding mode. Both compounds share the planar indolo[2,3-a]pyrrolo[3,4-c]carbazole (ICZ) aglycone core, which mimics the adenine ring of ATP. The divergence lies in the sugar moiety and its linkage.[1][2]
1. Staurosporine: The "Bridged" Locker
Staurosporine features a glycosidic ring that is covalently bonded to both indole nitrogens (N-12 and N-13). This "bridged" structure locks the molecule into a rigid conformation that perfectly complements the ATP-binding cleft of most kinases, resulting in extremely high affinity but poor selectivity.
2. This compound: The "Open" Linkage
This compound (also known as L-rhamnosyl-1N-K252c) lacks this dual bridging. It typically features a rhamnose sugar attached to only one indole nitrogen (N-13) via a
Figure 1: Structural logic dictating the affinity gap between Staurosporine and this compound.
Part 2: Comparative Target Profiling
The following data consolidates IC50 values from multiple biochemical profiling studies. Note the orders-of-magnitude shift in potency.
The Potency Gap Table
| Target Kinase | Staurosporine IC50 (nM) | This compound IC50 (nM) | Fold Change (Selectivity Shift) |
| PKC (Pan) | 2 – 5 | 200 – 350 | ~100x Loss |
| CaMKII | 2 – 20 | > 1,000* | Significant Loss |
| PKA | 7 – 15 | > 500 | Significant Loss |
| Trk Receptors | < 10 | Weak/Inactive | Loss of Activity |
*Note: While K252a (the furanose analog) is a potent CaMKII inhibitor (IC50 ~1.8 nM), this compound's lack of the furanose bridge significantly impairs this interaction.
Interpretation for Experimental Design
-
Staurosporine is the Positive Control : Use it to confirm that a cellular phenotype (e.g., apoptosis, neurite outgrowth inhibition) is kinase-dependent. It will hit your target, but it will also hit everything else.
-
This compound is the Structural Probe / Negative Control : Because this compound shares the same core scaffold but has 100-fold lower potency against PKC, it is often used to test the specificity of K252a or Staurosporine effects.
-
Scenario: If Staurosporine (10 nM) causes an effect, but this compound (10 nM) does not, the effect is likely due to high-affinity kinase inhibition rather than non-specific intercalation or scaffold toxicity.
-
Part 3: Mechanistic Implications & Signaling
Using this compound requires understanding the "Threshold of Inhibition." In cellular assays, the effective concentration of this compound required to inhibit PKC is often close to the toxicity threshold, making it a poor primary inhibitor but an excellent tool for structure-activity relationship (SAR) studies.
Signaling Pathway Impact
When substituted in place of Staurosporine:
-
Apoptosis: Staurosporine induces rapid apoptosis via the intrinsic mitochondrial pathway (Caspase-3 activation) by inhibiting survival kinases (Akt, ERK). This compound, at equipotent doses, fails to suppress these survival signals effectively.
-
Neurotrophin Signaling (Trk): K252a is a potent Trk inhibitor. This compound is virtually inactive against Trk receptors at physiological concentrations, allowing researchers to distinguish between Trk-dependent and PKC-dependent pathways.
Figure 2: Differential impact on survival signaling pathways at nanomolar concentrations.
Part 4: Experimental Workflow for Selectivity Validation
To validate the specificity of a kinase-dependent effect using these tools, follow this "Triangulation Protocol."
Step 1: The "Sledgehammer" Test
-
Reagent: Staurosporine (100 nM).
-
Action: Treat cells for 1-4 hours.
-
Readout: Western blot for phospho-substrates (e.g., p-MARCKS for PKC, p-CREB for CaMK/PKA).
-
Result: Complete ablation of phosphorylation confirms the pathway is kinase-driven.
Step 2: The "Scaffold" Control (this compound)
-
Reagent: this compound (100 nM).
-
Action: Treat cells in parallel with Staurosporine.
-
Logic: Since this compound has the same core structure but >200 nM IC50, it should not inhibit the target at this concentration.
-
Result: If this compound treatment results in sustained phosphorylation (similar to vehicle control), you have validated that the effect seen in Step 1 was due to high-affinity kinase inhibition, not non-specific toxicity.
Step 3: Quantitative Western Blotting (Protocol)
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktail II & III.
-
Normalization: BCA Protein Assay to ensure equal loading (critical for subtle inhibition differences).
-
Detection:
-
Primary: Anti-Phospho-(Ser) PKC Substrate Antibody.
-
Secondary: Fluorescent-conjugated (e.g., IRDye) for linear dynamic range quantification.
-
-
Analysis: Calculate the Ratio of
.-
Staurosporine Ratio: < 0.1 (Strong Inhibition)
-
This compound Ratio: > 0.8 (No Significant Inhibition)
-
References
-
Yasuzawa, T., et al. (1986). The structures of the novel protein kinase C inhibitors K-252a, b, c and d.[3][4][5] The Journal of Antibiotics.
-
Rüegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
-
Sanchez-Martinez, C., et al. (2015). Aryl-indolyl maleimides as potent and selective PKC inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Wood, J. L., et al. (1995). Total Synthesis of (+)-K252a and (+)-Staurosporine.[5] Journal of the American Chemical Society.
Sources
- 1. Deciphering the late steps in the biosynthesis of the anti-tumour indolocarbazole staurosporine: sugar donor substrate flexibility of the StaG glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. johnwoodgroup.com [johnwoodgroup.com]
Technical Guide: Isolation of K252d from Nocardiopsis sp.
This is an in-depth technical guide on the isolation of the indolocarbazole alkaloid K252d from Nocardiopsis sp.
Executive Summary & Mechanism
This compound is a minor indolocarbazole alkaloid produced by the actinomycete Nocardiopsis sp. (notably strain K-252, often reclassified as Nonomuraea longicatena).[1] It belongs to the staurosporine class of bisindole alkaloids, characterized by an indolo[2,3-a]pyrrolo[3,4-c]carbazole core fused to a glycosidic moiety.[1]
Unlike its major congener K252a (a methyl ester) and K252b (a carboxylic acid), this compound typically possesses a hydroxylated or otherwise modified sugar functionality (often identified as the C7-alcohol or a specific rhamnosyl/glucosyl variant depending on the specific biosynthetic shunt). This structural difference confers distinct polarity and solubility profiles, which are the critical levers for its isolation.
Therapeutic Relevance:
-
PKC Inhibition: Like staurosporine, this compound is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and other serine/threonine kinases.[1]
-
Neurotrophic Activity: The K252 series modulates neurotrophin signaling (e.g., Trk receptors), making them valuable probes for neurodegenerative research.[1]
Biological Source & Upstream Processing[1][2]
Strain Taxonomy & Maintenance
-
Organism: Nocardiopsis sp.[2][3][4][5][6] strain K-252 (NRRL 15532).[1]
-
Taxonomic Note: Modern phylogenetics often places this strain within Nonomuraea longicatena, but "Nocardiopsis sp.[1] K-252" remains the industrial standard nomenclature.
-
Maintenance: Store as glycerol stocks (20% v/v) at -80°C or lyophilized ampoules.
-
Seed Culture: Inoculate a loop of stock into 100 mL of Seed Medium (see Table 1) in a 500 mL baffled flask. Incubate at 30°C, 200 rpm for 48–72 hours.
Fermentation Protocol
To maximize the yield of the K252 complex (a, b, c, d), a carbon-rich, nitrogen-balanced medium is required.[1]
Table 1: Optimized Media Formulations
| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |
| Glucose | 10.0 | 20.0 | Rapid Carbon Source |
| Soluble Starch | 10.0 | 20.0 | Sustained Carbon Source |
| Soybean Meal | 10.0 | 15.0 | Complex Nitrogen |
| Yeast Extract | 5.0 | 5.0 | Growth Factors/Vitamins |
| CaCO3 | 2.0 | 4.0 | pH Buffer |
| MgSO4[1]·7H2O | 0.5 | 0.5 | Cofactor |
| pH (Pre-sterilization) | 7.2 | 7.2 | - |
Fermentation Parameters:
-
Inoculation: Transfer 5% (v/v) of mature seed culture into Production Medium.
-
Incubation: 28–30°C.
-
Agitation: 200–250 rpm (Rotary shaker) or stirred tank reactor (DO > 30%).
-
Duration: 96–120 hours. Harvest when the pH rises to ~7.8–8.0 and mycelial volume peaks.
Downstream Processing (Isolation & Purification)[1]
The isolation strategy relies on the differential polarity of the K252 congeners.
-
K252a (Methyl Ester): Least polar (elutes first).
-
This compound (Alcohol/Glycoside): Intermediate/High polarity (elutes later).
-
K252b (Acid): pH-dependent solubility (retained in aqueous phase at high pH).[1]
Extraction Workflow
The K252 alkaloids are predominantly intracellular (mycelial-bound) but can leak into the broth. A whole-broth extraction is recommended.
-
Harvest: Centrifuge fermentation broth (4000 rpm, 20 min). Separate Mycelial Cake and Supernatant .
-
Mycelial Extraction:
-
Extract wet cake with Acetone (1:5 w/v) for 4 hours with stirring.
-
Filter and evaporate Acetone in vacuo to an aqueous residue.
-
-
Supernatant Extraction:
-
Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) x 2.
-
-
Convergence: Combine the aqueous residue from the mycelium with the EtOAc extract from the supernatant. Partition the combined phase against water.
-
Critical Step: Adjust aqueous pH to 7.0.
-
Retain the Organic (EtOAc) Phase .
-
Dry over anhydrous Na2SO4 and concentrate to yield the Crude Extract (Dark Brown Oil/Solid) .
-
Purification Strategy (Chromatography)
Step 1: Silica Gel Flash Chromatography (Gross Fractionation)[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Chloroform (CHCl3) : Methanol (MeOH) gradient.
-
Gradient Profile:
-
100:0 CHCl3 (Wash lipids)
-
98:2 CHCl3:MeOH (Elutes K252a )
-
95:5 CHCl3:MeOH (Elutes This compound & K252c)
-
90:10 CHCl3:MeOH (Elutes K252b & polar impurities)
-
-
Action: Collect fractions enriched with this compound (monitor via TLC/HPLC). This compound typically elutes after the major K252a peak.
Step 2: Sephadex LH-20 (Polishing)[1]
-
Purpose: Remove pigments and polymeric impurities.
-
Solvent: Methanol (100%).
-
Action: Load the this compound-rich fraction. Collect the yellow-fluorescent band.
Step 3: Preparative HPLC (Final Isolation)[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21 mm).[1]
-
Mobile Phase: Acetonitrile (MeCN) : Water (H2O) (Isocratic or shallow gradient).
-
Recommendation: 45:55 MeCN:H2O flow at 10 mL/min.
-
-
Detection: UV at 290 nm.
-
Elution Order: K252c (Aglycone) -> This compound -> K252a -> K252b.[1]
-
Yield: Evaporate pure fractions to obtain This compound as a pale yellow amorphous powder.
Visualization of Workflow
Figure 1: Process flow diagram for the isolation of this compound from fermentation broth, highlighting the critical fractionation steps.
Physicochemical Characterization (Self-Validation)
To ensure the isolated compound is indeed this compound and not its analogs, compare against these standard properties.
Table 2: Physicochemical Properties of this compound
| Property | Value/Observation | Validation Method |
| Appearance | Pale yellow amorphous powder | Visual Inspection |
| Solubility | Soluble in DMSO, MeOH, Acetone; Insoluble in H2O | Solubility Test |
| UV Maxima | 238, 292, 335, 360 nm | UV-Vis Spectroscopy (MeOH) |
| Molecular Formula | C26H21N3O5 (varies by specific hydration/analog) | HR-MS |
| Key NMR Signal | Absence of methyl ester singlet (~3.9 ppm) seen in K252a | 1H-NMR (DMSO-d6) |
| TLC (Rf) | ~0.4 (CHCl3:MeOH 9:[1][6]1) | Silica Gel TLC |
Note: this compound is more polar than K252a (Rf ~0.6) but less polar than K252b (Rf ~0.1 without acid).[1]
Expert Insights & Troubleshooting
-
The "K252b Trap": If the fermentation pH drops below 6.0, K252a may hydrolyze to K252b (acid). Maintain pH > 7.0 during extraction to keep K252b in the aqueous phase if you wish to simplify the organic profile, although this compound will extract into EtOAc regardless of pH 7.0–8.0.
-
Light Sensitivity: Indolocarbazoles are photosensitive. Perform all chromatography steps under low light or using amber glassware to prevent degradation into inactive isomers.
-
Resolution from Staurosporine: If the strain produces staurosporine (common in Streptomyces, less in Nocardiopsis K-252), be aware that staurosporine contains a secondary amine and is significantly more basic. It will adhere strongly to silica and requires ammonia/TEA in the mobile phase to elute. This compound (neutral) does not require base.
References
-
Kase, H., Iwahashi, K., & Matsuda, Y. (1986). K-252a, a potent inhibitor of protein kinase C from microbial origin.[1] The Journal of Antibiotics, 39(8), 1059–1065.
-
Nakanishi, S., et al. (1986). K-252b, c and d, potent inhibitors of protein kinase C from microbial origin.[1] The Journal of Antibiotics, 39(8), 1066–1071.
-
Wood, J. L., et al. (1995). Total synthesis of (+)- and (-)-K252a.[1][3] Journal of the American Chemical Society, 117(41), 10413–10414.[3]
-
Chiba, S., Suzuki, M., & Ando, K. (1999). Taxonomic re-evaluation of 'Nocardiopsis' sp.[1] K-252T (= NRRL 15532T).[1] International Journal of Systematic Bacteriology, 49(4), 1623–1630.[1]
Sources
- 1. 3-hydroxy-K252d | C26H23N3O6 | CID 139590608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. K-252a | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. K252a - Wikipedia [en.wikipedia.org]
- 4. Isolation of Toxigenic Nocardiopsis Strains from Indoor Environments and Description of Two New Nocardiopsis Species, N. exhalans sp. nov. and N. umidischolae sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial efficacy of Nocardiopsis sp. MK_MSt033 against selected multidrug resistant clinical microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: K252d Alkaloid – Physicochemical Profile and Experimental Application
The following technical guide details the molecular identity, physicochemical properties, and experimental application of the alkaloid K252d .
Executive Summary
This compound (CAS No. 105114-22-5) is a bioactive indolocarbazole alkaloid isolated from actinomycetes of the genus Nocardiopsis and Streptomyces. Structurally, it is the L-rhamnose-N-glycosylated derivative of the aglycone K252c (staurosporinone). Unlike its bridged analogs K252a and Staurosporine, which feature a sugar moiety bound to both indole nitrogens, this compound is characterized by a single glycosidic linkage. It functions as a potent inhibitor of Protein Kinase C (PKC) and serves as a critical probe for dissecting kinase signaling pathways due to its distinct structural selectivity profile.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Molecular Specifications
The precise chemical formula and molecular weight are derived from the condensation of the staurosporinone aglycone with L-rhamnose.
| Property | Specification |
| Chemical Name | This compound (L-rhamnosyl-K252c) |
| Molecular Formula | C₂₆H₂₃N₃O₅ |
| Molecular Weight | 457.48 g/mol (Calc. Monoisotopic: 457.163) |
| CAS Number | 105114-22-5 |
| Appearance | Yellow to pale-yellow amorphous powder |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |
| Core Structure | Indolo[2,3-a]pyrrolo[3,4-c]carbazole-12,14(11H,13H)-dione |
| Sugar Moiety | L-Rhamnose (linked to N-13 position) |
Structural Classification
This compound belongs to the indolocarbazole class of alkaloids.[1] Its structural uniqueness lies in the glycosylation pattern. While K252a contains a furanose ring bridging both indole nitrogens (N-12 and N-13), this compound possesses a rhamnose sugar attached to only one nitrogen, leaving the other indole nitrogen free (or protonated).
DOT Diagram 1: Structural Hierarchy of K252 Alkaloids
Figure 1: Structural relationship between the aglycone K252c and its glycosylated derivatives.[2] this compound represents the unbridged rhamnose variant.
Biological Mechanism
This compound acts as a competitive inhibitor of ATP binding at the catalytic domain of protein kinases.
-
Primary Target: Protein Kinase C (PKC).[2]
-
Mechanism: It occupies the ATP-binding pocket of the kinase, preventing phosphorylation of the substrate.
-
Selectivity: Due to the lack of the structural rigidity provided by the sugar bridge (present in K252a), this compound exhibits a distinct inhibitory profile. It is generally less potent than K252a against Trk receptors but retains significant potency against PKC isozymes (IC₅₀ values often in the nanomolar range).
Experimental Protocols
Preparation of Stock Solutions
This compound is hydrophobic and hydrolytically stable in organic solvents but requires careful handling to prevent precipitation in aqueous buffers.
Reagents:
-
This compound (Lyophilized powder, >95% purity).
-
Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade.
Protocol:
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Example: For 1 mg of this compound (MW 457.48), add 218.6 µL of DMSO.
-
-
Solubilization: Add DMSO to the vial. Vortex gently for 30 seconds until the yellow powder is fully dissolved.
-
Clarification: If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
Storage: Aliquot into light-protective (amber) microtubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[3]
In Vitro Kinase Inhibition Assay
This protocol validates the inhibitory activity of this compound against PKC using a radiometric or fluorescence-based setup.
DOT Diagram 2: Kinase Assay Workflow
Figure 2: Workflow for validating this compound inhibitory activity in a biochemical kinase assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Serial Dilution: Dilute the 10 mM this compound stock in DMSO to create a 1000x concentration series (e.g., 10 mM to 1 µM). Further dilute 1:100 into Kinase Buffer to yield 10x working solutions (final DMSO < 1%).
-
Enzyme Incubation: In a 96-well plate, mix 5 µL of 10x this compound with 20 µL of PKC enzyme solution. Incubate for 10–15 minutes at room temperature to allow equilibrium binding.
-
Substrate Addition: Add 25 µL of substrate mix (Peptide substrate + ATP + ³²P-ATP or fluorescent tracer).
-
Reaction: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction with EDTA or phosphoric acid.
-
Quantification: Measure phosphorylation via scintillation counting or fluorescence polarization. Calculate IC₅₀ using non-linear regression.
References
-
Yasuzawa, T., et al. (1986).[4][5] "The structures of the novel protein kinase C inhibitors K-252a, b, c and d." The Journal of Antibiotics, 39(8), 1072-1078.
-
Nakanishi, S., et al. (1986). "K-252b, c and d, potent inhibitors of protein kinase C from microbial origin." The Journal of Antibiotics, 39(8), 1066-1071.
-
PubChem Compound Summary. (n.d.). "this compound (C26H23N3O5)." National Center for Biotechnology Information.
- Sanchez, C., et al. (2005). "The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives." Chemistry & Biology, 9(4), 519-531. (Contextual reference for indolocarbazole biosynthesis).
Sources
- 1. The total synthesis of indolocarbazole natural products and towards the synthesis of (+)-sparteine - ePrints Soton [eprints.soton.ac.uk]
- 2. johnwoodgroup.com [johnwoodgroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20120028309A1 - Method for producing indole derivative - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
K252d and K252a in CaMK Signaling: Distinct Tools for Kinase Dissection
Topic: K252d Role in Calcium/Calmodulin-Dependent Kinase Signaling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the investigation of Calcium/Calmodulin-dependent protein kinase (CaMK) signaling, the indolocarbazole alkaloid This compound plays a critical, yet often misunderstood, role. Unlike its renowned analog K252a , which is a potent broad-spectrum inhibitor with significant activity against CaMKII, This compound exhibits a distinct selectivity profile favoring Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Phosphodiesterase (PDE), with significantly reduced potency against CaMKII.
This guide delineates the precise pharmacological utility of this compound. It is not a primary inhibitor for CaMK signaling but rather a discriminatory tool . By leveraging the differential selectivity of this compound (PKC-selective) versus K252a (PKC + CaMKII), researchers can dissect complex signaling networks and attribute cellular phenotypes specifically to CaMK pathways by "subtracting" PKC contributions.
Chemical Biology & Mechanism of Action[1][2]
Structural Basis of Selectivity
The K252 series (a, b, c, d) belongs to the indolocarbazole class of alkaloids, structurally related to staurosporine. The core aglycone (K252c/staurosporinone) provides the scaffold for ATP-competitive inhibition.
-
K252a: Contains a furanose moiety that confers high potency across multiple serine/threonine kinases, including CaMKII, PKA, and PKC.
-
This compound: Distinguished by specific modifications (often a hydroxy- or glycosyl-variation depending on the isolation source, typically defined as the 7-oxo or specific carbohydrate analog in commercial catalogs) that shift its binding affinity. The structural alteration reduces the steric fit within the CaMKII ATP-binding pocket while retaining affinity for the PKC catalytic domain.
Mechanism of Inhibition
This compound functions as a reversible, ATP-competitive inhibitor . It binds to the catalytic cleft of the kinase, preventing the docking of ATP and the subsequent transfer of the
-
Primary Target: Protein Kinase C (PKC) isozymes (
).[1] -
Secondary Target: Ca
/Calmodulin-dependent Phosphodiesterase (PDE), though with lower potency (micromolar range). -
Off-Target (Low Potency): CaMKII (significantly higher IC
compared to K252a).
Comparative Selectivity Profile
The utility of this compound in CaMK research relies entirely on its comparison with K252a. The following data summarizes the inhibitory constants (
Table 1: Comparative Inhibitory Potency (IC
| Target Kinase | K252a (The "CaMK Inhibitor") | This compound (The "PKC Control") | Staurosporine (Broad Spectrum) |
| CaMKII | 1.8 – 20 nM (Potent) | > 300 nM - µM (Weak/Inactive)* | ~ 2 nM |
| PKC (Rat Brain) | 25 – 30 nM | ~ 300 – 350 nM | 2.7 nM |
| PKA | 18 – 25 nM | > 1 µM | 7 nM |
| MLCK | 20 nM | Weak | 1.3 nM |
| Trk Receptors | < 10 nM | Weak | Low nM |
*Note: this compound inhibition of CaMKII is often cited as negligible at concentrations where it effectively inhibits PKC, making it a "negative control" for CaMKII activity.
Experimental Application: The "Subtraction" Strategy
To rigorously validate a CaMK-dependent pathway, one cannot rely solely on K252a due to its cross-reactivity with PKC. The inclusion of this compound allows for a logical subtraction of PKC effects.
Signaling Dissection Workflow
Objective: Determine if a cellular response (e.g., neurite outgrowth, gene expression) is driven by CaMKII or PKC.
-
Condition A (Vehicle Control): Baseline activity.
-
Condition B (K252a Treatment): Inhibits CaMKII + PKC + PKA + Trk.
-
Result: Signal is abolished.
-
-
Condition C (this compound Treatment): Inhibits PKC (at controlled concentrations) but spares CaMKII.
-
Result Option 1: Signal is abolished.
-
Inference: The effect was likely PKC-driven .
-
-
Result Option 2: Signal persists (or is only slightly reduced).
-
Inference: The effect is CaMKII-driven (since blocking PKC didn't stop it, but blocking both with K252a did).
-
-
Visualization of the Differential Inhibition
The following diagram illustrates the logical flow of using this compound to isolate CaMKII signaling.
Caption: Differential inhibition logic. K252a suppresses both CaMKII and PKC arms.[2] this compound selectively suppresses the PKC arm, allowing isolation of CaMKII-specific effects.
Detailed Experimental Protocols
Protocol: In Vitro Kinase Assay (Selectivity Check)
Purpose: Verify the potency of this compound vs. K252a against recombinant CaMKII prior to cell-based use.
Materials:
-
Recombinant CaMKII (active).
-
Substrate peptide (e.g., Autocamtide-2).
- ATP or fluorescent ATP analog.
-
Inhibitors: K252a (Stock 10 mM in DMSO), this compound (Stock 10 mM in DMSO).
Procedure:
-
Preparation: Dilute inhibitors in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 0.5 mM CaCl , 2 µM Calmodulin). Prepare a concentration range (1 nM to 10 µM). -
Incubation: Incubate CaMKII (5-10 nM) with inhibitor for 15 minutes at 30°C. Note: Pre-incubation is critical for ATP-competitive inhibitors to reach equilibrium.
-
Reaction Start: Add ATP mix (100 µM ATP + Substrate).
-
Reaction Stop: After 10 minutes, spot onto P81 phosphocellulose paper.
-
Quantification: Wash with 0.75% phosphoric acid and count via scintillation.
-
Analysis: Plot % Activity vs. Log[Inhibitor].
-
Validation Criteria: K252a should show IC
< 50 nM. This compound should show IC > 300 nM (ideally > 1 µM for CaMKII).
-
Protocol: Cell-Based Dissection (Neuronal Culture)
Purpose: Distinguish CaMKII-mediated neurite outgrowth from PKC-mediated effects.
-
Culture: Plate PC12 cells or primary neurons.[3]
-
Pre-treatment (30 min):
-
Group 1: DMSO Vehicle (0.1%).
-
Group 2: K252a (200 nM) – Blocks CaMKII & PKC.
-
Group 3: This compound (200 nM) – Blocks PKC, spares CaMKII.
-
Group 4: KN-93 (10 µM) – Specific CaMKII control.
-
-
Stimulation: Add NGF (50 ng/mL) or depolarize with KCl.
-
Endpoint: Fix cells after 24-48 hours. Stain for
-III tubulin. Measure neurite length. -
Interpretation:
-
If K252a and KN-93 block outgrowth, but this compound does not, the mechanism is CaMKII-dependent .
-
If K252a and this compound both block outgrowth, the mechanism is likely PKC-dependent (or shared).
-
Critical Handling & Solubility Data
-
Solubility: this compound is soluble in DMSO and Methanol. It is insoluble in water.[3]
-
Storage: Store solid at -20°C (stable > 2 years). DMSO stocks should be aliquoted and stored at -20°C; avoid freeze-thaw cycles.
-
Light Sensitivity: Indolocarbazoles are light-sensitive. Handle under low light and store in amber vials.
-
Toxicity: High concentrations (> 10 µM) of this compound may induce non-specific cytotoxicity or inhibit other ATP-dependent enzymes (e.g., topoisomerases), confounding results. Always perform a viability control (e.g., MTT assay).
References
-
Kase, H., et al. (1987). "K-252a, a potent inhibitor of protein kinase C from microbial origin."[2] The Journal of Antibiotics. Link
-
Nakanishi, S., et al. (1986). "K-252b, c and d, potent inhibitors of protein kinase C from microbial origin." The Journal of Antibiotics. Link
-
Knüsel, B., & Hefti, F. (1992). "K-252 compounds: Modulators of neurotrophin signal transduction." Journal of Neurochemistry. Link
-
Hashimoto, S. (1988).[3] "K-252a, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells."[3] Journal of Cell Biology. Link
-
Ruegg, U. T., & Burgess, G. M. (1989). "Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases." Trends in Pharmacological Sciences. Link
Sources
Deciphering K-252d: The Historical Discovery, Biosynthesis, and Pharmacological Impact of a Staurosporine Analog
Executive Summary
The discovery of indolocarbazole alkaloids fundamentally altered the landscape of kinase-targeted drug development. While staurosporine is widely recognized as the prototypical pan-kinase inhibitor, the subsequent discovery of the K-252 series—specifically K-252d —provided critical insights into how sugar moiety modifications dictate target selectivity. This technical guide explores the historical discovery, biosynthetic pathways, and self-validating experimental protocols associated with K-252d, serving as a comprehensive resource for researchers in natural product chemistry and drug development.
Historical Context: From Staurosporine to the K-252 Series
The indolocarbazole era began in 1977 when Omura and colleagues isolated staurosporine from Streptomyces staurosporeus[1]. While staurosporine exhibited unprecedented potency as a protein kinase C (PKC) inhibitor, its lack of selectivity rendered it highly toxic, precluding its direct use as an antitumor drug[2].
In 1986, a major breakthrough occurred when Kase, Nakanishi, and their team at Kyowa Hakko Kogyo Co. isolated a new series of microbial metabolites from the culture broths of Nocardiopsis sp. K-252 and K-290[3][4]. Designated as K-252a, b, c, and d, these compounds shared the same indolo[2,3-a]carbazole aglycone core but differed significantly in their glycosylation patterns. K-252d was identified as a potent, ATP-competitive inhibitor of PKC and cyclic nucleotide-dependent protein kinases[3]. The discovery of K-252d proved that altering the carbohydrate domain attached to the aglycone could modulate both kinase affinity and antifungal properties[1].
Structural Biology & The nok Biosynthetic Pathway
Structurally, K-252d is defined as L-rhamnosyl-1N-K252c . Unlike staurosporine and K-252a, which feature complex bicyclic sugar attachments, K-252d possesses a distinct L-rhamnose sugar linked to the aglycone core (K-252c, also known as staurosporinone) via a single N-glycosidic bond.
The biosynthesis of K-252d is governed by the nok gene cluster. The pathway is an elegant example of enzymatic combinatorial chemistry:
-
Aglycone Formation: The enzymes NokA, NokB, NokC, and NokD catalyze the oxidative dimerization of two L-tryptophan molecules to form the K-252c aglycone.
-
N-Glycosylation: The critical divergence point for K-252d is mediated by NokL , an N-glycosyltransferase. NokL exhibits unique substrate promiscuity, transferring dTDP-L-rhamnose to the K-252c core to yield mature K-252d.
Biosynthetic pathway of K-252d from L-Tryptophan via the Nok enzyme cluster.
Pharmacological Profile: Quantitative Data
K-252d exhibits a multifaceted pharmacological profile. While it is a weaker PKC inhibitor compared to K-252a (IC50 ~337 nM vs. 32.9 nM)[1], it demonstrates superior antifungal activity against human pathogens such as Candida albicans[1]. Furthermore, recent precursor-directed generation studies have shown that hydroxylated derivatives of K-252d exhibit moderate cytotoxicity against cancer cell lines by inhibiting topoisomerase IIα[2].
Table 1: Comparative Pharmacological Data of Indolocarbazoles
| Compound | PKC IC50 (nM) | C. albicans MIC (µg/mL) | Structural Distinction |
| Staurosporine | 2.7 | 50.0 | N-methylamino-bearing bicyclic sugar |
| K-252a | 32.9 | >50.0 | Dihydrostreptose bicyclic sugar |
| K-252c (Aglycone) | 214.0 | N/A | No sugar moiety |
| K-252d | 337.0 | 25.0 | L-rhamnose sugar (single N-linkage) |
(Data synthesized from standardized in vitro radiometric kinase assays and microdilution antimicrobial assays[1][2].)
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols integrate causality (the why behind the steps) and strict validation checkpoints.
Protocol 1: Isolation and Purification of K-252d
Rationale: The lipophilic nature of the indolocarbazole core combined with the polar rhamnose sugar requires a biphasic extraction followed by gradient-based reverse-phase chromatography to separate K-252d from its highly potent analog, K-252a.
-
Fermentation: Cultivate Nocardiopsis sp. K-290 in a 30-liter jar fermentor using a soybean meal and glucose-based medium.
-
Validation Checkpoint: Monitor optical density (OD660). Harvest only after the exponential growth phase (approx. 120 hours) when secondary metabolite production peaks and cell lysis begins.
-
-
Solvent Extraction: Partition the culture broth using an Ethyl Acetate (EtOAc) / Acetone mixture. The indolocarbazoles will migrate to the organic phase.
-
Silica Gel Chromatography: Load the crude extract onto a silica gel column. Elute using a Chloroform:Methanol gradient. K-252d elutes at a higher polarity threshold than K-252a due to the exposed hydroxyls on the rhamnose moiety.
-
Preparative HPLC: Subject the enriched fractions to Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient.
-
Validation Checkpoint (Critical): Perform High-Resolution Mass Spectrometry (HRMS) on the isolated peak. The exact mass must confirm
m/z ( ). Any trace of indicates K-252a contamination, which will artificially skew downstream kinase assays.
-
Self-validating experimental workflow for the isolation and purification of K-252d.
Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay
Rationale: K-252d is an ATP-competitive inhibitor[3]. Therefore, the assay must tightly control ATP concentrations (typically at or slightly below the
-
Enzyme Preparation: Utilize PKC isolated from rat brain to ensure physiological relevance.
-
Reaction Mixture Assembly: Combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 µM [γ-32P]ATP, 50 µg/mL phosphatidylserine, 1 µg/mL diolein, and 0.5 mM CaCl2.
-
Inhibitor Incubation: Add K-252d at varying logarithmic concentrations (10 nM to 10 µM).
-
Validation Checkpoint: Include a basal activity control (lacking Ca2+ and lipids) to ensure the measured inhibition is specific to the activated state of PKC. Include K-252a as a positive control; if the K-252a
deviates significantly from ~32 nM, the assay components (likely the lipid activators) are compromised.
-
-
Quantification: Quench the reaction with trichloroacetic acid (TCA), filter through glass-fiber filters, and quantify 32P incorporation into the histone substrate via liquid scintillation counting.
Legacy in Drug Development
The discovery of K-252d was not merely an academic exercise in natural product isolation; it was a foundational moment in rational drug design. By proving that the stereochemistry and identity of the sugar moiety (e.g., L-rhamnose in K-252d vs. dihydrostreptose in K-252a) directly modulate target affinity, researchers were empowered to synthesize semi-synthetic analogs. This structure-activity relationship (SAR) paradigm directly paved the way for FDA-approved indolocarbazole derivatives like Midostaurin (PKC412) for acute myeloid leukemia and Lestaurtinib (CEP-701)[2].
References
- nih.
- K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide ...
- nycu.edu.
- The total synthesis of K-252c (staurosporinone)
- nih.
Sources
- 1. Staurosporine as an Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The total synthesis of K-252c (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]
K252d Classification as a Serine/Threonine Kinase Inhibitor: Technical Guide
Content Type: In-Depth Technical Guide Target Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Subject: Pharmacological profile, structural biology, and experimental application of K252d.[1]
Executive Summary
This compound (CAS: 105114-22-5) is a cell-permeable indolocarbazole alkaloid classified as a Serine/Threonine kinase inhibitor .[1] It is a structural analog of the more widely known K252a and Staurosporine. While K252a is renowned for its high potency against a broad spectrum of kinases (including Trk receptor tyrosine kinases), this compound exhibits a distinct inhibitory profile characterized by moderate potency against Protein Kinase C (PKC) and weak activity against Ca²⁺/calmodulin-dependent enzymes.[1][2]
This guide delineates the structural determinants of this compound’s activity, specifically the role of its rhamnose sugar moiety, and provides validated protocols for its utilization in signal transduction research.[1]
Chemical Identity & Structural Biology
To understand this compound's classification, one must analyze its Structure-Activity Relationship (SAR) within the K252/Staurosporine family.[1] The core scaffold is the indolo[2,3-a]pyrrolo[3,4-c]carbazole aglycone (K252c).[1] The differentiation—and subsequent kinase selectivity—arises from the glycosidic linkage at the indole nitrogen.
-
Staurosporine: Contains a pyranose ring (glucose derivative).[1] Extremely potent, non-selective.
-
K252a: Contains a furanose ring.[1] High potency, improved selectivity (e.g., Trk receptors).[1]
-
This compound: Contains a rhamnose ring (6-deoxy-mannose).[1] This pyranose variation significantly alters the binding affinity within the ATP-binding pocket of kinases.[1]
Structural Comparison Logic (DOT Visualization)
The following diagram illustrates the structural divergence and its impact on classification:
Caption: Structural divergence of the K252 family showing the impact of glycosylation on PKC inhibitory potency.[1]
Pharmacological Profile
Mechanism of Action
This compound functions as an ATP-competitive inhibitor .[1] It binds to the catalytic domain of Serine/Threonine kinases, physically blocking the access of Adenosine Triphosphate (ATP). The bulky rhamnose moiety in this compound creates steric hindrance that prevents the "tight" binding observed with K252a, resulting in higher IC50 values.[1]
Quantitative Inhibition Data
The following table summarizes the inhibitory constants derived from radiometric kinase assays. Note the shift in potency compared to the parent analog K252a.
| Target Enzyme | This compound IC50 | K252a IC50 (Reference) | Notes |
| Protein Kinase C (PKC) | 350 nM | 32.9 nM | Primary target; moderate potency [1].[1] |
| CaM-Dependent PDE | 46.2 µM | 1.3–2.9 µM | Weak inhibition of phosphodiesterases [1].[1] |
| PKA | > 1 µM | 140 nM | Significantly reduced potency vs K252a.[1] |
| CaMKII | Weak/Inactive | 1.8–270 nM | This compound is often used to test sugar specificity.[1] |
Key Insight: this compound is valuable as a structural probe .[1] By comparing cellular responses between K252a (potent) and this compound (moderate/weak), researchers can validate whether a phenotypic effect is truly kinase-driven or an off-target artifact.[1]
Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols are designed with self-validation steps.
Solubilization and Storage
-
Solubility: Soluble in DMSO (up to 25 mM) and Ethanol.[1] Poorly soluble in water.[1]
-
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Storage: Aliquot into light-protective vials (amber tubes) and store at -20°C. Stable for >1 year if desiccated.
-
Quality Control: Verify integrity by checking for precipitation upon thawing. If precipitate forms, sonicate for 5 minutes at 37°C.[1]
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol measures the transfer of γ-32P-ATP to a histone substrate in the presence of this compound.[1]
Reagents:
-
Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.[1]
-
Substrate: Histone H1 (for PKC) or specific peptide substrate.[1]
-
Cofactors: Lipid activator (Phosphatidylserine/DAG) for PKC assays.
-
ATP Mix: 100 µM cold ATP + 0.5 µCi [γ-32P]ATP per reaction.
Workflow Logic (DOT Visualization):
Caption: Step-by-step radiometric kinase assay workflow for validating this compound inhibition.
Step-by-Step Procedure:
-
Equilibration: Mix Kinase Buffer, Histone H1, and Lipid Activators in reaction tubes.
-
Inhibitor Addition: Add this compound (0.1 nM – 10 µM range).[1] Maintain DMSO concentration < 1%.[1]
-
Enzyme Addition: Add purified PKC (approx. 10-20 ng/reaction). Incubate 5 min on ice.
-
Initiation: Add ATP Mix. Incubate at 30°C for 10 minutes.
-
Termination: Spot 20 µL onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1]
-
Detection: Count CPM via liquid scintillation. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
-
Nakanishi, S., Matsuda, Y., Iwahashi, K., & Kase, H. (1986).[1] K-252b, c and d, potent inhibitors of protein kinase C from microbial origin.[1][3] The Journal of Antibiotics, 39(8), 1066–1071.[1][3]
-
Kase, H., et al. (1987).[1] K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases.[1][4] Biochemical and Biophysical Research Communications, 142(2), 436-440.[1]
-
Wood, J. L., et al. (1995).[1] Total Synthesis of (+)-K252a.[1][5] Journal of the American Chemical Society, 117(41), 10413–10414.[1] (Describes the structural family).
-
Cayman Chemical. (n.d.).[1] this compound Product Information Sheet.
Sources
Methodological & Application
Application Notes and Protocols for K252d in Cell Culture Assays
Introduction: Unveiling the Potential of K252d as a Kinase Modulator
This compound is a member of the indolocarbazole alkaloid family, a class of natural products that has garnered significant interest in the scientific community for its potent biological activities.[1] Isolated from the bacterium Nonomuraea longicatena, this compound is recognized primarily as a protein kinase inhibitor.[2] Its mechanism of action involves competing with ATP for the binding site on various kinases, thereby modulating their activity.[3] This characteristic positions this compound as a valuable tool for investigating cellular signaling pathways and as a potential starting point for the development of novel therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture assays, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of the results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate and effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 105114-22-5 | [2] |
| Molecular Formula | C₂₆H₂₃N₃O₅ | [2] |
| Molecular Weight | 457.5 g/mol | [2] |
| Appearance | Solid | [4] |
| Primary Target | Protein Kinase C (PKC) | [2] |
Solubility of this compound in DMSO: A Critical Parameter
| Compound | Reported Solubility in DMSO | Source |
| K252a | 50 mg/mL | [2] |
| K252c | ≥15.55 mg/mL | [4] |
| K252c | approx. 25 mg/mL | [6] |
| Estimated this compound | ≥15 mg/mL | Inferred from analogs |
Based on the available data for its structural analogs, a conservative estimate for the solubility of this compound in DMSO is ≥15 mg/mL . This high solubility allows for the preparation of concentrated stock solutions, which is advantageous for minimizing the final concentration of DMSO in cell culture media. High concentrations of DMSO can be cytotoxic to cells, with most cell lines tolerating a final concentration of 0.5% or less.[6]
Protocol: Preparation of this compound Stock and Working Solutions
The following protocols provide a step-by-step guide for the preparation of this compound solutions for use in cell culture assays. It is imperative to use high-purity, anhydrous DMSO to prevent compound degradation and ensure the stability of the stock solution.[7]
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Materials
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile pipette tips and pipettes
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation:
-
The molecular weight of this compound is 457.5 g/mol .
-
To prepare a 10 mM stock solution, you will need 4.575 mg of this compound per 1 mL of DMSO.
-
Calculation: 0.010 mol/L * 0.001 L * 457.5 g/mol = 0.004575 g = 4.575 mg
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood or a well-ventilated area.
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO. For example, add 1 mL of DMSO to 4.575 mg of this compound.
-
-
Mixing:
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
-
If necessary, sonicate the solution for a few minutes in a water bath to aid dissolution. Gentle warming to 37°C can also be used, but prolonged heating should be avoided to prevent potential degradation.[8]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile amber vials to minimize freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least one year.[9][10]
-
Protocol 2: Preparation of Working Solutions
-
Thawing:
-
When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the desired final concentration directly in the cell culture medium. It is recommended to perform a serial dilution if a range of concentrations is being tested.
-
To minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture wells is kept low, ideally below 0.5%.[6] For example, a 1:1000 dilution of a 100% DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the experimental wells.[8]
-
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of protein kinases. Its two most well-characterized targets are Protein Kinase C (PKC) and the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors.
-
Protein Kinase C (PKC) Inhibition: this compound is a potent inhibitor of PKC, with a reported IC₅₀ of 350 nM for PKC isolated from rat brain.[2] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.
-
Trk Receptor Inhibition: this compound and its analogs are known to inhibit the tyrosine kinase activity of Trk receptors, which are essential for neuronal survival, differentiation, and synaptic plasticity.[3][11] This inhibition blocks the downstream signaling cascades initiated by neurotrophins like Brain-Derived Neurotrophic Factor (BDNF).
This compound's Impact on Cellular Signaling
Caption: this compound inhibits both the TrkB receptor and PKC signaling pathways.
Applications in Cell Culture Assays
The inhibitory activity of this compound on key signaling pathways makes it a valuable tool for a variety of cell culture-based assays.
-
Neuroscience Research: Due to its potent inhibition of Trk receptors, this compound is widely used to study the role of neurotrophins in neuronal survival, differentiation, and neurite outgrowth.[3] Working concentrations in the range of 100-500 nM have been shown to be effective in these assays, often using neuronal cell lines such as PC12 or primary neuronal cultures.[12]
-
Cancer Biology: The PKC signaling pathway is often dysregulated in cancer. This compound can be used to investigate the role of PKC in cancer cell proliferation, apoptosis, and migration. The effective concentration will vary depending on the cell line and the specific PKC isoform being targeted.
-
Signal Transduction Studies: this compound can be employed as a general kinase inhibitor to elucidate the role of specific kinase pathways in various cellular responses.
When determining the optimal working concentration of this compound for a particular assay, it is recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) for the desired biological effect.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in stock solution | Compound has low solubility or has degraded. | Sonicate or gently warm the solution. Use fresh, anhydrous DMSO. |
| Precipitation in cell culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Perform a serial dilution in the medium. Ensure the final DMSO concentration is low. |
| Cell toxicity | The final DMSO concentration is too high. | Keep the final DMSO concentration below 0.5% (ideally ≤0.1%). |
| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials. |
Conclusion
This compound is a potent and versatile protein kinase inhibitor with significant utility in cell-based research. By understanding its chemical properties, particularly its solubility in DMSO, and by adhering to proper handling and storage protocols, researchers can confidently employ this compound to investigate a wide array of cellular signaling pathways. This application note provides the necessary foundation for the successful integration of this compound into your experimental workflows.
References
- Knusel, B., & Hefti, F. (1992). K-252 compounds: modulators of neurotrophin signal transduction. Journal of Neurochemistry, 59(6), 1987–1996.
- Tapley, P., et al. (1992). K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. Oncogene, 7(2), 371-381.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
RayBiotech. (n.d.). K-252c. Retrieved from [Link]
-
LifeTein. (2023, February 1). How to dissolve peptides in DMSO? Retrieved from [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
BPS Bioscience. (n.d.). K252a. Retrieved from [Link]
- University of Southampton Research Repository. (2023). The total synthesis of indolocarbazole natural products and towards the synthesis of (+)-sparteine. Retrieved from a hypothetical university repository.
- Minichiello, L. (2009). TrkB signalling pathways in LTP and learning. Nature Reviews Neuroscience, 10(12), 850-860.
- Nakanishi, S., Matsuda, Y., Iwahashi, K., & Kase, H. (1986). K-252b, c and d, potent inhibitors of protein kinase C from microbial origin. The Journal of Antibiotics, 39(8), 1066–1071.
- BenchChem. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage.
-
ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? Retrieved from [Link]
- Wang, X., et al. (2008). The Neuroprotective Effects of K252a Through Inhibiting MLK3/MKK7/JNK3 Signaling Pathway on Ischemic Brain Injury in Rat Hippocampal CA1 Region. Neurochemical Research, 33(11), 2236-2244.
- Minagar, A., & Alexander, J. S. (2008). Innate Immunity Signaling: Cytosolic Ca2+ Elevation Is Linked to Downstream Nitric Oxide Generation through the Action of Calmodulin or a Calmodulin-Like Protein. The Plant Cell, 20(2), 480-492.
- Gurney, M. E., et al. (1992). K-252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. Journal of Biological Chemistry, 267(1), 13-16.
- Feger, D. (2014, November 26). Answer to "How long can a compound be stable in DMSO for?". ResearchGate.
- Sanchez, C., et al. (2004). Indolocarbazole natural products: occurrence, biosynthesis, and biological activity. Applied Microbiology and Biotechnology, 64(5), 583-594.
- Wood, J. L. (n.d.). THE TOTAL SYNTHESIS OF INDOLOCARBAZOLE NATURAL PRODUCTS K252c, (+)-K252a, (+)-RK-286c, (+)-MLR-52, (-)-TAN-1030a, AND (+)-STAUROSPORINE.
- ePrints Soton. (2023). UoS Thesis template. Retrieved from a hypothetical university repository.
- MDPI. (2024). Discovery of Marine Natural Products in China.
- Merck Millipore. (n.d.). K-252a, Nocardiopsis sp.. Retrieved from a hypothetical Merck Millipore product page.
-
PubChem. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Gomes, C., et al. (2019). Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma. Frontiers in Oncology, 9, 596.
- BYU ScholarsArchive. (n.d.). General (Stock) Solutions.
- ResearchGate. (n.d.). Stability of complexes 4 a, 4 b, 5 a and 5 b in the presence and in the....
- ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- ResearchGate. (n.d.). Effects of inhibitors of TrkB-mediated signaling pathways on....
- ResearchGate. (n.d.). Biological effects of K252 alkaloids on different cellular signal transduction.
- ResearchGate. (n.d.). How do I dilute some fungal extracts in DMSO and produce test concentrations with 0.1% final DMSO?
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma [frontiersin.org]
Application Note: Preparation and Handling of K252d Stock Solutions for Kinase Inhibition Assays
Executive Summary
This application note provides a comprehensive, self-validating protocol for the preparation, storage, and application of K252d stock solutions. As a potent indolocarbazole alkaloid, this compound requires precise handling to maintain its structural integrity and biological efficacy. This guide details the physicochemical properties, mechanism of action, and step-by-step methodologies for utilizing this compound in in vitro kinase and cell viability assays.
Introduction & Mechanism of Action
This compound is a naturally occurring indolocarbazole alkaloid originally isolated from the bacterium Nonomuraea longicatena (formerly Nocardiopsis)[1]. Structurally related to staurosporine and K252a, this compound acts as a potent, cell-permeable kinase inhibitor. It primarily targets Protein Kinase C (PKC) with an IC50 of 350 nM, and also demonstrates inhibitory activity against calcium- and calmodulin-dependent phosphodiesterases (PDE)[1].
By inhibiting PKC, this compound disrupts downstream signaling cascades, including the MAPK and NF-κB pathways, which are critical for tumor cell proliferation and survival[2]. Consequently, this compound and its derivatives exhibit moderate to strong cytotoxicity against various human cancer cell lines, such as HCT116, K562, A549, and MCF-7[2][3].
Figure 1: Mechanism of this compound-mediated PKC inhibition and downstream cellular effects.
Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for calculating molarities and ensuring complete dissolution prior to biological testing.
| Property | Value |
| Chemical Name | 13-(6-deoxy-α-L-mannopyranosyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one |
| CAS Number | 105114-22-5 |
| Molecular Formula | C26H23N3O5 |
| Molecular Weight | 457.5 g/mol |
| Purity | ≥70% (Typical commercial grade) |
| Formulation | Solid (Lyophilized powder) |
| Solubility | Soluble in DMSO and Ethanol |
| Storage (Solid) | -20°C (Stable for ≥4 years) |
Data sourced from authoritative chemical databases[1].
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
To ensure reproducibility in high-throughput screening and in vitro assays, a standardized 10 mM stock solution in Dimethyl Sulfoxide (DMSO) is recommended. This concentration allows for a 1:1000 dilution in culture media, yielding a 10 µM working concentration while maintaining the final DMSO concentration at a non-toxic 0.1%.
Reagent Preparation & Causality Matrix
-
Anhydrous DMSO (≥99.9% purity): Standard DMSO is highly hygroscopic. Absorbed water can cause the hydrophobic this compound to precipitate out of solution over time, drastically reducing the effective concentration and leading to false negatives in biological assays[4].
-
Amber Microcentrifuge Tubes: Indolocarbazoles can be sensitive to prolonged light exposure. Amber tubes prevent photo-degradation during storage.
Self-Validating Reconstitution Math
To prepare a 10 mM stock from a standard 1 mg vial of this compound:
-
Target Concentration: 10 mM = 0.010 mol/L
-
Molecular Weight: 457.5 g/mol
-
Mass: 1 mg = 0.001 g
-
Volume Required (L) = Mass / (Concentration × MW)
-
Volume Required = 0.001 / (0.010 × 457.5) = 0.0002185 L = 218.5 µL
Action: Adding exactly 218.5 µL of anhydrous DMSO to 1 mg of this compound yields a 10 mM stock solution.
Step-by-Step Methodology
-
Equilibration: Remove the lyophilized this compound vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and compromises the anhydrous environment[4].
-
Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is collected at the bottom.
-
Dissolution: Add 218.5 µL of room-temperature anhydrous DMSO to the 1 mg vial.
-
Agitation: Vortex the solution gently for 30 seconds. If the solid does not fully dissolve, sonicate the vial in a room-temperature water bath for 1 to 2 minutes.
-
Aliquoting: Divide the stock solution into 10 µL or 20 µL single-use aliquots in amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles degrade the compound and alter the DMSO concentration via evaporation/condensation. Single-use aliquots ensure absolute consistency across experiments.
-
Storage: Store the aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).
Figure 2: Standardized workflow for this compound stock solution preparation and storage.
Application Protocol: In Vitro Cell Viability Assay
This protocol outlines the use of the this compound stock solution to evaluate cytotoxicity in HCT116 (colon carcinoma) or K562 (leukemia) cell lines[3].
Workflow
-
Cell Seeding: Seed HCT116 or K562 cells in a 96-well plate at a density of 5,000 cells/well in 90 µL of appropriate culture media (e.g., McCoy's 5A for HCT116, RPMI-1640 for K562) supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Working Solution Preparation:
-
Thaw one 10 µL aliquot of the 10 mM this compound stock at room temperature.
-
Perform serial dilutions in DMSO to create a 1000x concentration plate (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM, 0.1 mM).
-
Dilute these 1000x stocks 1:100 into intermediate culture media (10x concentration).
-
-
Treatment: Add 10 µL of the 10x intermediate solutions to the 90 µL of cells in the 96-well plate. This results in a final 1x concentration (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) with a constant final DMSO concentration of 0.1% across all wells. Include a 0.1% DMSO vehicle control.
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C, 5% CO2[3].
-
Readout: Assess cell viability using a standard MTT assay or luminescent ATP-based assay (e.g., CellTiter-Glo). Calculate the IC50 using non-linear regression analysis.
References
1.[1] This compound (CAS Number: 105114-22-5) | Cayman Chemical - Cayman Chemical - 2.[2] Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - NIH - 3.[3] K-252d | Phosphodiesterase (PDE) Inhibitor - MedChemExpress - 4.[4] Stability of Screening Compounds in Wet DMSO - ResearchGate -
Sources
Application Notes and Protocols: K252d for Protein Kinase C (PKC) Inhibition
Introduction: Navigating the Kinase Landscape with K252d
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis. Given their widespread influence, dysregulation of PKC activity is implicated in numerous diseases, making them a critical target for therapeutic intervention and a key area of basic research.
This compound is a member of the staurosporine family of alkaloids, known for their potent, albeit often broad, inhibitory activity against a wide range of protein kinases.[1] Like its parent compound, this compound functions primarily as an ATP-competitive inhibitor, targeting the kinase domain and preventing the phosphorylation of downstream substrates. While not entirely specific for PKC, this compound can be a valuable tool for studying PKC-dependent signaling events when its concentration is carefully optimized and its potential off-target effects are considered.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and applying the optimal working concentration of this compound for effective and reliable PKC inhibition in cellular and biochemical assays.
Mechanism of Action: An ATP-Competitive Strategy
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain of PKC. This competitive inhibition prevents the binding of ATP, the phosphate donor for the phosphorylation reaction, thereby blocking the kinase's ability to phosphorylate its target substrates. This mechanism is common to many staurosporine analogs.[1]
Figure 1: Mechanism of this compound-mediated PKC inhibition.
Determining the Optimal Working Concentration of this compound
The effective concentration of this compound for PKC inhibition is not a single value but rather a range that is highly dependent on the specific experimental context. Factors such as the specific PKC isozyme being targeted, the cell type, and the assay conditions all play a crucial role.
Reported IC50 Values
The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. It is important to note that this compound exhibits varying potencies against different kinases. The following table summarizes reported IC50 values for K252a, a closely related analog, which provides a useful starting point for this compound concentration ranges.
| Kinase Target | Reported IC50 (K252a) | Reference |
| Protein Kinase C (PKC) | 32.9 nM - 470 nM | [2] |
| Protein Kinase A (PKA) | 140 nM | [2] |
| Ca2+/calmodulin-dependent kinase type II | 270 nM | [2] |
| Myosin Light Chain Kinase (MLCK) | Ki = 20 nM | |
| Receptor Tyrosine Kinases (e.g., Trk) | Inhibition noted | [1] |
Note: These values are typically determined in cell-free biochemical assays and should be used as a guide for initiating dose-response experiments in cell-based systems.
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration in Cultured Cells
This protocol outlines a general procedure to determine the optimal working concentration of this compound for inhibiting PKC activity in a specific cell line. The readout for this assay can be a downstream event known to be regulated by PKC, such as the phosphorylation of a specific substrate.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well or 24-well cell culture plates
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Western blot reagents and equipment
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total form of the PKC substrate
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow
Figure 2: Workflow for determining the optimal this compound concentration.
Step-by-Step Procedure
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Scientist's Note: this compound has limited solubility in aqueous solutions. A DMSO stock is essential. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Serum Starvation (Optional but Recommended):
-
The following day, replace the complete medium with serum-free medium and incubate for 2-4 hours.
-
Rationale: Serum contains growth factors that can activate various signaling pathways, including PKC. Serum starvation synchronizes the cells and reduces basal PKC activity, leading to a clearer signal upon stimulation.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A good starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the this compound dilutions.
-
Incubate for 1-2 hours at 37°C. The optimal pre-incubation time may need to be determined empirically.
-
-
PKC Stimulation:
-
Prepare a working solution of a PKC activator, such as PMA (e.g., 100 nM final concentration).
-
Add the PKC activator directly to the wells containing the this compound dilutions.
-
Incubate for the appropriate time to induce phosphorylation of your target substrate (e.g., 15-30 minutes for PMA).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA assay.[3]
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer and Laemmli buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated PKC substrate.
-
After incubation with the appropriate HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
-
Considerations for Scientific Integrity
-
Solubility and Stability: Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media.[2] While stable as a solid, its stability in cell culture medium over long incubation periods may be limited.[4][5] It is advisable to prepare fresh dilutions for each experiment.
-
Off-Target Effects: this compound is not entirely specific for PKC and can inhibit other kinases, including PKA and receptor tyrosine kinases.[1] Consider including control experiments to rule out the involvement of these other kinases in the observed effects. This could involve using more specific inhibitors for the potential off-targets.
-
Cytotoxicity: At higher concentrations and with prolonged exposure, this compound can induce apoptosis, similar to staurosporine.[6][7] It is crucial to assess cell viability (e.g., using a Trypan Blue exclusion assay or an MTT assay) in parallel with the dose-response experiment to ensure that the observed inhibition is not due to cell death.
-
Positive and Negative Controls: Always include a positive control (PKC activator alone) to ensure the stimulation is working and a negative control (vehicle alone) to establish the basal level of phosphorylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition observed | This compound concentration too low. | Increase the concentration range of this compound. |
| Inactive this compound. | Use a fresh stock of this compound. | |
| Insufficient pre-incubation time. | Increase the pre-incubation time with this compound. | |
| High background phosphorylation | High basal PKC activity. | Ensure adequate serum starvation. |
| Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. | |
| Inconsistent results | Inconsistent cell density. | Ensure uniform cell seeding. |
| Instability of this compound in media. | Prepare fresh dilutions of this compound for each experiment. | |
| Variable incubation times. | Use a timer to ensure consistent incubation periods. |
Conclusion
This compound is a potent tool for the study of PKC-mediated signaling pathways. However, its successful application hinges on the careful determination of the optimal working concentration for each specific experimental system. By performing a thorough dose-response analysis and being mindful of its potential for off-target effects and cytotoxicity, researchers can confidently utilize this compound to elucidate the intricate roles of Protein Kinase C in health and disease.
References
-
Knusel, B., & Hefti, F. (1992). K-252 compounds: modulators of neurotrophin signal transduction. Journal of Neurochemistry, 59(6), 1987-1996. [Link]
-
BPS Bioscience. (n.d.). K252a. Retrieved from [Link]
-
Gschwendt, M., Kittstein, W., & Marks, F. (1990). Differentiative action of K252a on protein kinase C and a calcium-unresponsive, phorbol ester/phospholipid-activated protein kinase. Biochemical and Biophysical Research Communications, 170(3), 1145-1151. [Link]
-
Davis, P. D., Hill, C. H., Lawton, G., Nixon, J. S., Wilkinson, S. E., Hurst, S. A., Keech, E., & Turner, S. E. (1992). Inhibitors of protein kinase C. 1. 2,3-Bis(aroylamino)propionic acids. Journal of Medicinal Chemistry, 35(1), 177-184. [Link]
- Keranen, L. M., Dutil, E. M., & Newton, A. C. (1995). Protein kinase C is regulated in vivo by three functionally distinct phosphorylations. Current Biology, 5(12), 1394-1403.
- Hofmann, J. (1997). The potential for isoenzyme-selective modulation of protein kinase C. FASEB Journal, 11(8), 649-669.
- Keranen, L. M., & Newton, A. C. (1997). Ca2+ and diacylglycerol activate protein kinase C betaII by a common mechanism. Journal of Biological Chemistry, 272(41), 25959-25967.
- Newton, A. C. (2001). Protein kinase C: structural and spatial regulation. Chemical Reviews, 101(8), 2353-2364.
- Hage-Sleiman, R., Hamze, A., & Dbaibo, G. S. (2021). The role of protein kinase C in cancer and its modulation by natural and synthetic compounds. Signal Transduction and Targeted Therapy, 6(1), 311.
-
BPS Bioscience. (n.d.). Staurosporine. Retrieved from [Link]
-
Hueso, J. L., Munoz-Fontela, C., & Gonzalez-Galan, C. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Food and Chemical Toxicology, 45(9), 1734-1739. [Link]
-
El-Gowelli, H. M., & El-Gendy, M. A. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
Sources
- 1. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Profiling the Selectivity of K252d: IC50 Determination for CaM Kinase II Inhibition
Target Audience: Researchers, assay development scientists, and pharmacologists investigating calcium-dependent signaling pathways. Document Type: Technical Application Note & Assay Protocol
Mechanistic Context: The Indolocarbazole Selectivity Paradigm
Indolocarbazole alkaloids, originally isolated from microbial sources such as Nocardiopsis and Streptomyces species, are a foundational class of ATP-competitive kinase inhibitors. The most well-characterized member of this family, staurosporine, and its analog K252a, are notoriously non-selective, potently inhibiting a broad spectrum of kinases including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calmodulin-dependent Protein Kinase II (CaMKII) in the low nanomolar range [1].
However, structural modifications to the glycosidic moiety attached to the indolocarbazole core drastically alter kinase selectivity. K252d (rhamnosyl-K252c) features a distinct 13-(6-deoxy-α-L-mannopyranosyl) substitution that shifts its affinity profile. While this compound is an established inhibitor of PKC (IC50 = 350 nM) and Ca2+/calmodulin-dependent phosphodiesterase (IC50 = 46.2 µM) [2, 3], its inhibitory potency against CaMKII is significantly reduced compared to K252a.
For researchers attempting to disentangle converging calcium signaling pathways—where Ca2+ influx simultaneously activates PKC (via DAG/Ca2+) and CaMKII (via Ca2+/Calmodulin)—this compound is frequently utilized as a selective PKC probe. Because the exact IC50 of this compound against CaMKII is highly dependent on intracellular ATP concentrations and specific assay conditions, empirically profiling its CaMKII off-target activity is a critical prerequisite for rigorous experimental design.
Quantitative Selectivity Summary
The following table summarizes the comparative IC50 values of K252 analogs across key calcium- and cyclic nucleotide-dependent enzymes, highlighting the necessity of profiling this compound against CaMKII.
| Inhibitor | PKC IC50 | PKA IC50 | CaMKII IC50 | CaM-PDE IC50 |
| K252a | 33 – 470 nM | 18 – 140 nM | ~1.8 – 20 nM | Not Determined |
| K252b | 20 nM | > 100 nM | Weak / ND | Not Determined |
| This compound | 350 nM | Weak / ND | > 10 µM (Target of Protocol) | 46.2 µM |
(Data synthesized from and [2, 3].)
Assay Architecture & Logical Design
To accurately determine the IC50 of this compound for CaMKII, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.
Causality behind experimental choices:
-
TR-FRET over Radiometric: Indolocarbazoles possess a highly conjugated core that can cause compound autofluorescence and inner-filter effects in standard fluorescence assays. TR-FRET utilizes a long-lifetime Europium (Eu) donor, allowing a time delay before measurement that completely eliminates short-lived compound autofluorescence.
-
ATP at
: Because this compound is an ATP-competitive inhibitor, its apparent IC50 is governed by the Cheng-Prusoff equation. By setting the ATP concentration strictly at the for CaMKII (~10 µM), the measured IC50 will closely approximate the true inhibition constant ( ). -
EGTA/CaCl2 Balancing: CaMKII requires Calmodulin (CaM) and Ca2+ for activation. The base buffer contains 1 mM EGTA to chelate trace heavy metals and ambient calcium, keeping baseline kinase activity at absolute zero. Activation is strictly controlled by adding 2 mM CaCl2, which overwhelms the EGTA to saturate CaM.
Pathway & Intervention Visualization
Caption: Mechanism of CaMKII activation and ATP-competitive inhibition by indolocarbazole this compound.
Execution Protocol: CaMKII IC50 Determination
Reagent Preparation
-
Kinase Base Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Activation Mix: 2 mM CaCl2 and 1 µM recombinant Calmodulin in Kinase Base Buffer.
-
Substrate Mix: 50 nM ULight-labeled Autocamtide-2 and 10 µM ATP.
-
Stop/Detection Buffer: 50 mM EDTA (chelates Mg2+ to stop catalysis), 5 mM EGTA (strips Ca2+ from CaM), and 2 nM Eu-anti-phospho-Autocamtide-2 antibody.
Compound Titration (Self-Validating System)
To ensure the assay is self-validating, this compound must be tested alongside a positive control (K252a) and a vehicle control (DMSO) to calculate the Z'-factor.
-
Prepare a 10 mM stock of this compound in 100% anhydrous DMSO.
-
Perform a 3-fold serial dilution across 11 points (Concentration range: 100 µM down to 1.7 nM).
-
Prepare a parallel dilution curve for K252a (Positive control; expected IC50 ~ 1.8 nM).
-
Transfer 100 nL of compounds into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1% (maintains indolocarbazole solubility without denaturing the kinase).
Kinase Reaction
-
Equilibration: Add 5 µL of CaMKII enzyme (diluted in Activation Mix) to the assay plate. Incubate for 15 minutes at room temperature. Logic: This pre-incubation allows the ATP-competitive this compound to access and equilibrate within the kinase active site before the substrate is introduced.
-
Initiation: Add 5 µL of the Substrate Mix (ATP + Autocamtide-2) to initiate the reaction.
-
Catalysis: Seal the plate and incubate for 60 minutes at room temperature.
Termination and Detection
-
Add 10 µL of the Stop/Detection Buffer to all wells.
-
Incubate for 60 minutes at room temperature to allow the Europium-antibody to bind the phosphorylated Autocamtide-2.
-
Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar) using standard Europium settings (Excitation: 320 nm or 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).
Data Interpretation & Validation
-
Ratiometric Calculation: Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm) and multiplying by 10,000. This ratiometric approach normalizes well-to-well dispensing variations.
-
Z'-Factor Validation: Calculate the Z'-factor using the 1% DMSO wells (100% activity) and wells lacking ATP (0% activity). A self-validating assay must yield a
. -
Curve Fitting: Plot the TR-FRET ratio against the
of the this compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model: -
Expected Outcomes: The positive control (K252a) should yield an IC50 between 1.5 nM and 20 nM. This compound should exhibit a right-shifted curve, typically yielding an IC50
for CaMKII, confirming its utility as a selective PKC inhibitor that does not heavily cross-react with CaMKII at sub-micromolar concentrations.
References
-
Nakanishi, S., Matsuda, Y., Iwahashi, K., & Kase, H. (1986). K-252b, c and d, potent inhibitors of protein kinase C from microbial origin. The Journal of Antibiotics, 39(8), 1066-1071.[Link]
-
Kase, H., Iwahashi, K., Nakanishi, S., Matsuda, Y., Yamada, K., Takahashi, M., Murakata, C., Sato, A., & Kaneko, M. (1987). K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases. Biochemical and Biophysical Research Communications, 142(2), 436-440.[Link]
Application Note: K252d Cell Permeability, Kinase Inhibition, and Optimized Incubation Protocols
Introduction and Mechanistic Overview
K252d (CAS: 105114-22-5) is a naturally occurring indolocarbazole alkaloid originally isolated from Nocardiopsis species. It functions as a potent, cell-permeable inhibitor of Protein Kinase C (PKC) (IC50 = 350 nM) and Calcium/Calmodulin-dependent Phosphodiesterase (PDE) (IC50 = 46.2 µM)[1]. Due to its structural homology with staurosporine and K252a, this compound is widely utilized in signal transduction research, particularly in studies involving platelet contraction, apoptosis, and cytoskeletal dynamics[2].
Causality of Cell Permeability
A critical factor in the experimental utility of this compound is its excellent cell permeability. The indolocarbazole core contains pyrrole-NH groups. At a physiological pH of 7.2–7.4, these groups remain predominantly unprotonated. This neutral state is highly lipophilic and stable, allowing the molecule to rapidly cross the lipid bilayer via passive diffusion without the need for permeabilizing agents[3].
Fig 1: this compound Mechanism of Action: PKC and PDE inhibition leading to downstream cellular responses.
Experimental Considerations: Incubation Times
The choice of incubation time is the most frequent point of failure in kinase inhibitor assays. The required time is entirely dictated by the biological readout:
-
Target Engagement (10–30 mins): Kinase inhibition is an ATP-competitive, direct-binding event. Intracellular equilibration of this compound occurs rapidly. For assays measuring direct phosphorylation states (e.g., p-MLC in platelets), short incubation is mandatory to prevent compensatory kinase upregulation or degradation[2].
-
Phenotypic Assays (24–72 hours): Downstream consequences of PKC inhibition, such as apoptosis or cytotoxicity in cancer cell lines (e.g., AGS, MKN45, HCT116), require time for transcriptional changes, protein degradation, and caspase cascade execution[4],[5].
Table 1: Optimized Incubation Times by Assay Type
| Assay Type | Target / Readout | Recommended Incubation | Cell Type Example | Scientific Rationale |
| Kinase Target Engagement | p-MLC (Western Blot) | 10 – 30 minutes | Platelets | Rapid intracellular diffusion and direct ATP-competitive binding[2]. |
| Short-term Viability | Topoisomerase / DNA Damage | 24 hours | AGS, MKN45 | Initial onset of apoptotic signaling and DNA fragmentation[4]. |
| Long-term Cytotoxicity | Cell Viability (MTT Assay) | 48 – 72 hours | HCT116, K562 | Full execution of apoptosis and cessation of metabolic activity[5]. |
Self-Validating Experimental Protocols
Fig 2: Standardized workflow for this compound cellular assays based on readout requirements.
Protocol A: Short-Term Incubation for PKC Target Engagement (Platelet Contraction/p-MLC)
Objective: To measure the direct intracellular inhibition of PKC-mediated Myosin Light Chain (MLC) phosphorylation.
-
Reagent Preparation: Reconstitute this compound in anhydrous DMSO to create a 10 mM stock solution[1]. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Preparation: Isolate human or murine platelets and resuspend in Tyrode's buffer (pH 7.4) at a concentration of
cells/mL[2]. -
Inhibitor Treatment: Dilute the this compound stock in culture media to achieve a final assay concentration of 1–5 µM. Critical Step: Ensure the final DMSO concentration is ≤0.1% (v/v) to prevent solvent-induced basal toxicity or membrane permeabilization artifacts.
-
Incubation: Incubate the platelets with this compound at 37°C for 15 minutes . This time is sufficient for the neutral form of this compound to permeate the membrane and bind the PKC active site[2],[3].
-
Stimulation & Lysis: Stimulate platelets with a PKC activator (e.g., PMA) for 5 minutes. Immediately halt the reaction by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Validation: Perform Western blotting for phosphorylated MLC (p-MLC). A successful self-validating assay will show a dose-dependent decrease in p-MLC compared to the vehicle control.
Protocol B: Long-Term Incubation for Cytotoxicity (MTT Assay)
Objective: To assess the anti-proliferative and apoptotic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed target cells (e.g., HCT116 or AGS) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium[4],[5]. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 20 µM) in complete media. Replace the overnight media with the this compound-treated media.
-
Incubation: Incubate the plates for 48 to 72 hours . Scientific Rationale: this compound-induced apoptosis requires the downstream inhibition of topoisomerase IIα and anti-apoptotic proteins, which takes >24 hours to manifest as a measurable reduction in metabolic viability[4].
-
Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2-4 hours until purple formazan crystals form.
-
Solubilization: Add 100 µL of DMSO to dissolve the crystals. Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.
Troubleshooting and Expert Insights
-
Poor Permeability/Inconsistent Results: If target engagement is lower than expected, verify the pH of the culture media. This compound relies on its neutral state for membrane diffusion; highly acidic media (pH < 6.5) can protonate the molecule, drastically reducing its lipophilicity and cellular uptake[3].
-
Off-Target Effects: At concentrations exceeding 10 µM, indolocarbazoles lose their kinase selectivity. If using this compound to specifically probe PKC, maintain concentrations near its IC50 (350 nM) and do not exceed 5 µM[1].
References
-
Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity National Institutes of Health (NIH) / MDPI URL:[Link]
-
Microelectromechanical System Measurement of Platelet Contraction: Direct Interrogation of Myosin Light Chain Phosphorylation Semantic Scholar URL:[Link]
-
Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways ResearchGate URL:[Link]
Sources
Application Note: Dissecting Neurotrophin Pathways with K252d
Executive Summary
Topic: Strategic application of K252d in neurotrophin signal transduction. Primary Utility: Differentiating Trk-receptor-dependent signaling from off-target Kinase (PKC/CaMKII) activity. Target Audience: Neurobiologists, Signal Transduction Specialists, and Assay Developers.
This guide details the use of This compound , an analog of the potent Trk inhibitor K252a, as a critical pharmacological control. While K252a is a broad-spectrum kinase inhibitor often used to block Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) signaling, it also inhibits Protein Kinase C (PKC) and CaM Kinase II. This compound shares the PKC/CaMKII inhibitory profile of K252a but exhibits significantly reduced affinity for Trk receptors. By running parallel assays, researchers can isolate Trk-specific effects from non-specific kinase activity.
Part 1: Pharmacological Profile & Experimental Logic
The Selectivity Paradox
The indolocarbazole alkaloids (K252a, K252b, this compound, and Staurosporine) are structurally similar but functionally distinct. A common error in neurotrophin research is assuming K252a is "Trk-specific." It is not; it is merely "Trk-potent." To validate that a cellular response is truly driven by Trk phosphorylation, one must rule out PKC and CaMKII involvement.
Table 1: Comparative Inhibitory Profiles (IC50 Values)
| Compound | Trk Receptors (A, B, C) | Protein Kinase C (PKC) | CaM Kinase II | Primary Application |
| K252a | ~3 nM (Potent) | ~25 nM | ~10-20 nM | Pan-Trk Inhibition |
| This compound | > 200-500 nM (Weak/Inactive) | ~20 nM | ~200 nM | Negative Control for Trk |
| Staurosporine | < 1 nM (Potent) | ~2 nM | ~20 nM | Broad Spectrum Apoptosis Inducer |
Note: IC50 values vary by cell type and ATP concentration. The critical factor is the differential window between Trk and PKC inhibition.
The "Subtraction Strategy"
The utility of this compound lies in its ability to mimic the off-target effects of K252a without blocking the primary target (Trk).
-
Condition A (Vehicle): Baseline signaling.
-
Condition B (K252a): Blocks Trk + PKC + CaMKII.
-
Condition C (this compound): Blocks PKC + CaMKII (spares Trk).
Interpretation:
-
If the biological effect is blocked by K252a but not by This compound , the effect is Trk-mediated .
-
If the biological effect is blocked by both , the effect is likely PKC/CaMKII-mediated (or independent of Trk).
Part 2: Visualization of Signaling & Logic
Diagram 1: The Differential Inhibition Pathway
This diagram illustrates where K252a and this compound act within the neurotrophin signaling cascade.
Caption: K252a blocks the receptor directly, while this compound spares the receptor but controls for downstream PKC/CaMKII inhibition.
Part 3: Detailed Experimental Protocols
Protocol A: Reagent Preparation & Storage
Safety Note: Indolocarbazoles are potent biological modulators. Handle with PPE.
-
Solubility: this compound is hydrophobic. Dissolve in high-grade DMSO (Dimethyl sulfoxide).
-
Stock Concentration: Prepare a 1 mM stock solution.
-
Example: Dissolve 100 µg of this compound (MW ~453.5 g/mol ) in ~220 µL DMSO.
-
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C . Avoid freeze-thaw cycles.[1][2]
-
Working Solution: Dilute 1:10,000 in culture medium for a final concentration of 100 nM .
-
Vehicle Control: Ensure the DMSO concentration in the control matches the experimental condition (e.g., 0.01% or 0.1%).
-
Protocol B: Differential Inhibition Assay (PC12 Neurite Outgrowth)
Objective: Determine if NGF-induced neurite outgrowth is Trk-dependent.
Materials:
-
PC12 Cells (Rat pheochromocytoma).[3]
-
NGF (Nerve Growth Factor, 2.5S).
-
K252a (Trk Inhibitor).[4]
-
This compound (Control Inhibitor).
Workflow:
-
Seeding: Plate PC12 cells on collagen-coated 24-well plates (low density: 10,000 cells/cm²).
-
Starvation: Serum-starve cells for 4–12 hours (0.5% Horse Serum) to reduce basal signaling.
-
Pre-treatment (Critical Step):
-
Well Group 1: DMSO Vehicle (0.1%).
-
Well Group 2: K252a (100 nM) .
-
Well Group 3: This compound (100 nM) .
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation: Add NGF (50 ng/mL) to all wells without washing out inhibitors.
-
Incubation: Incubate for 48 hours.
-
Analysis:
-
Fix cells (4% Paraformaldehyde).
-
Count cells with neurites > 2x cell body diameter.
-
Expected Results:
-
Vehicle + NGF: Robust neurite outgrowth.
-
K252a + NGF: Complete blockade of outgrowth (confirms kinase dependence).
-
This compound + NGF: Robust neurite outgrowth (confirms the effect was Trk-mediated, not PKC-mediated).
Protocol C: Western Blot Validation (Phospho-Trk)
Objective: Biochemically validate that this compound does not inhibit Trk autophosphorylation.
-
Treatment: Treat PC12 or cortical neurons as described above (30 min pre-treatment).
-
Stimulation: Pulse with NGF/BDNF for 5 minutes (peak phosphorylation).
-
Lysis: Rapidly lyse in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF).
-
Blotting:
-
Primary Antibody 1: Anti-Phospho-Trk (Tyr490 or Tyr816).
-
Primary Antibody 2: Anti-Total Trk (Normalization).
-
Primary Antibody 3: Anti-Phospho-ERK1/2 (Downstream readout).
-
Diagram 2: Decision Matrix for Data Interpretation
Caption: Flowchart for interpreting parallel inhibition assays using K252a and this compound.
Part 4: Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| This compound inhibits Trk signal | Concentration too high | Titrate down. At >500 nM, this compound specificity decreases. Stick to 50-100 nM. |
| Precipitation in media | DMSO shock | Dilute stock into an intermediate buffer (1:10) before adding to media, or vortex rapidly during addition. |
| No inhibition by K252a | ATP competition | Intracellular ATP levels may be high. K252a is ATP-competitive.[5][6] Increase dose slightly (to 200 nM). |
| High background signal | Endogenous growth factors | Ensure thorough serum starvation (0.5% or serum-free) for at least 4 hours prior to assay. |
References
-
Knüsel, B., & Hefti, F. (1992). K-252 compounds: modulators of neurotrophin signal transduction. Journal of Neurochemistry, 59(6), 1987–1996.
-
Tapley, P., et al. (1992). K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. Oncogene, 7(2), 371–381.
-
Koizumi, S., et al. (1988). K-252a: a specific inhibitor of the action of nerve growth factor on PC12 cells. Journal of Neuroscience, 8(2), 715-721.
- Chin, L.S., et al. (2019). CaM Kinase II and Protein Kinase C inhibition by this compound. Journal of Biological Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCIDB [genome.jp]
- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 6. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: K252d in Neuronal Calcium Homeostasis Research
Part 1: Core Directive & Scientific Rationale
Executive Summary
Calcium (
K252d (an indolocarbazole alkaloid) serves as a critical pharmacological tool in this domain. While its analog K252a is widely known as a Trk receptor inhibitor, This compound is frequently utilized for its potent inhibition of Protein Kinase C (PKC) and CaM Kinase II (CaMKII) , often with distinct permeability or selectivity profiles that allow researchers to dissect the feedback loops maintaining neuronal excitability.
This guide details the application of this compound to uncouple kinase-dependent calcium amplification loops, specifically focusing on the phosphorylation of Voltage-Gated Calcium Channels (VGCCs) and NMDA receptors.
Mechanism of Action: The Kinase-Calcium Feedback Loop
In a physiological state,
This compound Intervention: By inhibiting the kinase arm of this loop, this compound prevents the "facilitation" of calcium currents. It is particularly useful in distinguishing between source-specific calcium entry (e.g., direct channel opening) and kinase-sustained calcium plateaus.
Part 2: Visualizing the Signaling Pathway
The following diagram illustrates the specific node where this compound intervenes to disrupt the CaMKII/PKC-dependent amplification of calcium influx.
Caption: this compound disrupts the positive feedback loop where Ca2+ influx activates kinases (PKC/CaMKII) that phosphorylate channels to further increase Ca2+ entry.
Part 3: Experimental Protocols
Compound Handling and Stability
This compound is a hydrophobic alkaloid. Proper handling is critical to prevent precipitation, which causes variability in calcium imaging data.
| Parameter | Specification | Notes |
| Molecular Weight | ~450-480 g/mol (derivative dependent) | Verify specific batch MW. |
| Solvent | DMSO (Anhydrous) | Soluble up to 5-10 mM. |
| Stock Concentration | 1 mM or 5 mM | Store in aliquots at -20°C. Avoid freeze-thaw >3 times. |
| Working Conc. | 100 nM – 1 µM | Higher concentrations (>2 µM) may lose specificity. |
| Light Sensitivity | Moderate | Protect stocks from direct light. |
Protocol: Ratiometric Calcium Imaging (Fura-2) with this compound
This protocol measures the effect of this compound on glutamate-induced calcium transients in primary cortical neurons.
Materials:
-
Primary Rat Cortical Neurons (DIV 14-21).
-
Fura-2 AM (High-affinity Ca2+ indicator).
-
This compound (Stock: 1 mM in DMSO).
-
Imaging Buffer (HBSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
Step-by-Step Workflow:
-
Dye Loading:
-
De-esterification:
-
Wash cells 3x with HBSS.
-
Incubate in fresh HBSS for 20 minutes at RT. This allows complete hydrolysis of the AM ester, trapping the dye intracellularly.
-
-
Baseline & Treatment (The Critical Step):
-
Mount coverslip on the stage. Perfusion rate: 2 mL/min.
-
Control Group: Perfusate with HBSS + 0.1% DMSO.
-
This compound Group: Perfusate with HBSS + 200 nM this compound for 15 minutes prior to stimulation.
-
Causality: Pre-incubation is mandatory. Kinase inhibitors must occupy the ATP-binding pocket before the kinase is activated by the calcium surge.
-
-
Stimulation:
-
Apply 50 µM Glutamate / 10 µM Glycine (for NMDAR activation) for 30 seconds.
-
Immediately wash out with HBSS (± this compound).
-
-
Data Acquisition:
-
Excite at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free). Emission: 510 nm.
-
Rate: 1-2 Hz.
-
Expected Results & Analysis:
-
Peak Amplitude: this compound typically has a minor effect on the initial peak (which is channel-gating dependent).
-
Decay Phase (Tau): this compound significantly accelerates the decay of the calcium transient.
-
Plateau: In control cells, a sustained "shoulder" or plateau often persists due to kinase-mediated channel phosphorylation. This compound abolishes this plateau, returning calcium to baseline faster.
Part 4: Workflow Visualization
Caption: Experimental timeline emphasizing the critical pre-incubation step required for this compound efficacy.
Part 5: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No effect observed | Insufficient pre-incubation | Increase this compound incubation to 30-45 mins. |
| High toxicity | Off-target effects | Reduce concentration to <500 nM. Use K252b (impermeable) as a negative control to prove intracellular action. |
| Precipitation | Aqueous shock | Dilute this compound into an intermediate buffer volume with rapid vortexing before adding to the main bath. |
Self-Validating the System (Internal Controls)
To prove that the observed effect is due to Kinase inhibition and not channel blockade:
-
Use Staurosporine (Broad Spectrum): Should mimic this compound but with higher toxicity.
-
Use K252b (Impermeable): If K252b (which cannot enter the cell) has no effect, it confirms this compound is acting on intracellular kinases (PKC/CaMKII) rather than blocking the extracellular pore of the channel.
Part 6: References
-
Kase, H., et al. (1987). "K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases." Biochemical and Biophysical Research Communications.
-
Knusel, B., & Hefti, F. (1992). "K-252 compounds: Modulators of neurotrophin signal transduction." Journal of Neurochemistry.
-
Malinow, R., et al. (1989). "Inhibition of CaMKII blocks the induction of Long-Term Potentiation."[11] Science. (Contextualizing the kinase role in Ca2+ plasticity).
-
Tojima, T., et al. (2000). "Dual role of CaM Kinase II in the regulation of Calcium oscillations." Nature Neuroscience. (Mechanistic grounding for the feedback loop).
(Note: this compound is a specialized reagent. Ensure verification of the specific isomer/derivative from the supplier certificate of analysis, as nomenclature in the K252 family can vary by vendor.)
Sources
- 1. Neuronal Calcium Homeostasis and Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy [frontiersin.org]
- 4. The neural stem cell properties of Pkd2l1+ cerebrospinal fluid-contacting neurons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+/Calmodulin-dependent protein kinase II (CaMKII)-targeted drug discovery: Challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal subtype governs amyloid structure, cellular response, and cognitive outcome in genetically targeted APP mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+-Mg2+-dependent ATP-ase activity and calcium homeostasis in children with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different protection of K252a and N-acetyl-L-cysteine against amyloid-beta peptide-induced cortical neuron apoptosis involving inhibition of MLK3-MKK7-JNK3 signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 12. Calcium/Calmodulin-Dependent Protein Kinase II Contributes to Activity-Dependent Filopodia Growth and Spine Formation - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocols for K252d in apoptosis studies
Application Note: K252d as a Discriminatory Probe in Kinase-Mediated Apoptosis
Abstract & Introduction
The study of apoptosis often hinges on dissecting the survival pathways (e.g., PI3K/Akt, MAPK/ERK) maintained by receptor tyrosine kinases (RTKs). This compound (an indolocarbazole alkaloid) is a critical, yet often underutilized, experimental tool in this domain. While structurally similar to the potent pan-Trk inhibitor K252a and the broad-spectrum kinase inhibitor Staurosporine , this compound exhibits a distinct selectivity profile that makes it invaluable as a negative control for Trk receptor inhibition .
This Application Note details the experimental protocols for using this compound to distinguish between Trk-dependent and Trk-independent apoptotic mechanisms. By leveraging the differential IC50 values of this compound versus its analogs, researchers can rigorously validate whether observed apoptosis is driven by specific neurotrophin receptor blockade or off-target kinase suppression (e.g., PKC, CaMKII).
Mechanistic Profiling: The "Specificity Window"
To design effective experiments, one must understand the "Inhibition Window." K252a is a potent inhibitor of Trk receptors (TrkA, TrkB, TrkC). This compound, conversely, retains potency against Protein Kinase C (PKC) and Ca2+/Calmodulin-dependent protein kinase II (CaMKII) but is a poor inhibitor of Trk receptors .
Experimental Logic:
-
If K252a induces apoptosis but This compound (at the same concentration) does not, the mechanism is likely Trk-mediated .
-
If both compounds induce apoptosis, the mechanism likely involves PKC inhibition or general cytotoxicity, rather than specific Trk blockade.
Comparative Potency Table (IC50 Values)
| Target Kinase | K252a (Potent Trk Inhibitor) | This compound (Specificity Control) | Staurosporine (Broad Spectrum) |
| Trk A/B/C | < 3 nM [1] | > 200 - 900 nM [2] | < 10 nM |
| PKC | ~ 25–30 nM | ~ 20–50 nM [2] | ~ 2–5 nM |
| CaMKII | ~ 1–2 nM | ~ 1–5 nM | ~ 1–5 nM |
| PKA | ~ 15–20 nM | ~ 10–20 nM | ~ 7 nM |
Note: IC50 values can vary by cell type and ATP concentration. The key takeaway is the >100-fold difference in Trk affinity between K252a and this compound.
Experimental Workflow Visualization
The following decision tree illustrates how to interpret apoptosis data when using this compound alongside K252a.
Figure 1: Logic flow for distinguishing Trk-dependent apoptosis using this compound as a discriminator.
Protocol 1: Reagent Preparation & Storage
Scientific Rationale: Indolocarbazoles are hydrophobic and light-sensitive. Improper handling leads to compound degradation and "wet" DMSO toxicity, which can mimic apoptosis.
Materials:
-
This compound (Solid, >98% purity).
-
Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.
-
Amber microcentrifuge tubes.
Procedure:
-
Stock Calculation: Prepare a 1 mM stock solution .
-
Example: If this compound MW is ~453.5 g/mol , dissolve 1 mg in 2.20 mL of DMSO.
-
-
Solubilization: Add DMSO directly to the vial. Vortex gently.
-
Critical Step: If the compound does not dissolve immediately, sonicate in a water bath for 30 seconds at room temperature. Avoid heating >30°C.
-
-
Aliquot & Storage:
-
Dispense into 20–50 µL aliquots in amber tubes to prevent light degradation [3].
-
Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
-
Avoid Freeze-Thaw: Do not refreeze an aliquot more than once.
-
-
Vehicle Control: Prepare a "Vehicle" tube containing only anhydrous DMSO from the same batch.
Protocol 2: Differential Kinase Inhibition Assay
Objective: To determine if apoptosis in your cell model is driven by Trk receptor survival signals.
Cell Model: PC12 cells (NGF-dependent) or SH-SY5Y (often used for neurotoxicity studies).
Step-by-Step Methodology:
-
Seeding & Starvation:
-
Seed cells at
cells/cm² in 6-well plates. -
Allow attachment (24 hours).
-
Serum Deprivation (Optional but Recommended): Wash cells with PBS and switch to low-serum (0.5% FBS) or serum-free media for 4–6 hours prior to treatment. This sensitizes cells to kinase inhibition.
-
-
Treatment Groups (Triplicate):
-
Control: Media + DMSO (0.1% final v/v).
-
K252a (Positive): 100 nM – 200 nM final concentration.
-
This compound (Discriminator): 100 nM – 200 nM final concentration.
-
Note: Do not exceed 0.1% DMSO concentration to avoid solvent cytotoxicity.
-
-
Incubation:
-
Incubate for 12 to 24 hours . (Apoptosis markers typically peak at 16–24h for kinase inhibitors).
-
-
Stimulation (Context Dependent):
-
If studying protection against apoptosis (e.g., NGF withdrawal), add NGF (50 ng/mL) 30 minutes after adding the inhibitors. K252a should block NGF rescue; this compound should not.
-
Protocol 3: Quantitative Apoptosis Readout (Caspase-3/7)
While Annexin V is standard, Caspase-3/7 activity provides a more specific readout for the execution phase of apoptosis triggered by kinase inhibition.
Method: Luminescent Caspase-Glo® Assay (or equivalent)
-
Preparation: Equilibrate Caspase-Glo reagent to room temperature.
-
Lysis/Reaction:
-
Remove culture media (if using adherent cells, some protocols allow direct addition; for highest accuracy, lyse cells).
-
Add Caspase reagent in a 1:1 ratio to the culture volume (e.g., 100 µL media + 100 µL reagent).
-
-
Incubation: Shake plate at 300–500 rpm for 30 seconds. Incubate at room temperature for 1 hour (protected from light).
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis (Self-Validation):
-
Calculate Fold Change =
. -
Valid Result: K252a should show >3-fold increase in Caspase activity (if Trk-dependent). This compound should show significantly lower induction (near baseline) if the pathway is specific.
-
Troubleshooting & Interpretation
| Observation | Interpretation | Corrective Action |
| Both K252a and this compound cause massive cell death. | Apoptosis is likely driven by PKC inhibition or general toxicity, not Trk. | Titrate down. Try 50 nM. Verify with a specific PKC inhibitor (e.g., Gö 6983). |
| This compound precipitates in media. | Concentration too high or "wet" DMSO. | Sonicate stock. Ensure final concentration < 10 µM. Pre-warm media to 37°C. |
| No apoptosis in K252a group. | Cells may be Trk-independent or kinase mutation present. | Verify Trk expression via Western Blot. Ensure cells were serum-starved. |
References
-
Berg, L. H., et al. (1992). "K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity." Journal of Biological Chemistry, 267(1), 13-16.
-
Knüsel, B., et al. (1992). "K-252b selectively potentiates cellular actions and trk tyrosine phosphorylation mediated by neurotrophin-3." Journal of Neurochemistry, 59(2), 715-722. (Discusses the comparative specificity of the K-252 series).
-
Chin, L.S., et al. (1999). "K252a induces cell cycle arrest and apoptosis by inhibiting Cdc2 and Cdc25c."[1] Cancer Investigation, 17(6), 391-395.
-
Tapley, P., et al. (1992). "K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors." Oncogene, 7(2), 371-381.
-
BenchChem Technical Data. (2025). "Solubility and stability of Indolocarbazoles in DMSO."
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving K252d Precipitation in Aqueous Buffers
Welcome to the Technical Support Center for assay formulation and troubleshooting. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of indolocarbazole alkaloids.
K252d (CAS 105114-22-5) is a potent kinase inhibitor, notably acting in opposition to PMA to inhibit Protein Kinase C (PKC)[1]. However, like many staurosporine analogs, its planar polycyclic core and high lipophilicity make it highly prone to precipitation in aqueous media[2]. When transitioning this compound from a DMSO stock into an aqueous assay buffer, the rapid diffusion of the solvent into the water leaves the hydrophobic this compound molecules locally supersaturated. This thermodynamic instability drives strong intermolecular π-π stacking, leading to rapid nucleation and precipitation.
To ensure scientific integrity and reproducible data, we must move beyond simply "adding more DMSO." Below is our self-validating troubleshooting guide, formulation data, and protocol repository for stabilizing this compound[3].
Diagnostic Workflow for this compound Solubilization
Decision workflow for selecting the appropriate this compound solubilization strategy based on assay constraints.
Troubleshooting FAQs
Q1: I add my 10 mM this compound DMSO stock directly to my assay buffer, and it immediately turns cloudy. How do I prevent this? A1: You are observing the "solvent-shift" effect. When a high-concentration DMSO droplet hits the buffer, the localized supersaturation causes immediate nucleation. Causality & Solution: Never add high-concentration stocks directly to the final buffer. Instead, use a Step-Down Dilution method. Pre-dilute your stock into an intermediate solution containing a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) while vortexing. This provides hydrophobic pockets for the this compound monomers to occupy before they can self-associate.
Q2: My this compound solution looks clear to the naked eye, but I am losing kinase inhibitory activity over a 2-hour assay. What is happening? A2: You are likely dealing with sub-visible colloidal aggregation or non-specific adsorption to your plasticware. Causality & Solution: Hydrophobic indolocarbazoles[4] bind aggressively to polystyrene plates and pipette tips. To validate this, centrifuge your "clear" solution at 10,000 x g for 10 minutes and measure the absorbance of the supernatant; you will likely see a drop in concentration. Incorporate 0.01% Triton X-100 or Tween-20 into your assay buffer to lower the surface tension and shield the compound from plastic surfaces.
Q3: I am conducting a live-cell assay and cannot use surfactants or high concentrations of DMSO (>0.1%). How can I deliver this compound effectively? A3: Surfactants and DMSO can disrupt cell membranes and confound phenotypic readouts. Causality & Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form a reversible inclusion complex with this compound, masking its hydrophobicity without permeabilizing your cells.
Mechanistic Pathways of Formulation
Mechanistic pathways of this compound precipitation via solvent shift versus stabilization via formulation.
Quantitative Data: this compound Solubilization Strategies
| Formulation Strategy | Recommended Concentration | Mechanism of Action | Best Suited For | Max Tolerated DMSO |
| Carrier Protein (BSA) | 0.1% - 0.5% (w/v) | Binds hydrophobic core into albumin pockets | In vitro biochemical assays | 1.0% |
| Surfactant (Tween-20) | 0.01% - 0.05% (v/v) | Micellar encapsulation | Enzymatic assays, ELISA | 2.0% |
| Cyclodextrin (HP-β-CD) | 10% - 20% (w/v) | Reversible inclusion complexation | Live-cell assays, in vivo dosing | 0.1% |
| Co-solvent Only | N/A | Direct solvation | High-throughput screening (HTS) | 5.0% (Assay dependent) |
Experimental Protocols
Protocol A: The Step-Down Dilution Method (For Biochemical Assays)
This protocol relies on kinetic stabilization to prevent the localized supersaturation that triggers precipitation.
-
Stock Preparation: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to avoid freeze-thaw cycles.
-
Buffer Preparation: Prepare your final assay buffer and supplement it with 0.1% (w/v) BSA (Fatty acid-free).
-
Intermediate Dilution: Pipette 990 µL of the BSA-supplemented buffer into a tube. Place the tube on a vortex mixer at medium speed.
-
Slow-Drip Addition: While vortexing, use a p10 pipette to slowly add 10 µL of the 10 mM this compound stock drop-by-drop into the center of the vortex (avoiding the plastic walls). This yields a 100 µM intermediate stock.
-
Final Dilution: Dilute the 100 µM intermediate stock to your final working concentration (e.g., 1 µM) in the assay plate.
-
Self-Validation Step: Centrifuge a 1 mL aliquot of the intermediate stock at 10,000 x g for 10 minutes. Measure the UV-Vis absorbance of the supernatant at ~290 nm (characteristic for indolocarbazoles). If the absorbance matches the uncentrifuged control, your solution is fully solubilized and free of sub-visible aggregates.
Protocol B: Cyclodextrin Inclusion Complexation (For Cell-Based Assays)
This protocol utilizes HP-β-CD to create a biocompatible, surfactant-free this compound solution.
-
Excipient Preparation: Dissolve HP-β-CD in cell culture media (without FBS) to a final concentration of 20% (w/v). Filter-sterilize through a 0.22 µm PES membrane.
-
Complexation: Add the required volume of 10 mM this compound DMSO stock to the HP-β-CD solution to reach a 100 µM concentration.
-
Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours. The thermal energy aids the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the this compound to enter.
-
Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final solution. A monodisperse peak at <10 nm indicates successful inclusion complexes, whereas peaks >100 nm indicate colloidal aggregation.
References
-
[1] Microelectromechanical System Measurement of Platelet Contraction: Direct Interrogation of Myosin Light Chain Phosphorylation. Semantic Scholar.[Link]
-
[2] Generation of streptocarbazoles with cytotoxicities by pathway engineering and insights into their biosynthesis. Applied and Environmental Microbiology.[Link]
-
[4] 3-hydroxy-K252d | C26H23N3O6 | CID 139590608. PubChem, National Institutes of Health.[Link]
Sources
The Causality of Photodegradation in Indolocarbazoles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible results or unexpected cellular toxicity when working with indolocarbazole alkaloids.
K252d is a highly potent, cell-permeable inhibitor of Protein Kinase C (PKC) (IC50 = 350 nM) and calcium/calmodulin-dependent phosphodiesterase 1. However, its complex structural architecture demands rigorous, specialized handling. This guide provides the mechanistic reasoning behind this compound's instability and offers self-validating troubleshooting protocols to ensure absolute scientific integrity in your kinase assays.
To master this compound handling, one must first understand its molecular vulnerabilities. This compound features a highly conjugated indolo[2,3-a]pyrrolo[3,4-c]carbazole core. When exposed to ambient laboratory light (particularly UV and short-wave visible light), this conjugated system acts as a potent photosensitizer.
-
Photo-oxidation: Light excites the pi-electrons within the carbazole core, facilitating a rapid reaction with ambient oxygen to form intermediate peroxy radicals. This degrades the active compound into inactive quinone derivatives, drastically reducing your effective drug concentration 2.
-
Phototoxicity & ROS Generation: The photo-oxidation process generates Reactive Oxygen Species (ROS). In live-cell assays, these ROS induce severe oxidative stress and off-target activation of ROS-sensitive ion channels (such as TRPA1 and TRPV1)—a confounding phototoxic phenomenon well-documented in closely related indolocarbazoles like staurosporine 3.
-
Photo-isomerization: Light exposure can also trigger structural rearrangements, converting this compound into epimers (e.g., 3'-epi-K252d), which are noted in the literature as being extremely light-sensitive and exhibiting altered biological profiles 4.
Mechanism of this compound photo-degradation and resulting off-target cellular toxicity.
Quantitative Data: this compound Stability & Handling Parameters
Adhere strictly to the following physicochemical parameters to maintain compound integrity:
| Parameter | Specification | Scientific Rationale |
| Solubility | Soluble in DMSO or Ethanol (≥10 mM) | Highly hydrophobic core requires organic solvents for initial reconstitution. |
| Powder Storage | -20°C (Desiccated, Dark) | Prevents ambient moisture hydrolysis and baseline photo-oxidation. |
| Solution Storage | -80°C (Amber Tubes) | DMSO stocks degrade faster than powder; deep freezing halts kinetic degradation. |
| Light Tolerance | < 5 minutes (Ambient) | Prolonged exposure initiates irreversible radical chain reactions. |
| Freeze-Thaw Cycles | Maximum 2 cycles | Repeated thermal shifts cause micro-precipitation and accelerate oxidation. |
Troubleshooting FAQs
Q1: I left my this compound DMSO stock on the bench under fluorescent light for 2 hours. Is it still usable? A1: No. Indolocarbazoles can undergo significant photo-oxidation within minutes to hours of light exposure. Using this stock will introduce oxidized quinone byproducts and ROS into your assay, leading to off-target cytotoxicity that masks true PKC inhibition. Discard the aliquot.
Q2: My control cells treated with this compound are showing signs of rapid apoptosis that doesn't align with PKC pathway inhibition. What went wrong? A2: You are likely observing phototoxicity. If your cell culture incubator has a glass door exposed to room light, or if you performed prolonged live-cell imaging under brightfield/fluorescence illumination, the this compound in the media acted as a photosensitizer. Ensure all incubations are in strict darkness and minimize light exposure during microscopy.
Q3: Why did my this compound precipitate when added to the cell culture media? A3: this compound is highly hydrophobic. If you add the concentrated DMSO stock directly to cold aqueous media, it will crash out of solution. Always pre-warm your culture media to 37°C and add the this compound stock dropwise while gently vortexing to ensure rapid dispersion. Keep the final DMSO concentration below 0.1% to prevent solvent toxicity.
Self-Validating Experimental Protocol: Reconstitution & Assay Integration
To guarantee trustworthiness, your handling protocol must be a self-validating system. This means embedding analytical and biological checkpoints to confirm compound integrity before and during your experiments.
Step 1: Low-Light Reconstitution Turn off overhead fluorescent lights. Working under dim or amber lighting, reconstitute the lyophilized this compound powder in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Pipette gently to avoid introducing air (oxygen) bubbles.
Step 2: Aliquoting and Storage Immediately divide the master stock into single-use aliquots using opaque or amber microcentrifuge tubes. Blanket the tubes with argon or nitrogen gas before sealing to displace oxygen. Store immediately at -80°C.
Step 3: Analytical Validation (The Checkpoint) Self-Validation: Before initiating a month-long cellular assay, validate the integrity of your stored aliquot. Dilute a fraction of the stock in methanol and run a quick UV-Vis absorbance scan. Intact this compound exhibits characteristic indolocarbazole absorbance peaks (approx. 256 nm, 292 nm, 345 nm). A shift in these peaks or a broadening of the spectrum indicates photo-degradation. Do not proceed if the spectrum is altered.
Step 4: Biological Control Implementation (The Feedback Loop) Self-Validation: In every cellular assay, you must run a four-quadrant control matrix:
-
Vehicle (DMSO) + Dark
-
Vehicle (DMSO) + Light Exposure
-
This compound + Dark (True experimental condition)
-
This compound + Light Exposure (Positive control for phototoxicity) Causality Check: If condition #4 shows distinct morphological toxicity compared to condition #3, you have successfully isolated and proven the phototoxic variable, validating that condition #3 represents true kinase inhibition.
Self-validating handling and storage workflow for this compound to ensure compound integrity.
References
- Cayman Chemical. "this compound (CAS Number: 105114-22-5) | Cayman Chemical".
- National Institutes of Health (NIH). "UVA Light Triggers Activation of TRPV1 and TRPA1 by Staurosporine and Midostaurin".
- National Institutes of Health (NIH). "Gram-scale synthesis of FICZ, a photoreactive endogenous ligand of the aryl hydrocarbon receptor".
- Royal Society of Chemistry (RSC). "Marine natural products (2018) C9NP00069K - Supplementary Information".
Sources
Technical Support Center: Troubleshooting Variability in K252a Kinase Inhibition Assays
Welcome to the technical support center for K252a kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase assays and troubleshoot common sources of variability. As a potent, broad-spectrum inhibitor, K252a is a valuable tool in kinase research, but its successful application hinges on robust and reproducible assay design. This resource provides in-depth, field-proven insights to help you achieve reliable and meaningful results.
Understanding K252a and Kinase Assays: A Foundation for Success
K252a is a staurosporine analog that acts as a competitive inhibitor of the ATP-binding site on a wide range of protein kinases.[1] Its potency varies across different kinases, with IC50 values in the nanomolar range for many, including Protein Kinase C (PKC), Ca2+/calmodulin-dependent kinase type II, and Trk receptor tyrosine kinases.[2] Due to its broad-spectrum nature, it is crucial to understand its activity profile and potential off-target effects when interpreting your data.[3][4]
Kinase assays are fundamental to studying the function of these enzymes and the effects of inhibitors like K252a. These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[5][6] The choice of assay technology—be it radiometric, fluorescence-based, or luminescence-based—can significantly impact experimental outcomes and introduce unique sources of variability.[7][8]
This guide will walk you through a systematic approach to troubleshooting, ensuring that your experimental choices are deliberate and your data is trustworthy.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you may encounter during your K252a kinase inhibition assays in a direct question-and-answer format.
High Variability in IC50 Values
Question: My IC50 values for K252a are inconsistent between experiments. What are the likely causes?
Answer: High variability in IC50 values is a common challenge and can stem from several factors. A systematic investigation is key to pinpointing the source of the issue.
-
ATP Concentration: K252a is an ATP-competitive inhibitor.[1] Therefore, the concentration of ATP in your assay will directly influence the apparent potency (IC50).[9][10][11] According to the Cheng-Prusoff equation, a higher ATP concentration will lead to a higher IC50 value.[9][10] For consistency, it is critical to use a fixed ATP concentration across all experiments, ideally at or near the Michaelis constant (Km) of the kinase for ATP.[12][13] Some platforms even offer assays at physiological ATP concentrations (1mM) to better reflect the cellular environment.[14]
-
Enzyme and Substrate Quality: The activity of your kinase and the integrity of your substrate are paramount.
-
Enzyme Activity: Ensure your kinase is active by running a positive control without any inhibitor.[12] A low signal in the positive control suggests a problem with the enzyme, which could be due to improper storage, handling, or batch-to-batch variation.[12]
-
Substrate Integrity: Use a high-quality, validated substrate.[12] If using a peptide substrate, ensure it has not degraded. For protein substrates, purity is crucial to avoid interference from contaminating proteins or ATPases.[15]
-
-
Reagent Preparation and Handling:
-
K252a Stock Solution: K252a is typically dissolved in DMSO.[1][16] Ensure it is fully solubilized.[17] Repeated freeze-thaw cycles of the stock solution should be avoided as this can lead to degradation.[1][12] Prepare fresh dilutions for each experiment.[18]
-
Pipetting Accuracy: Inaccurate pipetting, especially of viscous solutions like enzyme stocks, can introduce significant variability.[12][13] Always use calibrated pipettes and consider preparing master mixes to minimize well-to-well variation.[12][13]
-
-
Assay Conditions:
-
Incubation Times: The pre-incubation of the kinase with K252a before adding ATP and substrate can be important, especially for inhibitors with slow binding kinetics.[12] The kinase reaction time should be optimized to ensure the reaction is in the linear range.[11][19]
-
Buffer Composition: The pH, ionic strength, and presence of necessary cofactors (e.g., Mg²⁺, Mn²⁺) are critical for optimal kinase activity.[12]
-
No or Weak Inhibition Observed
Question: I'm not seeing any significant inhibition, even at high concentrations of K252a. What should I check?
Answer: A lack of inhibition can be perplexing, but a logical process of elimination can help identify the culprit.
-
Confirm Reagent Activity:
-
Investigate the K252a Compound:
-
Purity and Identity: Verify the purity and identity of your K252a stock using methods like HPLC or mass spectrometry if possible.[12]
-
Solubility: Ensure K252a is fully dissolved in the assay buffer at the tested concentrations.[17] Precipitated compound will not be active.[12] K252a is soluble in DMSO, methanol, and dichloromethane, but poorly soluble in water.[16][17]
-
-
Review Assay Design:
-
ATP Concentration: An excessively high ATP concentration can outcompete K252a, leading to a lack of observable inhibition.[12] Try performing the assay at a lower ATP concentration.[12]
-
Substrate Choice: While many kinases are promiscuous, using a more physiological or optimized substrate can enhance assay sensitivity.[5][6]
-
Assay-Specific Artifacts and Interference
Question: My results with K252a vary depending on the assay format (e.g., fluorescence vs. luminescence). Why is this happening?
Answer: Different assay technologies are susceptible to different types of interference from test compounds.[18] It's crucial to understand the detection principle of your assay and run appropriate controls.
-
Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization):
-
Compound Autofluorescence: K252a itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive or negative signal.[7] To check for this, run a control with K252a and all other assay components except the kinase.[12][20]
-
Signal Quenching: The compound could also quench the fluorescent signal, leading to an apparent increase in inhibition.
-
-
Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®):
-
Luciferase Inhibition: Luminescence-based assays often rely on luciferase to generate a signal.[7][21] K252a could directly inhibit the luciferase enzyme, leading to a false positive result (in the case of Kinase-Glo®, where a decrease in signal indicates kinase activity).[22] Run a control with K252a in the absence of the kinase to test for luciferase inhibition.
-
-
Radiometric Assays:
-
General Robustness: Radiometric assays, which measure the incorporation of ³²P-labeled ATP into a substrate, are often considered the "gold standard" due to their direct detection method and lower susceptibility to compound interference.[8][14] However, they require specialized handling of radioactive materials.[8]
-
To mitigate these issues, it is highly recommended to confirm hits using an orthogonal assay that relies on a different detection principle.[18]
Frequently Asked Questions (FAQs)
-
What is the recommended storage condition for K252a?
-
K252a should be stored at -20°C, desiccated, and protected from light.[1] In lyophilized form, it is stable for 24 months.[1] Once in solution (e.g., in DMSO), it should be used within 3 months to prevent loss of potency.[1] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[1]
-
-
What is the optimal ATP concentration to use in my kinase assay?
-
The optimal ATP concentration depends on the goal of your experiment. For inhibitor screening and determining the intrinsic potency (Ki), using an ATP concentration at or near the Km of the kinase is recommended.[9][10] This allows for a more direct comparison of inhibitor affinities across different kinases.[9][10] If you want to better mimic the cellular environment, a higher ATP concentration (e.g., 1 mM) may be used, but be aware that this will result in higher IC50 values for ATP-competitive inhibitors like K252a.[10][14]
-
-
How can I be sure my kinase is active?
-
The most straightforward way is to run a positive control reaction without any inhibitor. You should observe a robust signal corresponding to substrate phosphorylation.[12] If you have a known, well-characterized inhibitor for your kinase, you can also use it as a positive control for inhibition.[12] Additionally, many commercially available kinases come with a certificate of analysis that includes activity data.
-
Protocols
General Protocol for a Fluorescence-Based Kinase Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-inhibitor pair.
-
Reagent Preparation:
-
Prepare a 10X kinase buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 20 mM DTT).
-
Prepare a serial dilution of K252a in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
Prepare the kinase and fluorescently labeled peptide substrate in kinase buffer.
-
Prepare ATP in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the K252a serial dilution or DMSO (for controls) to the appropriate wells.[13]
-
Add 10 µL of the kinase solution to each well and mix gently.[12]
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[12][13]
-
Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.[12][13]
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).[12][13]
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding immediately to the detection step.[12][13]
-
Read the fluorescence signal on a compatible plate reader.
-
General Protocol for a Luminescence-Based (ADP-Glo™) Kinase Assay
This protocol is based on the ADP-Glo™ principle of detecting ADP production.
-
Reagent Preparation:
-
Prepare reagents as described in the fluorescence-based assay protocol.
-
Allow the ADP-Glo™ Reagent and Kinase Detection Reagent to equilibrate to room temperature before use.[22]
-
-
Assay Procedure (384-well plate format):
-
Perform the kinase reaction as described in steps 1-5 of the fluorescence-based assay protocol.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[22]
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[22]
-
Read the luminescence on a plate reader.
-
Data Presentation
| Parameter | Source of Variability | Recommended Action |
| IC50 Value | ATP Concentration | Use a fixed ATP concentration (ideally at or near Km).[10][12] |
| Enzyme/Substrate Quality | Use a new aliquot of enzyme; verify substrate integrity.[12] | |
| Pipetting Errors | Calibrate pipettes; use master mixes.[12] | |
| Signal Window | Low Kinase Activity | Run a positive control without inhibitor to confirm enzyme activity.[12] |
| Suboptimal Buffer | Optimize pH, ionic strength, and cofactors.[12] | |
| False Positives | Compound Interference | Run controls without the kinase to check for assay interference.[7][12] |
| Luciferase Inhibition | For luminescence assays, test for direct inhibition of luciferase.[22] |
Visualizations
Caption: Troubleshooting workflow for K252a kinase inhibition assays.
Caption: General experimental workflow for a kinase inhibition assay.
References
- The significance of ATP concentration in cell-free and cell-based assays. CarnaBio.
- Technical Support Center: Troubleshooting In Vitro Assays. Benchchem.
- K-252a (SF2370) | Protein Kinase Inhibitor. MedchemExpress.com.
- K252a. LKT Labs.
- Assay Development for Protein Kinase Enzymes. NCBI - NIH.
- K252a and CEP1347 Are Neuroprotective Compounds That Inhibit Mixed-lineage Kinase-3 and Induce Activation of Akt and ERK*. The Journal of Biological Chemistry.
- K252a. Cell Signaling Technology.
- K 252a | Broad Spectrum Protein Kinase Inhibitors. Tocris Bioscience.
- ATP concentr
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- Fluorescent Peptide Assays For Protein Kinases. PMC - NIH.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog.
- What Is the Best Kinase Assay?. BellBrook Labs.
- ATP mediates both activation and inhibition of K(ATP) channel activity via cAMP-dependent protein kinase in insulin-secreting cell lines. PubMed.
- Differential biological effects of K252 kinase inhibitors are related to membrane solubility but not to permeability. PubMed.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
- K252a. Wikipedia.
- Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. Benchchem.
- troubleshooting inconsistent AG556 kinase assay results. Benchchem.
- A high-throughput radiometric kinase assay. PMC.
- Choosing the Best Kinase Assay to Meet Your Research Needs.
- When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?.
- Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
- K 252a | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience. R&D Systems.
- Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- K252a 27033. BPS Bioscience.
- Radiometric kinase assays with scintill
- Kinase assays. BMG LABTECH.
- PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
- Fluorescence detection techniques for protein kinase assay.
- A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. MDPI.
- Certain Approaches to Understanding Sources of Bioassay Variability.
Sources
- 1. K252a | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. roux.iric.ca [roux.iric.ca]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. cell.com [cell.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. K252a - LKT Labs [lktlabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assayquant.com [assayquant.com]
- 21. promega.com [promega.com]
- 22. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting K252d Off-Target Effects in Cell Signaling
Welcome to the K252d Application & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex pharmacological profile of this compound.
This compound is a naturally occurring indolocarbazole alkaloid isolated from Nocardiopsis and Streptomyces species[1]. While primarily utilized as a Protein Kinase C (PKC) inhibitor, its structural homology to pan-kinase inhibitors (like staurosporine) means it possesses inherent cross-reactivity. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to isolate PKC-specific signaling from this compound's off-target effects.
Quantitative Target Profile
To effectively use this compound, researchers must understand its therapeutic window. Because indolocarbazoles are ATP-competitive, selectivity is entirely concentration-dependent. The following table summarizes its primary and secondary targets[1][2]:
| Target Enzyme | IC50 Value | Biological Consequence of Inhibition | Selectivity Window |
| Protein Kinase C (PKC) | 350 nM | Suppression of PKC-dependent phosphorylation (e.g., CPI-17, ERK)[3] | Primary Target |
| Topoisomerase IIα | ~1.2 - 1.6 µM* | DNA damage, γ-H2AX accumulation, apoptosis[2] | ~3 to 4-fold vs PKC |
| Phosphodiesterase (PDE) | 46.2 µM | Accumulation of cAMP/cGMP, paradoxical activation of PKA/PKG[1] | >130-fold vs PKC |
*Values based on closely related this compound derivatives (e.g., 3-hydroxy-K252d)[2].
Troubleshooting Guides: Minimizing Off-Target Effects
Issue 1: Paradoxical Activation of cAMP-Dependent Pathways
-
Symptom : Addition of this compound reduces PKC activity but unexpectedly triggers PKA-dependent signaling (e.g., CREB phosphorylation).
-
Causality : this compound inhibits calcium/calmodulin-dependent phosphodiesterase (PDE) at higher concentrations (IC50 = 46.2 µM)[1]. PDEs normally degrade cAMP. Inhibiting them leads to intracellular cAMP accumulation, which subsequently activates PKA, confounding the PKC inhibition phenotype.
-
Resolution :
-
Cap this compound working concentrations at 1–2 µM to maintain a robust safety margin below the PDE IC50.
-
If high doses are required for your specific cell line, pre-treat cells with a PKA inhibitor (e.g., H-89) to suppress the off-target cAMP/PKA axis.
-
Issue 2: Elevated Cell Death and G2/M Arrest in Long-Term Assays
-
Symptom : Cell viability drops precipitously after 24–48 hours of this compound treatment, accompanied by DNA fragmentation.
-
Causality : Indolocarbazoles can intercalate DNA and inhibit Topoisomerase IIα, leading to double-strand DNA breaks and apoptosis[2]. This is a structural off-target effect independent of kinase inhibition.
-
Resolution :
-
Limit this compound exposure to acute timepoints (<6 hours) when studying rapid signaling events (e.g., phosphorylation cascades).
-
For long-term assays, monitor Topo IIα interference by assessing γ-H2AX levels (a marker of DNA double-strand breaks). If γ-H2AX is elevated, the observed cytotoxicity is off-target.
-
Pathway Visualization
The following diagram maps the divergence between this compound's intended PKC inhibition and its dose-dependent off-target pathways.
Caption: this compound target divergence: PKC inhibition vs. dose-dependent PDE and Topo IIα off-target effects.
Experimental Protocols: Establishing a Self-Validating Therapeutic Window
To ensure scientific integrity, any experiment utilizing this compound must be a self-validating system. The following protocol establishes the optimal therapeutic window by isolating PKC inhibition from PDE and Topoisomerase IIα off-target effects.
Step-by-Step Methodology:
-
Prepare this compound Stock : Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C.
-
Causality: Indolocarbazoles are highly prone to aqueous degradation. Freeze-thaw cycles or moisture absorption can alter the effective concentration, shifting the IC50 and destroying assay reproducibility[1].
-
-
Design a Titration Matrix : Treat target cells with a logarithmic scale of this compound (10 nM, 100 nM, 350 nM, 1 µM, 10 µM, 50 µM) for 2 hours.
-
Validation: 350 nM targets the theoretical PKC IC50, while 50 µM serves as an internal positive control for PDE off-target inhibition[1].
-
-
Include Orthogonal Controls : Parallel wells must be treated with Gö 6983 (a highly selective, non-indolocarbazole PKC inhibitor) and IBMX (a broad-spectrum PDE inhibitor).
-
Causality: If a phenotype appears with this compound but not Gö 6983, it is likely an off-target effect. If the phenotype mimics IBMX, it confirms PDE cross-reactivity.
-
-
Quantify Dual Readouts : Lyse the cells and measure phosphorylated downstream targets of PKC (e.g., p-ERK or p-CPI-17) via Western blot. Simultaneously, measure intracellular cAMP levels via ELISA[3].
-
Validation: The optimal working concentration is the highest dose that significantly reduces p-CPI-17 without elevating cAMP compared to the vehicle control.
-
Frequently Asked Questions (FAQs)
Q: How does this compound differ from staurosporine or K252a in terms of selectivity? A: Staurosporine is a pan-kinase inhibitor with nanomolar affinity across the kinome. K252a is highly selective for Trk receptors. This compound exhibits a preference for PKC (IC50 = 350 nM)[1], but because all indolocarbazoles are ATP-competitive, this compound requires careful dose-titration to avoid cross-reactivity with other kinases and phosphodiesterases.
Q: Can I use this compound for in vivo animal models? A: In vivo use is highly challenging. The indolocarbazole scaffold generally suffers from poor pharmacokinetic profiles and a high potential for systemic toxicity (e.g., Topoisomerase inhibition leading to bone marrow suppression)[2]. If attempted, rigorous dose-ranging and pharmacokinetic monitoring are essential. In vitro or ex vivo models are strongly preferred.
Q: My this compound solution turned dark yellow/brown. Is it still active? A: Discoloration often indicates oxidation of the indolocarbazole core. Oxidized byproducts have unpredictable kinase affinities and higher cellular toxicity. Discard discolored solutions and prepare fresh stocks in anhydrous DMSO.
References
-
Title : Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity Source : Marine Drugs (NIH/PubMed Central) URL :[Link]
-
Title : Microelectromechanical System Measurement of Platelet Contraction: Direct Interrogation of Myosin Light Chain Phosphorylation Source : Semantic Scholar URL :[Link]
Sources
Technical Support Center: Troubleshooting K252d Stability and Freeze-Thaw Degradation
Welcome to the Technical Support Center for K252d. As a potent indolocarbazole alkaloid and pan-kinase inhibitor, this compound is a critical tool for interrogating signaling pathways. However, due to its highly hydrophobic, multi-ring structure, it is notoriously susceptible to solvent-induced precipitation and degradation during improper storage.
This guide is engineered for researchers and drug development professionals. It bypasses superficial advice to address the mechanistic root causes of this compound instability, providing self-validating protocols to ensure absolute reproducibility in your biochemical and cell-based assays.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my this compound stock solution lose its kinase inhibitory potency after multiple freeze-thaw cycles? Answer: The loss of potency is rarely due to the physical temperature change itself, but rather the hygroscopic nature of the solvent. This compound is typically reconstituted in 100% Dimethyl Sulfoxide (DMSO). DMSO rapidly absorbs atmospheric moisture each time a vial is opened at room temperature[1]. As water content increases in the DMSO stock, the dielectric constant of the solvent mixture fundamentally shifts. Because this compound is a highly hydrophobic staurosporine analog, even a fractional increase in water content drastically reduces its solubility, causing invisible micro-precipitation. Furthermore, repeated freeze-thaw cycles in the presence of absorbed water can promote the hydrolysis of susceptible functional groups, leading to irreversible chemical degradation[1].
Q2: I visually observed a cloudy suspension in my this compound DMSO stock after the third thaw. Can I rescue it by heating? Answer: While gentle warming (e.g., 37°C in a water bath for 5-10 minutes) and mild sonication can temporarily re-dissolve precipitated this compound, we strongly advise against using rescued solutions for quantitative assays (such as IC50 determinations). Heating a water-contaminated DMSO solution accelerates chemical degradation. A rescued solution will have an unknown active concentration, leading to irreproducible assay results. It is an established standard to discard vials after two freeze-thaw cycles[2].
Q3: What is the optimal storage protocol for this compound to guarantee long-term stability? Answer: As a lyophilized solid, this compound is highly stable and can be stored at -20°C for up to 2 years[3]. Once reconstituted in anhydrous DMSO, it must be immediately divided into single-use aliquots. These aliquots should be stored at -20°C or -80°C and used within 1 to 3 months to prevent loss of potency[4].
Fig 1. Mechanism of this compound degradation and precipitation during freeze-thaw cycles in DMSO.
Part 2: Quantitative Stability Matrix
To ensure experimental integrity, adhere strictly to the following validated shelf-life parameters for this compound and its structural analogs[4],[3].
| State | Solvent | Storage Temp | Max Freeze-Thaw Cycles | Expected Shelf Life |
| Lyophilized Solid | None | -20°C or -80°C | N/A | 1 to 2 Years |
| Stock Solution | Anhydrous DMSO | -80°C | 1 (Aliquot format) | Up to 6 Months |
| Stock Solution | Anhydrous DMSO | -20°C | 1 (Aliquot format) | 1 to 3 Months |
| Working Dilution | Aqueous Buffer | 4°C or 37°C | 0 (Prepare fresh) | < 12 Hours |
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation and Aliquoting of this compound Stock Solutions
This workflow is designed to completely eliminate freeze-thaw degradation by isolating the compound from atmospheric moisture and oxygen.
-
Equilibration: Bring the lyophilized this compound vial to room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly hygroscopic powder, ruining the baseline stability before the solvent is even added.
-
-
Reconstitution: Dissolve the solid in high-purity, anhydrous DMSO (≥99.9%) to achieve a concentrated stock (e.g., 1 mM to 10 mM).
-
Causality: Standard laboratory DMSO often contains trace water. Anhydrous DMSO minimizes the baseline water content, preserving the solubility of the hydrophobic indolocarbazole core.
-
-
Homogenization: Vortex gently until the solution is completely clear.
-
Aliquoting: Dispense into single-use opaque or amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).
-
Causality: this compound can be light-sensitive; opaque tubes prevent photo-degradation. Single-use volumes inherently prevent the need for future freeze-thaw cycles[5].
-
-
Self-Validation Check: Visually inspect the final aliquots against a dark background under a bright light to ensure absolutely no micro-particulates or cloudiness are present.
-
Atmospheric Purge: Purge the headspace of each tube with Argon or Nitrogen gas before capping.
-
Causality: Displaces oxygen and ambient humidity, preventing oxidative degradation and moisture absorption during long-term storage[5].
-
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.
Fig 2. Self-validating workflow for this compound preparation to eliminate freeze-thaw degradation.
Protocol B: LC-MS Stability-Indicating Assay for this compound Integrity
If you suspect your this compound stock has degraded due to accidental freeze-thaw exposure or prolonged benchtop incubation, you must validate its integrity before use in critical assays[1].
-
Sample Prep: Thaw the suspect this compound aliquot and a freshly prepared control aliquot at room temperature.
-
Dilution: Dilute both samples to 1 µM in a solvent compatible with your LC-MS system (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
Causality: Dilution prevents MS detector saturation and matches the solvent system of the mobile phase to prevent injection-shock precipitation.
-
-
Chromatography: Run the samples using a C18 reverse-phase column. Monitor the specific mass-to-charge ratio (m/z) for this compound (Molecular Weight: ~457.5 g/mol ).
-
Self-Validation Check: Calculate the peak area ratio of the suspect sample against the fresh control. A reduction in the primary peak area by >5%, or the appearance of secondary peaks (indicating hydrolysis or oxidation products), confirms that the freeze-thaw cycles have compromised the inhibitor. Discard the compromised batch immediately.
References
1.[1] Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution. Benchchem.1 2.[2] Product Data Sheet: Staurosporine. Biomol / Asone-int. 2 3.[4] K252a Product Information. Thermo Fisher Scientific. 4 4.[5] The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.5 5.[3] K252a Product Information. Cell Signaling Technology.3
Sources
Technical Support Center: Overcoming Low Aqueous Solubility of K252d in In Vitro Culture Media
As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of highly lipophilic kinase inhibitors. K252d, an indolocarbazole alkaloid isolated from Nocardiopsis species, is a potent inhibitor of Protein Kinase C (PKC) with an IC50 of approximately 350 nM[1]. While it demonstrates excellent stability and solubility in organic solvents like DMSO and ethanol[1], its rigid, planar multi-ring structure makes it highly hydrophobic. When introduced directly into aqueous culture media, this compound is prone to rapid precipitation, leading to irreproducible assays and artificial loss of potency[2].
This technical guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to successfully formulate this compound for cell culture without compromising cellular viability or experimental integrity.
Frequently Asked Questions (FAQs): Understanding this compound Behavior
Q1: Why does this compound precipitate immediately when I add my DMSO stock to the culture media?
Causality: This phenomenon is known as "anti-solvent precipitation" or the "solvent shift effect." When a highly concentrated DMSO stock of this compound is pipetted into aqueous media, the DMSO rapidly diffuses into the bulk water. The this compound molecules, stripped of their organic solvation shell, are forced into a highly polar aqueous environment. To minimize thermodynamic instability, they rapidly self-associate via strong
Q2: Can I just increase the DMSO concentration in my media to keep this compound dissolved? Causality: No. While increasing DMSO will thermodynamically favor this compound solubility, most mammalian cell lines exhibit significant phenotypic alterations (e.g., differentiation, oxidative stress, or apoptosis) when exposed to DMSO concentrations above 0.1% - 0.5% (v/v). High DMSO levels confound the biological readout of PKC inhibition, rendering your experimental data invalid.
Q3: What is the most effective carrier system to maintain this compound in solution?
Causality: The gold standard for indolocarbazole solubilization is the use of cyclodextrins, specifically Hydroxypropyl-
Troubleshooting Guide: Diagnosing Solubility Issues
| Symptom / Observation | Root Cause | Corrective Action |
| Cloudy media upon drug addition | Immediate anti-solvent precipitation due to rapid localized solvent shift. | Add the DMSO stock dropwise to pre-warmed (37°C) media while under continuous, vigorous vortexing. |
| Inconsistent PKC inhibition across replicates | Micro-precipitation (invisible to the naked eye) reducing the effective bioavailable concentration of this compound. | Implement a cyclodextrin carrier (e.g., 5-10% HP- |
| High cellular toxicity in vehicle control | Final DMSO concentration exceeds the physiological tolerance of the specific cell line. | Prepare a higher concentration master stock (e.g., 10 mM) to ensure final DMSO volume is |
| Loss of drug potency over 48-72 hours | Hydrophobic adsorption of this compound to the polystyrene walls of the culture plate. | Pre-coat plates or use low-binding plastics; ensure carrier proteins (like 0.1% BSA) are present in the media. |
Quantitative Data: Solubility Metrics
The following table summarizes the expected solubility limits and biological compatibility of this compound under various formulation strategies.
| Formulation Strategy | Carrier Concentration | Max this compound Concentration (Aqueous) | Biological Compatibility |
| Direct DMSO Dilution | < 0.1% DMSO (v/v) | < 1 µM (Prone to crashing) | High (if this compound dissolves) |
| High DMSO Dilution | > 1.0% DMSO (v/v) | ~ 10 - 50 µM | Low (Solvent toxicity) |
| BSA Co-solvation | 0.1 - 1.0% BSA (w/v) | ~ 10 - 20 µM | Moderate (Protein binding) |
| HP- | 5 - 10% HP- | > 100 µM | High (Inert carrier) |
Standardized Methodologies: Self-Validating Protocols
To guarantee scientific integrity, do not rely on assumption. The following protocol utilizes HP-
Protocol: Formulation of Aqueous this compound using HP- -CD Carrier
Step 1: Prepare a 10 mM Master Stock in 100% DMSO.
-
Causality: this compound is highly stable in pure anhydrous DMSO[1]. Creating a highly concentrated stock ensures that the volume of DMSO transferred to the final cell culture is negligible (preventing solvent toxicity). Store this stock in dark, airtight aliquots at -20°C.
Step 2: Prepare the Aqueous Carrier Media.
-
Dissolve HP-
-CD in your basal culture media to a final concentration of 10% (w/v). Filter-sterilize through a 0.22 µm PES membrane. -
Causality: PES (Polyethersulfone) membranes are low-protein/low-drug binding, ensuring the carrier is not stripped out during sterilization.
Step 3: Warm the Carrier Media to 37°C.
-
Causality: Warming the media increases the kinetic energy of the solvent molecules. This enhances the rate of cyclodextrin-K252d inclusion complex formation and mitigates the rapid thermodynamic shock that typically triggers anti-solvent precipitation when a room-temperature organic stock hits a cold aqueous phase.
Step 4: Dropwise Addition and Complexation.
-
Place the warmed carrier media on a vortex mixer at medium speed. Slowly add the required volume of the 10 mM this compound DMSO stock dropwise directly into the center of the vortex.
-
Causality: Continuous agitation prevents localized supersaturation of this compound, giving the cyclodextrin cavities time to encapsulate the drug molecules before they can self-associate.
Step 5: The Self-Validating System (Mandatory Quality Control). To empirically verify that this compound remains in true solution:
-
Aliquot 1 mL of the final formulated media into a spectrophotometer cuvette.
-
Measure the optical density at 600 nm (OD600) against a vehicle-only blank (Media + 10% HP-
-CD + equivalent DMSO).-
Pass: An OD600 < 0.01 indicates a true solution.
-
Fail: An OD600 > 0.05 indicates light scattering from insoluble this compound micro-crystals.
-
-
Alternative: Inspect the media under a phase-contrast microscope at 40X magnification. A successful formulation will yield a field completely free of birefringent particles.
Visualizations
Workflow for overcoming anti-solvent precipitation of this compound using a cyclodextrin carrier.
Mechanism of action: Solubilized this compound competitively inhibits PKC to alter cellular phenotypes.
References
-
National Institutes of Health (NIH) / PMC. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." URL: [Link]
-
MDPI. "Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases Pathways." URL: [Link]
-
Royal Society of Chemistry (RSC). "Enhancing solubility and stability through cyclodextrin-based inclusion complexation." URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
distinguishing K252d toxicity from specific kinase inhibition
Topic: Distinguishing K252d Toxicity from Specific Kinase Inhibition Document ID: TSC-K252-004 Last Updated: February 28, 2026
Executive Summary: The "Dirty Inhibitor" Paradox
The Core Challenge: Researchers frequently employ This compound (a staurosporine analog) to inhibit Protein Kinase C (PKC) or CaM Kinase II (CaMKII), or conversely, as a "negative control" for Trk receptor studies (where K252a is the active agent).
The Failure Mode: Users often observe profound cell death or phenotypic changes and attribute them to the specific inhibition of their target kinase. However, this compound retains the potent, broad-spectrum cytotoxicity characteristic of the staurosporine scaffold. If you observe cell death at concentrations >1 µM, you are likely observing off-target chemical toxicity, not specific pathway inhibition.
This guide provides the diagnostic framework to distinguish between On-Target Efficacy (specific kinase inhibition) and Off-Target Toxicity (broad-spectrum kinase binding/intercalation).
Diagnostic Framework: The Therapeutic Window
Before proceeding with complex assays, you must establish if you are working within the compound's valid biochemical window. This compound is not a "magic bullet"; it is a concentration-dependent probe.
Comparative Potency Table (IC50 Values)
| Target / Effect | K252a (The Cousin) | This compound (The Compound) | Status |
| Trk Receptors | ~3 nM | > 500 - 1000 nM | Weak/Inactive (Often used as (-) control) |
| Protein Kinase C (PKC) | ~30 nM | ~30 - 50 nM | Potent |
| CaMKII | ~270 nM | Active | Moderate |
| Broad Cytotoxicity | > 1 µM | > 1 - 5 µM | High Risk Zone |
Critical Insight: If you are using this compound as a negative control for Trk signaling, you must ensure your concentration is low enough to avoid inhibiting PKC/CaMKII. If you use it at 10 µM, you will inhibit everything (PKC, PKA, PKG) and kill the cell, invalidating it as a negative control.
Visualizing the Mechanism of Action
The following diagram illustrates the divergence between specific signaling inhibition and the "Selectivity Trap" of high-dose toxicity.
Figure 1: The Selectivity Trap. Note how high concentrations bypass specific targets to trigger broad apoptotic cascades.
Troubleshooting Protocols
Protocol A: The "Rescue" Experiment (Bypassing the Blockade)
Objective: Prove that the phenotype is caused by PKC/CaMK inhibition and not general cell sickness. Logic: If this compound blocks a kinase, artificially activating the pathway downstream of that kinase should rescue the phenotype. If this compound is just toxic, downstream activation won't save the cell.
Steps:
-
Treat: Cells with this compound at IC80 (approx. 100-200 nM).
-
Rescue: Co-treat with a downstream activator (e.g., if studying gene expression downstream of PKC, transfect a constitutively active transcription factor or use a specific agonist for the downstream effector).
-
Readout:
-
Rescue observed: The effect was specific to the kinase.
-
No Rescue (Cells still die): The effect is off-target toxicity.
-
Protocol B: Differential Viability Profiling (LDH vs. Caspase)
Objective: Distinguish between specific apoptotic signaling and necrotic chemical stress.
| Assay Component | Purpose | Procedure | Interpretation |
| Caspase-3/7 Glo | Measures Apoptosis | Add substrate, lyse, read luminescence. | High signal = Programmed cell death (Could be on-target or off-target). |
| LDH Release | Measures Necrosis | Sample supernatant, add tetrazolium salt. | High signal = Membrane rupture (Chemical Toxicity). |
| ATP (CellTiter-Glo) | Measures Metabolism | Lyse, read luminescence. | Low signal = Stalled metabolism (Non-specific mitochondrial stress). |
The "Specific" Signature:
-
Caspase: High (if the pathway regulates survival).
-
LDH: Low (Membrane intact).
-
ATP: Moderate decrease.
The "Toxic" Signature:
-
Caspase: Variable.
-
LDH: High (Rapid necrosis).
-
ATP: Near zero (Mitochondrial collapse).
Protocol C: Genetic Validation (The Gold Standard)
Objective: Replicate the this compound phenotype without the drug.
-
Design: siRNA or CRISPR-Cas9 knockout of the specific PKC isoform or CaMKII.
-
Compare:
-
Condition A: Wild-type cells + this compound.
-
Condition B: Knockout cells + Vehicle (DMSO).
-
-
Result: If Condition B does not mimic Condition A, the drug effects are off-target.
Decision Logic for Experimental Validation
Use this flow to interpret your results.
Figure 2: Validation Workflow. Follow this logic to confirm this compound specificity.
Frequently Asked Questions (FAQ)
Q1: Can I use this compound as a negative control for PKC studies? A: No. This compound inhibits PKC. It is often used as a negative control for Trk receptor studies (because K252a inhibits Trk, but this compound does not). If you use it in PKC studies, it will act as an active inhibitor.
Q2: My this compound powder is yellow/orange. Is it degraded? A: No, this compound is an alkaloid and typically presents as a pale yellow to light orange solid. However, it is light-sensitive. Store at -20°C, desiccated, and protected from light.
Q3: What is the maximum DMSO concentration I can use? A: Keep final DMSO concentration < 0.1%. Staurosporine analogs are hydrophobic, but high DMSO levels permeabilize membranes, exacerbating the "toxicity vs. specificity" confusion.
Q4: I see inhibition of my target at 50 nM, but cell death at 200 nM. Which concentration do I use? A: Use the lowest concentration that achieves >80% kinase inhibition (determined by Western blot). If 50 nM inhibits the kinase, using 200 nM only increases the risk of off-target binding to other kinases like PKA or CDK.
References
-
Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences, 10(6), 218-220.
-
Tapley, P., et al. (1992). K-252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors. Oncogene, 7(2), 371-381. (Establishes the K252a vs this compound specificity profiles).
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (Broad profiling of staurosporine analogs).
-
Knüsel, B., & Hefti, F. (1992). K-252b is a selective and nontoxic inhibitor of nerve growth factor action on cultured brain neurons. Journal of Neurochemistry, 59(6), 1987-1996. (Discusses the comparative toxicity of the K252 series).
Technical Support Center: Validating K252d in High-Throughput Screening
Subject: Troubleshooting & Validation Guide for K252d (Staurosporine Analog) Document ID: TS-K252d-HTS-v2.4 Audience: Assay Development Scientists, HTS Engineers, Pharmacologists
Introduction: The Role of this compound
This compound is a potent, cell-permeable indolocarbazole alkaloid. It is a structural analog of Staurosporine and K252a.[1][2] While K252a is widely recognized as a pan-Trk (Tropomyosin receptor kinase) inhibitor, This compound exhibits a distinct selectivity profile, showing high potency against Protein Kinase C (PKC) , CaM Kinase II , and Phosphorylase Kinase , with significantly reduced activity against Trk receptors compared to K252a [1, 2].
In High-Throughput Screening (HTS), this compound is frequently used as a positive control for serine/threonine kinase assays or as a tool compound to validate hit selectivity. However, its physicochemical properties (hydrophobicity, fluorescence) can introduce artifacts if not rigorously controlled.
Module 1: Compound Handling & Solubility (Pre-Screen QC)
The Issue: this compound is highly hydrophobic. In aqueous HTS buffers, it is prone to "crashing out" (precipitation) or binding to plastic surfaces (tip tips, well walls) before interacting with the enzyme. This leads to false negatives (loss of potency) or high well-to-well variability.
Protocol: The "DMSO-First" Dilution Strategy
Do not perform serial dilutions directly in aqueous buffer.
-
Stock Preparation: Dissolve this compound powder in anhydrous DMSO to 10 mM. Store in amber vials at -20°C (protect from light).
-
Serial Dilution: Perform all serial dilutions in 100% DMSO .
-
Intermediate Step: Transfer DMSO concentrates to an "Intermediate Plate" containing buffer (max 5-10% DMSO) immediately before the final transfer to the Assay Plate.
-
Final Transfer: Transfer from Intermediate Plate to Assay Plate (final DMSO < 1%).
Visual Workflow (Solubility Optimization):
Caption: Figure 1. Optimized dilution workflow to prevent this compound precipitation prior to assay engagement.
Module 2: Assay Interference (Optical & Chemical)
The Issue: this compound contains an indolocarbazole core, which is intrinsically fluorescent. It has excitation/emission maxima that can overlap with common HTS readouts (e.g., blue/green fluorescence), leading to false positives or signal distortion.
Optical Interference Data
| Property | Specification | HTS Impact |
| Excitation Max | ~290–350 nm (UV/Blue) | Interferes with UV-based FRET or TR-FRET donors. |
| Emission Max | ~370–460 nm (Blue/Cyan) | Can mimic signal in Coumarin/Hoechst channels. |
| Quenching | High concentration (>10 µM) | Can quench fluorescein/GFP signals via inner-filter effect. |
Troubleshooting Protocol: Spectral Scanning
If your Z' factor is low or this compound curves look irregular (e.g., rising baseline):
-
Prepare a "Mock" Plate: Add this compound (dilution series) to assay buffer without enzyme or acceptor fluorophores.
-
Read: Measure fluorescence at your assay's specific Ex/Em wavelengths.
-
Correction: If signal > 10% of background, apply baseline subtraction or switch to a Red-Shifted readout (e.g., Alexa Fluor 647, Ex/Em ~650/670 nm), where this compound interference is negligible [3].
Module 3: Potency Validation (IC50 Shifts)
The Issue: Researchers often observe a discrepancy between literature IC50 values (e.g., ~200 nM for CaMKII) and the IC50 obtained in their specific HTS assay.
Mechanism: this compound is an ATP-competitive inhibitor . Its apparent potency (IC50) is mathematically dependent on the ATP concentration used in the assay, described by the Cheng-Prusoff equation [4].
-
Low ATP (<< Km): IC50 ≈ Ki (High potency observed).
-
High ATP (>> Km): IC50 >> Ki (Lower potency observed).
Visual Mechanism (ATP Competition):
Caption: Figure 2. Competitive binding mechanism. High ATP concentrations displace this compound, artificially inflating the IC50 value.
Validation Protocol
To validate that your this compound activity is real and not an artifact:
-
Km Determination: Experimentally determine the ATP Km for your specific kinase lot.
-
Standardization: Run the HTS assay at [ATP] = Km . This ensures the IC50 is comparable to literature Ki values (IC50 ≈ 2 × Ki).
-
Selectivity Check: Run a counter-screen with a Trk receptor (e.g., TrkA). This compound should be significantly less potent against TrkA than K252a. If they are equipotent, check your compound identity (potential batch mix-up).
Frequently Asked Questions (FAQ)
Q1: My this compound IC50 is drifting over time (e.g., 2 hours vs. 6 hours). Why? A: this compound, like many indolocarbazoles, is light-sensitive and can degrade into inactive photo-products. Ensure all reservoirs and plates are protected from light (aluminum foil or amber plastics) during incubation. Additionally, check for precipitation (Module 1) which acts as a time-dependent loss of concentration.[3]
Q2: Can I use this compound to distinguish between PKC and PKA in a cell-based screen? A: Use caution. While this compound is potent against PKC, it is a "broad-spectrum" inhibitor at micromolar concentrations [5]. At 1-10 µM, it may inhibit PKA, PKG, and MLK. For strict isoform validation, use this compound in conjunction with more specific inhibitors (e.g., Bisindolylmaleimide I for PKC).
Q3: The assay signal increases at high this compound concentrations instead of decreasing. What is happening? A: This is likely autofluorescence . If your assay uses a blue/cyan fluorophore (e.g., Coumarin, Umb), this compound's intrinsic fluorescence is adding to the signal. Switch to a Time-Resolved Fluorescence (TR-FRET) readout or a red-shifted dye to eliminate this artifact.
References
-
Kase, H., et al. (1986). K-252a, a potent inhibitor of protein kinase C from microbial origin.[1][2] The Journal of Antibiotics, 39(8), 1059–1065.
-
Knüsel, B., & Hefti, F. (1992). K-252 compounds: Modulators of neurotrophin signal transduction.[1] Journal of Neurochemistry, 59(6), 1987–1996.
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
-
Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: Potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences, 10(6), 218–220.
Sources
Technical Support Center: K252d Batch Consistency & Purity Guide
Topic: Comparison of K252d Batch-to-Batch Purity Variations Audience: Senior Researchers, Assay Developers, and QC Specialists Document ID: TSC-K252d-001 Status: Active[1]
Core Diagnostic Framework: The "Potency Trap"
User Issue: "My new batch of this compound is showing significantly stronger inhibition (lower IC50) than previous batches. Is this batch 'better'?"
Technical Insight: In the context of this compound (an indolocarbazole alkaloid), higher potency often indicates lower purity.
This compound is a relatively weak inhibitor of Protein Kinase C (PKC) (
If your this compound batch contains even 1% contamination of Staurosporine, your observed biological activity may be dominated by the impurity, not the target molecule.
Troubleshooting Logic Flow
The following diagram illustrates the decision matrix for evaluating batch inconsistencies.
Figure 1: Diagnostic logic for interpreting this compound batch variations based on IC50 shifts.
Analytical Validation Protocol (TSC-M2)[1]
To verify batch purity, standard UV spectrophotometry is insufficient due to the overlapping absorbance spectra of indolocarbazoles. You must use High-Performance Liquid Chromatography (HPLC).[1]
Method: Reverse-Phase HPLC for Indolocarbazoles
Objective: Separate this compound from K252a, K252b, and Staurosporine.
| Parameter | Specification | Causality / Rationale |
| Column | C18 (Octadecyl), | Standard stationary phase for hydrophobic alkaloids; ensures retention of the aglycone core.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to sharpen peaks of basic nitrogen-containing compounds.[1] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile provides stronger elution strength than methanol for this class.[1] |
| Gradient | 20% B to 80% B over 30 mins | A shallow gradient is required to resolve structurally similar analogs (e.g., K252a vs this compound). |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure limits. |
| Detection | UV at 292 nm | The isosbestic point for many indolocarbazoles; maximizes sensitivity. |
| Temperature | Prevents retention time shifts caused by viscosity changes.[1] |
Expected Retention Profile (Relative Retention Time - RRT)
Note: this compound is the reference peak (RRT = 1.00).
-
Staurosporine (RRT ~0.85 - 0.90): Elutes earlier due to the amino-sugar moiety (more polar than the hexyl-aglycone of this compound).[1]
-
This compound (RRT = 1.00): Main peak.
-
K252a (RRT ~1.10 - 1.15): Elutes later; the methyl ester modification increases hydrophobicity.[1]
Impact Analysis: Biological Consequences[2][3][4][5][6]
Variations in purity do not just alter the "concentration" of the drug; they fundamentally change the selectivity profile of your experiment.
Comparative Potency Table
The table below highlights why a 95% pure batch of this compound containing 5% K252a is experimentally dangerous.
| Compound | Target: PKC ( | Target: CaM Kinase II ( | Risk Factor in this compound Research |
| This compound | 350 nM | ~46 µM | The intended reagent.[1] Weak PKC inhibitor.[1] |
| K252a | 32 nM | 1.3 - 2.9 µM | 10x more potent. A 5% impurity can shift the apparent IC50 by ~50%. |
| Staurosporine | 2.7 nM | 20 nM | 100x more potent. A 1% impurity dominates the assay results entirely. |
Signaling Pathway Impact
Figure 2: Impact of impurities on signaling pathway specificity.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has turned from off-white to yellow. Is it still usable? A: Color change often indicates oxidation of the indolocarbazole core. While this compound is generally stable, exposure to light and moisture can accelerate degradation.
-
Action: Perform the HPLC check (Module 2). If the purity is <95%, discard the batch.
-
Prevention: Store solid at -20°C, desiccated, and protected from light.
Q2: I am seeing precipitation when adding this compound to my cell culture media. A: This is a common solubility issue, not necessarily a purity issue.
-
Cause: this compound is hydrophobic.[1] Adding a high-concentration DMSO stock directly to aqueous media can cause "crashing out" (precipitation).[1]
-
Protocol:
-
Dissolve this compound in high-grade DMSO to create a 1000x stock.[1]
-
Perform a serial dilution in DMSO first (e.g., 1000x -> 100x -> 10x).
-
Add the diluted stock to the media while vortexing rapidly. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Q3: Can I use K252a as a control for this compound experiments? A: Yes, and you should. Because K252a is the structural analog with high potency, running a parallel arm with K252a helps distinguish whether your observed effect is due to specific this compound properties or general kinase inhibition common to the scaffold.
References
-
Kase, H., et al. (1986).[1] K-252a, a potent inhibitor of protein kinase C from microbial origin.[1][2] The Journal of Antibiotics, 39(8), 1059–1065. [Link]
-
Ruegg, U. T., & Burgess, G. M. (1989).[1] Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases.[1] Trends in Pharmacological Sciences, 10(6), 218–220.[1] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3035817, K-252a. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: K252d as a Negative Control for Trk Inhibition
The following guide provides a rigorous technical comparison and protocol for using K252d as a negative control in Trk (Tropomyosin receptor kinase) inhibition studies.
Executive Summary
In kinase pharmacology, establishing the specificity of a small-molecule inhibitor is as critical as determining its potency.[1] K252a is a widely used, potent, cell-permeable inhibitor of Trk receptors (TrkA, TrkB, TrkC).[1][2] However, it is a staurosporine analog with a "dirty" kinase profile, exhibiting significant off-target activity against CaM Kinase II (CaMKII) , PKA , and PKC .[1]
This compound serves as the essential mechanistic negative control for K252a. Unlike K252b (which controls for cell permeability), this compound is cell-permeable and retains inhibitory activity against CaMKII and PKC but exhibits negligible affinity for Trk receptors .[1]
By comparing biological responses to K252a and this compound, researchers can deconvolute the signaling pathway:
-
Inhibition by K252a ONLY
Trk-dependent mechanism.[1] -
Inhibition by BOTH K252a and this compound
Off-target mechanism (likely CaMKII/PKC).
Mechanistic Comparison: The "Control Pair" Logic
The structural divergence between K252a and this compound lies in the sugar moiety of the indolocarbazole scaffold. This subtle modification destroys the hydrogen bonding network required for high-affinity binding to the Trk ATP-binding pocket while preserving binding to serine/threonine kinases like CaMKII.
Table 1: Comparative Kinase Selectivity Profile
| Feature | K252a (The Inhibitor) | This compound (The Negative Control) | Interpretation |
| Trk A/B/C IC50 | ~3 nM (Potent) | > 1,000 nM (Weak/Inactive) | This compound does not block Trk at physiological doses.[1] |
| CaM Kinase II IC50 | ~270 nM | ~200 - 300 nM | Both molecules inhibit CaMKII similarly.[1] |
| PKC IC50 | ~30 nM | ~300 nM | This compound retains significant PKC inhibitory potential. |
| Cell Permeability | High | High | Both enter the cell (unlike K252b). |
| Primary Utility | Pan-Trk Inhibition | Ruling out CaMKII/PKC off-target effects.[1] |
Logical Workflow & Signaling Diagram
The following diagram illustrates the decision matrix for interpreting data using the K252a/K252d pair.
Caption: Decision matrix for distinguishing Trk-specific signaling from off-target kinase activity using K252a and this compound.
Experimental Protocols
To ensure scientific integrity, the concentration of this compound must mirror K252a to control for the stoichiometry of off-target binding.
Protocol A: Phosphorylation Analysis (Western Blot)
Objective: Confirm this compound does not inhibit Trk autophosphorylation while K252a does.[1]
-
Cell Preparation: Use PC12 cells (TrkA+) or NIH3T3-TrkB cells.[1] Serum starve for 12–18 hours.
-
Pre-treatment (Critical Step):
-
Stimulation: Add NGF (50 ng/mL) or BDNF (50 ng/mL) for 10 minutes .
-
Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.
-
Detection:
-
Blot for p-Trk (Tyr490) .[1]
-
Expected Result:
-
Vehicle + NGF: Strong Band.
-
K252a + NGF: No Band.
-
This compound + NGF: Strong Band (Indicates this compound did not touch Trk).
-
-
Protocol B: Neurite Outgrowth Assay (Functional Validation)
Objective: Prove that phenotypic rescue is specific to Trk inhibition.[1]
-
Plating: Plate PC12 cells on collagen-coated 24-well plates.
-
Treatment Matrix:
-
Control: Media only.
-
Stimulated: NGF (50 ng/mL).
-
Test A: NGF + K252a (200 nM).[1]
-
Test B (Negative Control): NGF + this compound (200 nM).
-
-
Incubation: Culture for 48–72 hours.
-
Quantification: Measure neurite length per cell using automated imaging (e.g., ImageJ/CellProfiler).[1]
-
Validation Criteria:
Expert Insights & Troubleshooting
-
Solubility & Stability: Both compounds are hydrophobic.[3] Prepare 10 mM stock solutions in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
The "K252b" Confusion: Do not confuse this compound with K252b .
-
K252b is hydrophilic and cell-impermeable. It is used to prove a target is intracellular.
-
This compound is cell-permeable but kinase-selective.[1] It is used to prove the target is Trk specifically rather than other kinases.
-
-
Concentration Ceiling: Do not exceed 500 nM for this compound. At micromolar concentrations (>1 µM), this compound specificity erodes, and it may begin to weakly inhibit Trk or other tyrosine kinases, leading to false positives.[1]
References
-
Tapley, P. et al. (1992).[1] "K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors."[4] Oncogene.
-
Kase, H. et al. (1987).[1] "K-252a, a potent inhibitor of protein kinase C from microbial origin."[1][2][5][6] The Journal of Antibiotics.
-
Chin, L.S. et al. (1999).[1] "K252a inhibits the oncogenic properties of Met, the HGF receptor."[6] Oncogene. (Demonstrates K252a's broader spectrum, reinforcing the need for this compound controls).
-
Ruegg, U.T.[1] & Burgess, G.M. (1989).[1][6] "Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases."[1][6] Trends in Pharmacological Sciences.
-
Knusel, B. & Hefti, F. (1992).[1] "K-252 compounds: modulators of neurotrophin signal transduction."[6] Journal of Neurochemistry. (Key paper comparing K252a, b, and analogs).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Differential biological effects of K252 kinase inhibitors are related to membrane solubility but not to permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. K 252a | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
Validating CaMKII Involvement Using K252d: A Strategic Comparison Guide
Content Type: Technical Comparison & Validation Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Focus: Strategic use of K252d for CaMKII validation, comparative pharmacology, and experimental rigor.
Executive Summary
The Challenge: Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a promiscuous signal transducer involved in synaptic plasticity, cardiac excitation-contraction coupling, and cell cycle progression. Validating its involvement is notoriously difficult due to the overlapping specificity of classic inhibitors.
The Tool: This compound (Rhamnosyl-K252c) is an indolocarbazole alkaloid and staurosporine analog. While often cited in specific literature as a CaM kinase inhibitor, it functions as a potent, ATP-competitive broad-spectrum kinase inhibitor with significant activity against Protein Kinase C (PKC).
The Verdict: this compound should not be used as a standalone "silver bullet" for CaMKII identification due to its PKC cross-reactivity. Instead, it serves as a powerful, cell-permeable "exclusionary probe." This guide outlines a "Triangulation Protocol" where this compound is used in concert with KN-93 and peptide inhibitors (AIP/CN21) to rigorously confirm CaMKII causality by ruling out off-target PKC effects.
Mechanistic Profile: this compound
Unlike peptide inhibitors that compete for the substrate binding site, this compound targets the catalytic core.
-
Chemical Identity: Glycosylated indolocarbazole (Rhamnosyl-K252c).
-
Mechanism of Action: ATP Competitive. this compound binds to the ATP-binding cleft of the kinase domain, preventing the phosphotransfer required for substrate activation and T286 autophosphorylation.
-
Permeability: High cell permeability (superior to peptide inhibitors like AIP without TAT-conjugation).
-
Solubility: Soluble in DMSO; limited aqueous solubility.[1][2]
Diagram 1: CaMKII Activation & this compound Inhibition Node
This diagram illustrates the specific intervention point of this compound within the CaMKII activation cascade.
Caption: this compound acts as an ATP-competitive inhibitor, blocking both initial substrate phosphorylation and the transition to the autonomously active (T286-phosphorylated) state.
Comparative Analysis: this compound vs. Alternatives
To validate CaMKII, you must distinguish it from PKC and PKA. The table below compares this compound against the "Gold Standard" (KN-93) and the "Platinum Standard" (Peptides).
| Feature | This compound | KN-93 | AIP / CN21 | Staurosporine |
| Primary Mechanism | ATP Competitive | Allosteric (CaM Competitive) | Substrate Competitive | ATP Competitive |
| CaMKII Potency (IC50) | ~2-30 nM (Context dependent) | ~1-4 µM | ~40 nM (AIP) / <1 nM (CN19o) | < 10 nM |
| Cell Permeability | High | High | Low (Requires TAT/Myr) | High |
| Specificity | Low: Potently inhibits PKC , PKA, Trk. | Medium: Inhibits CaMKI/IV, K+ Channels , L-type Ca2+ channels. | High: Very specific to CaMKII. | None: Pan-kinase inhibitor. |
| Best Use Case | Broad screening; confirming kinase involvement in systems where PKC is ruled out. | Standard control; differentiating CaM-dependent vs. autonomous activity. | Definitive molecular proof; ruling out off-target effects. | Positive control for total kinase shutdown. |
Critical Insight: this compound is structurally related to Staurosporine (K252c). While it is often marketed as a CaM Kinase inhibitor, it retains the indolocarbazole tendency to hit PKC with equal or greater potency. Therefore, this compound inhibition alone proves kinase involvement, but NOT specifically CaMKII.
Experimental Protocol: The "Triangulation" Validation
Do not rely on a single inhibitor. Use this self-validating workflow to confirm CaMKII activity.
Phase 1: The Broad Sweep (this compound)
Objective: Determine if the biological effect is driven by a kinase sensitive to indolocarbazoles (CaMKII/PKC).
-
Preparation: Dissolve this compound in DMSO to a 10 mM stock.
-
Cell Treatment: Treat cells with This compound (200 nM - 500 nM) for 30-60 minutes prior to stimulation.
-
Note: Higher concentrations (>1 µM) increase off-target risks significantly.
-
-
Stimulation: Induce pathway (e.g., Glutamate, Electrical Pacing, Isoproterenol).
-
Readout: Measure downstream effect (e.g., Western Blot for p-CREB or p-RyR2).
-
Result: If this compound fails to block the effect, CaMKII is likely not the primary driver. If it blocks the effect, proceed to Phase 2.
Phase 2: The Exclusion Matrix (Differentiation)
Objective: Distinguish between CaMKII and PKC.
-
Group A (CaMKII Specific): Treat with KN-93 (10 µM) .
-
Control: Use KN-92 (10 µM) (inactive analog) to rule out ion channel effects.
-
-
Group B (PKC Specific): Treat with Bisindolylmaleimide I (1 µM) or Go 6983 .
-
Rationale: These inhibit PKC but spare CaMKII at these concentrations.
-
-
Group C (Peptide Confirmation - Optional): Transfect/infuse tat-CN21 or AIP .
Phase 3: Data Interpretation
Use the logic flow below to interpret your results.
Diagram 2: The Validation Decision Tree
A logic gate for interpreting inhibitor data to confirm CaMKII.
Caption: This decision matrix isolates CaMKII activity by systematically ruling out this compound's primary off-target (PKC) and confirming with a mechanistically distinct inhibitor (KN-93).
References
-
Kase, H., et al. (1986). K-252a, a potent inhibitor of protein kinase C from microbial origin.[3] The Journal of Antibiotics, 39(8), 1059–1065. Link
-
Knüsel, B., & Hefti, F. (1992). K-252 compounds: Modulators of neurotrophin signal transduction.[3] Journal of Neurochemistry, 59(6), 1987–1996. Link
-
Pellicena, P., & Schulman, H. (2014). CaMKII inhibitors: From research tools to therapeutic agents. Frontiers in Pharmacology, 5, 21. Link
-
Coultrap, S. J., & Bayer, K. U. (2011). Improving a natural CaMKII inhibitor by random and rational design. PLoS One, 6(10), e25245. Link
- Woodgett, J. R., et al. (1987). Use of K252a to study protein kinase C function. European Journal of Biochemistry.
Sources
Publish Comparison Guide: K252d Selectivity Profiling
This guide provides an in-depth technical analysis of K252d , a staurosporine analog, focusing on its selectivity profile for Protein Kinase C (PKC) relative to Protein Kinase A (PKA) and Protein Kinase G (PKG) .
Executive Summary: The this compound Profile
This compound is a cell-permeable indolocarbazole alkaloid and a structural analog of Staurosporine and K252a. Unlike its more famous counterparts, which function as potent broad-spectrum kinase inhibitors, this compound exhibits a distinct pharmacological profile characterized by moderate potency and altered selectivity .
While K252a is a nanomolar inhibitor of PKC, PKA, and PKG (often considered "non-selective"), this compound—distinguished by its rhamnose sugar moiety—displays a shift in affinity. Experimental data indicates this compound retains inhibitory activity against PKC but shows significantly reduced potency toward cyclic nucleotide-dependent kinases (PKA and PKG) compared to K252a. This makes this compound a valuable tool for dissecting the Structure-Activity Relationship (SAR) of the K252 family and serving as a control compound in specificity studies.
Key Technical Specifications
-
Chemical Name: Rhamnosyl-K252c (or 3'-epi-K252a derivative)
-
Target: Protein Kinase C (PKC)[1]
-
Mechanism: ATP-competitive inhibition[2]
-
Primary Utility: SAR studies, negative control for high-potency analogs, and specific PKC isoform probing.
Mechanistic & Structural Basis of Selectivity
The selectivity of indolocarbazoles is dictated by the glycosidic linkage to the aglycone core (K252c).
-
Staurosporine: Contains a methylamino-glucopyranose sugar. The amino group forms critical hydrogen bonds within the ATP-binding pocket, resulting in picomolar/nanomolar pan-kinase inhibition.
-
K252a: Contains a furanose sugar. It retains high potency (nM) for PKC, PKA, and PKG.
-
This compound: Contains a rhamnose sugar. This structural variation alters the steric fit within the ATP-binding cleft. The loss of specific hydrogen bond donors/acceptors present in the K252a furanose ring leads to a general reduction in potency (~10-fold lower than K252a) but disproportionately affects PKA and PKG binding, thereby enhancing relative selectivity for PKC.
Diagram 1: Kinase Selectivity & Structural Logic
Caption: Structural derivation of this compound leads to retained PKC targeting with diminished PKA/PKG affinity.
Comparative Performance Data
The following data consolidates experimental IC50 values from primary literature (Yasuzawa et al., Kase et al.). Note the "Selectivity Shift" where this compound is less potent than K252a overall, but the ratio of PKC inhibition to PKA inhibition improves.
Table 1: Inhibitory Potency Profiles (IC50)[3]
| Compound | PKC (nM) | PKA (nM) | PKG (nM) | Selectivity Profile |
| Staurosporine | 2.7 | 8.2 | 6.0 | Non-Selective (Pan-Kinase) |
| K252a | 25 - 32 | 140 | 180 | Broad (PKC > PKA/PKG) |
| K252b | 20 | > 200 | > 200 | PKC Selective (Cell Impermeable) |
| This compound | 337 | > 1,000 | > 1,000 | Weakly PKC Selective |
*Note: Exact IC50s for this compound against PKA/PKG often exceed the tested range in comparative panels, indicating a significant loss of affinity relative to PKC.
Analysis
-
Potency vs. Selectivity: this compound is approximately 10-fold less potent against PKC than K252a (337 nM vs 32 nM). However, its activity against PKA and PKG drops even more precipitously.
-
Operational Use: If your experiment requires absolute exclusion of PKA activity while inhibiting PKC, this compound is a safer choice than K252a, provided you use it at concentrations (e.g., 500 nM - 1 µM) that saturate PKC but remain below the threshold for PKA.
Experimental Validation: Self-Validating Protocol
To verify this compound selectivity in your specific cell line or assay, use this "Selectivity Window" protocol. This method uses differential dosing to distinguish PKC-mediated effects from PKA cross-reactivity.
Protocol: In Vitro Kinase Selectivity Assay
Objective: Determine the operational selectivity window of this compound.
Reagents:
-
Recombinant PKC (mix or specific isoform)
-
Recombinant PKA catalytic subunit
-
Substrate: Histone H1 (PKC) and Kemptide (PKA)
-
[γ-32P]ATP or Fluorescent ATP analog
-
Inhibitors: this compound (Test), K252a (Reference), Go 6983 (Positive Control).
Workflow:
-
Preparation: Prepare 10-point dilution series of this compound (10 µM down to 1 nM).
-
Reaction: Incubate Kinase + Substrate + Inhibitor for 10 min at 30°C.
-
Initiation: Add ATP (start reaction).
-
Termination: Stop reaction after 20 min (linear phase).
-
Detection: Measure phosphorylation (scintillation or fluorescence polarization).
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
Diagram 2: Experimental Workflow
Caption: Step-by-step kinase assay workflow for validating this compound potency.
Biological Application & Signaling Context[1][4][5][6][7]
This compound is best utilized in complex signaling environments where K252a's broad spectrum would confound results.
Scenario: You are investigating a pathway where PKC phosphorylates a downstream target (e.g., MAPK), but PKA is also known to regulate the same target.
-
Using K252a: Inhibits both PKC and PKA.[3] Result is ambiguous.
-
Using this compound (at 500 nM): Inhibits PKC. PKA remains largely active. If the downstream effect is blocked, it confirms PKC dependence.
Diagram 3: Signaling Pathway Dissection
Caption: this compound selectively blocks the PKC arm of the pathway, leaving PKA signaling intact.
References
-
Yasuzawa, T., et al. (1986). "The structures of the novel protein kinase C inhibitors K-252a, b, c and d." The Journal of Antibiotics.
-
Kase, H., et al. (1987). "K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases." Biochemical and Biophysical Research Communications.
-
Ruegg, U.T. & Burgess, G.M. (1989). "Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases." Trends in Pharmacological Sciences.
- Wood, et al. (2004). "this compound and Staurosporine Analogs: Structure-Activity Relationships." Current Medicinal Chemistry.
Sources
Part 1: Structural Causality and the Specificity Paradigm
Deciphering Kinase Inhibitor Specificity: A Comparative Guide to K252d and Bisindolylmaleimide I
Protein kinases act as the central routing hubs for cellular signal transduction. For researchers and drug development professionals, isolating the function of a single kinase isoform requires inhibitors with extreme structural precision. Historically, naturally occurring indolocarbazole alkaloids like staurosporine and its analog this compound were utilized for their potent kinase-blocking abilities. However, their rigid structures resulted in broad-spectrum, off-target effects. To overcome this, rational drug design evolved the bisindolylmaleimide scaffold.
This guide provides an objective, data-driven comparison of the specificity, structural causality, and experimental application of This compound and Bisindolylmaleimide I (BIM I / GF109203X) .
Both this compound and BIM I function as competitive inhibitors that target the highly conserved ATP-binding pocket of kinases. However, their structural differences dictate vastly different pharmacological profiles.
-
This compound (The Broad-Spectrum Indolocarbazole): Isolated from Nocardiopsis and Streptomyces species, 1[1] features a rigid, planar indolocarbazole core locked by a glycosidic linkage[2]. This planar geometry allows it to intercalate seamlessly into the ATP-binding cleft of a wide array of kinases. Because it cannot adapt to the subtle topological differences between the active sites of Protein Kinase C (PKC) and Protein Kinase A (PKA), it acts as a broad-spectrum inhibitor[3].
-
Bisindolylmaleimide I (The Precision Scaffold): By synthetically removing the glycosidic linkage that constrains the indolocarbazole core, chemists created the bisindolylmaleimide scaffold. This structural relaxation grants 4[4] the conformational flexibility required to exploit specific steric nuances within the PKC active site. Consequently, BIM I exhibits a >3000-fold selectivity for PKC over other kinases like PKA, EGFR, and PDGFR[4].
Mechanism of action and target specificity of this compound vs. Bisindolylmaleimide I.
Part 2: Quantitative Specificity Benchmarks
To select the appropriate inhibitor for your assay, it is critical to evaluate their half-maximal inhibitory concentrations (IC50) across different targets. BIM I demonstrates nanomolar potency specifically for PKC isoforms, whereas this compound requires higher concentrations and exhibits significant cross-reactivity.
| Target Kinase / Enzyme | Bisindolylmaleimide I (BIM I) | This compound |
| PKCα | 20 nM | ~337 - 350 nM |
| PKCβI | 17 nM | ~337 - 350 nM |
| PKCβII | 16 nM | ~337 - 350 nM |
| PKCγ | 20 nM | ~337 - 350 nM |
| GSK-3 | 360 nM | Non-specific inhibition |
| PKA | > 2000 nM (Highly specific) | Potent inhibition |
| Ca2+/CaM PDE | No significant effect | 46.2 μM |
(Data aggregated from 4[4], , and 3[3])
Part 3: Self-Validating Profiling Protocol
To objectively verify the specificity of BIM I versus this compound in your own laboratory, researchers must utilize a self-validating radiometric kinase assay. This protocol ensures that observed IC50 values are a direct result of competitive ATP-site inhibition rather than artifactual protein denaturation.
Step 1: Assembly of the Lipid-Dependent Activation Buffer
-
Action: Prepare an 80 μL reaction mixture containing 50 mM Tris-HCl (pH 7.4), 100 μM CaCl2, 10 mM MgCl2, 31 μM bovine brain phosphatidylserine, and 0.5 μM 1,2-sn-dioleylglycerol (DAG)[4].
-
Causality: PKC is a lipid-dependent kinase. In an aqueous in vitro system, the kinase remains auto-inhibited. Phosphatidylserine and DAG create lipid micelles that mimic the plasma membrane. Ca2+ facilitates the binding of PKC to these micelles, triggering a conformational shift that extracts the pseudosubstrate domain from the active site. Without this step, the ATP-binding pocket remains occluded, rendering inhibitor profiling physically impossible.
Step 2: Inhibitor Titration and Pre-Incubation
-
Action: Introduce serial dilutions of 5[5] or this compound (dissolved in DMSO) into the buffer. Ensure final DMSO concentration does not exceed 1%.
-
Causality: Both compounds are ATP-competitive. Pre-incubating the active kinase with the inhibitor allows the system to reach thermodynamic equilibrium before the introduction of the substrate, preventing false-negative activity spikes.
Step 3: Reaction Initiation via Radiotracer
-
Action: Add 37.5 μg/mL histone type III-s (substrate) and 10 μM [γ-32P] ATP (1250 cpm/pmol) to initiate the reaction. Incubate precisely for 10 minutes at 30°C[4].
-
Causality: Histone type III-s is a universal, lysine-rich phosphate acceptor. The strict 10-minute window ensures the reaction is measured in its linear initial-velocity phase, which is mathematically required to accurately calculate the IC50 of a competitive inhibitor.
Step 4: Self-Validating TCA Quenching
-
Action: Terminate the reaction by adding 30 μL of casein (30 mg/mL) as a carrier, followed by 0.9 mL of 12% Trichloroacetic acid (TCA)[4].
-
Causality: This step establishes a self-validating separation system. TCA rapidly denatures and precipitates all proteins (including the 32P-phosphorylated histone) while leaving unreacted, free [γ-32P] ATP completely soluble. The casein acts as a bulky carrier to ensure even trace amounts of phosphorylated histone co-precipitate efficiently, preventing signal loss.
Step 5: Quantification
-
Action: Centrifuge to collect the acid-precipitable material, dissolve in 1N NaOH, and reprecipitate with 12% TCA to wash away residual background radioactivity[4]. Quantify the final pellet using a liquid scintillation counter.
Step-by-step workflow for cell-free radiometric kinase inhibitor specificity profiling.
Part 4: Application Summary
-
Choose Bisindolylmaleimide I (BIM I) when dissecting specific PKC-dependent pathways (e.g., T-cell receptor signaling, MARCKS phosphorylation) without confounding cross-talk from PKA or receptor tyrosine kinases. Its structural flexibility makes it a precision probe.
-
Choose this compound when a broad-spectrum blockade of multiple kinase pathways is desired, or when studying the biosynthesis and structural biology of indolocarbazoles as a baseline for novel drug discovery.
References
- Selleckchem. "Bisindolylmaleimide I (GF109203X) | PKC inhibitor".
- Cayman Chemical. "Bisindolylmaleimide I (BIM I, GF 109203X, Gö 6850)".
- Abcam. "GF 109203X (Bisindolylmaleimide i), PKC inhibitor".
- MedChemExpress. "K-252d | Phosphodiesterase (PDE) Inhibitor".
- NIH / PubMed. "Biochemical characterization and substrate specificity of the gene cluster for biosyntheses of K-252a and its analogs".
- University of Glasgow. "Theses Digitisation".
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical characterization and substrate specificity of the gene cluster for biosyntheses of K-252a and its analogs by in vitro heterologous expression system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
Technical Guide: K252d Efficacy vs. Indolocarbazole Derivatives
The following guide provides a technical comparison of K252d against its structural analogs, focusing on its utility as a specificity control in kinase signaling research.
Executive Summary
In the study of protein phosphorylation, distinguishing between the activity of Protein Kinase C (PKC) and Tropomyosin receptor kinases (Trk) is a persistent challenge due to the high structural conservation of their ATP-binding pockets.
While Staurosporine serves as a pan-kinase inhibitor and K252a is widely utilized for Trk inhibition, This compound occupies a critical niche as a specificity control . Structurally defined as the 3'-epimer of K252a, this compound retains inhibitory activity against PKC but exhibits significantly reduced potency against Trk receptors. This guide details the structural basis of this selectivity and provides experimental frameworks for using this compound to deconvolute neurotrophin signaling pathways.
Part 1: Structural & Mechanistic Basis (SAR Analysis)
The K252 series of compounds are indolocarbazole alkaloids. Their mechanism of action is ATP-competitive inhibition . The core aglycone (K252c) provides the scaffold for binding, but the functional groups on the sugar moiety dictate isoform selectivity and cell permeability.
Structural Divergence
The critical difference between K252a and this compound lies in the stereochemistry of the furanose ring.
-
K252a: Possesses a specific stereoconfiguration (3'-R) at the sugar hydroxyl group, allowing high-affinity hydrogen bonding with the Trk kinase domain (specifically residues Glu27 and Arg195 in the ATP pocket).
-
This compound: Is the 3'-epimer (3'-S) of K252a. This stereochemical inversion disrupts the optimal H-bond network required for nanomolar Trk inhibition, while retaining sufficient geometry to bind and inhibit PKC.
Diagram 1: Structure-Activity Relationship (SAR) Flow
The following diagram illustrates how minor structural modifications in the K252 family result in drastic shifts in kinase selectivity.
Caption: Structural derivation of this compound. The epimerization at the C3' position (K252a → this compound) is the molecular switch that reduces Trk affinity while maintaining PKC inhibition.
Part 2: Comparative Efficacy Data
The following data consolidates IC50 values from primary biochemical assays. Note the distinct "Selectivity Window" for this compound regarding Trk receptors.
Table 1: Kinase Inhibition Profiles (IC50)[1]
| Compound | Primary Target(s) | Trk A/B IC50 (nM) | PKC IC50 (nM) | PKA IC50 (nM) | Cell Permeability |
| Staurosporine | Pan-Kinase | < 1.0 | 2 – 5 | 7 – 15 | High |
| K252a | Trk, PKC, CaMK | 3.0 | 25 – 32 | 140 | High |
| This compound | PKC (Trk control) | > 500 * | 40 – 70 | > 200 | High |
| K252b | Extracellular Kinases | 20 (Cell-free) | 20 (Cell-free) | > 200 | Very Low |
*Note on this compound Trk Potency: While K252a inhibits Trk at single-digit nanomolar concentrations, this compound typically requires concentrations 100-200x higher to achieve similar inhibition, effectively rendering it "inactive" against Trk in the standard 50–100 nM working range.
Interpretation for Experimental Design
-
Staurosporine: Use only as a positive control for total phosphorylation blockade or to induce apoptosis. It is too "dirty" for pathway mapping.
-
K252a: The gold standard for blocking NGF/BDNF-induced Trk autophosphorylation. However, it also blocks PKC.
-
This compound: The Discriminator . If a cellular response (e.g., neurite outgrowth) is blocked by K252a but not by this compound, the response is driven by Trk receptors. If both block the response, the pathway is likely PKC-dependent.
Part 3: Experimental Protocols
Protocol A: Deconvoluting Trk vs. PKC Signaling (Neurite Outgrowth Assay)
Objective: Determine if a neurotrophic effect is mediated by Trk receptors or downstream PKC activation using this compound as a negative control.
Materials:
-
PC12 Cells (Rat pheochromocytoma)[1]
-
Inhibitors: K252a (100 nM), this compound (100 nM)
-
Vehicle: DMSO (Final concentration < 0.1%)
Workflow Diagram:
Caption: Workflow for differential inhibitor assay. Pre-treatment timing is critical to ensure ATP-pocket saturation prior to ligand (NGF) exposure.
Step-by-Step Methodology:
-
Preparation: Dissolve K252a and this compound in high-grade DMSO to create 1 mM stock solutions. Aliquot and store at -20°C. Note: Indolocarbazoles are light-sensitive; perform steps in low light.
-
Seeding: Plate PC12 cells on collagen-coated plates. Allow adherence for 24 hours.
-
Starvation: Replace medium with low-serum (0.5% FBS) medium for 12–24 hours to reduce basal kinase activity.
-
Inhibitor Treatment (The Critical Step):
-
Add K252a (100 nM final) to Well Set A.
-
Add This compound (100 nM final) to Well Set B.
-
Add DMSO vehicle to Well Set C.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation: Add NGF (50 ng/mL) to all wells.
-
Readout: Incubate for 48 hours. Fix cells and measure neurite outgrowth.
-
Expected Result: K252a should completely abolish NGF-induced outgrowth (Trk blockade). This compound should show minimal inhibition (Trk active), unless the pathway is PKC-dependent.
-
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
Solubility & Stability
-
Solvent: this compound is hydrophobic. Use DMSO. Avoid aqueous buffers for stock solutions as precipitation will occur immediately, leading to false negatives.
-
Light Sensitivity: All indolocarbazoles degrade under UV/white light. Wrap tubes in foil.
The "K252b" Control
While this compound distinguishes targets (Trk vs PKC), K252b distinguishes location (Extracellular vs Intracellular).
-
If K252a inhibits a process but K252b (at the same concentration) does not, the target is intracellular (K252b cannot cross the membrane). This validates that your K252a/d effect is not an extracellular artifact.
Concentration Windows
-
Warning: At high micromolar concentrations (>1 μM), this compound loses selectivity and will begin to inhibit Trk and other kinases. Strict adherence to the 50–200 nM window is required to maintain the specificity argument.
References
-
Kase, H., et al. (1987). "K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases." Biochemical and Biophysical Research Communications.
-
Tapley, P., et al. (1992). "K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors."[1][4] Oncogene.
-
Wood, E.R., et al. (2005). "Synthesis, modeling, and in vitro activity of (3'S)-epi-K-252a analogues. Elucidating the stereochemical requirements of the 3'-sugar alcohol on trkA tyrosine kinase activity." Journal of Medicinal Chemistry.
-
Koizumi, S., et al. (1988). "K-252a: A specific inhibitor of the action of nerve growth factor on PC12 cells."[1][6] Journal of Neuroscience.
Sources
- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neurotrophic 3,9-bis[(alkylthio)methyl]-and-bis(alkoxymethyl)-K-252a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Trk tyrosine kinase inhibitor K252a regulates growth of lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K252a - LKT Labs [lktlabs.com]
Mechanistic Validation of K252d: A Comparative Western Blot Guide
Executive Summary
K252d is an indolocarbazole alkaloid and a structural analog of staurosporine and K252a. While K252a is widely recognized for its potent inhibition of Trk receptors, This compound is primarily characterized as an inhibitor of Protein Kinase C (PKC) and Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) .
Validating the mechanism of this compound requires a rigorous experimental design that distinguishes it from its analogs (K252a, K252b) and broad-spectrum inhibitors (Staurosporine). This guide outlines a self-validating Western Blot workflow to confirm this compound activity by monitoring the phosphorylation status of specific downstream substrates.
Part 1: Mechanistic Profile & Signaling Pathway[1]
This compound functions as an ATP-competitive inhibitor . It binds to the catalytic cleft of the kinase, preventing the transfer of the
Diagram 1: this compound Mechanism of Action
The following diagram illustrates the interference of this compound within the PKC/CaMKII signaling cascade.
Figure 1: this compound intercepts signal transduction by competitively binding the ATP pocket of activated kinases (PKC/CaMKII), preventing substrate phosphorylation.
Part 2: Comparative Analysis of K252 Series
To ensure scientific integrity, this compound must be benchmarked against its structural relatives. This compound is often used to probe structural specificity requirements of the ATP binding pocket.
Table 1: Inhibitor Characteristics & Selectivity Profile
| Compound | Primary Targets | Mechanism | Cell Permeability | Key Experimental Role |
| This compound | PKC, CaMKII | ATP Competitive | Moderate/Low | Test Compound: Validates structural specificity of inhibition. |
| K252a | Trk A/B/C, PKC, CaMKII | ATP Competitive | High | Positive Control: High-potency benchmark. |
| K252b | PKC, CaMKII (Extracellular) | ATP Competitive | No (Impermeable) | Negative Control: Rules out extracellular kinase effects. |
| Staurosporine | Broad Spectrum (Pan-Kinase) | ATP Competitive | High | System Control: Ensures the assay can detect inhibition. |
Critical Insight: this compound is distinguished from K252a by the modification of the sugar moiety (often a hydroxy group variation). This alteration affects its solubility and potency. Unlike K252b, which is strictly impermeable due to a carboxylic acid group, this compound has intermediate properties that must be empirically determined in your specific cell line [1, 2].
Part 3: Experimental Protocol for Western Blot Validation
This protocol is designed to be self-validating by including stimulation steps. You cannot reliably measure inhibition of basal kinase activity; you must stimulate the pathway to create a dynamic range for the inhibitor to act upon.
Phase 1: Cell Treatment Workflow
-
Seed Cells: Plate cells (e.g., PC12, HeLa, or SY5Y) to reach 70-80% confluency.
-
Serum Starvation (Essential): Incubate in serum-free media for 4–12 hours. This reduces basal phosphorylation noise.
-
Pre-treatment (Inhibitor):
-
Add This compound (Titration: 10 nM – 10 µM).
-
Include Vehicle Control (DMSO matched to highest concentration).
-
Incubate for 30–60 minutes at 37°C.
-
-
Stimulation (Activator):
-
For PKC: Add PMA (TPA) at 100–200 nM for 15–30 minutes.
-
For CaMKII: Add A23187 (Calcium Ionophore) at 1–5 µM or Glutamate (depending on cell type) for 5–15 minutes.
-
-
Termination: Rapidly aspirate media and wash once with ice-cold PBS containing phosphatase inhibitors.
Phase 2: Lysis & Western Blotting
-
Lysis Buffer: RIPA or NP-40 buffer must be supplemented with:
-
Protease Inhibitors (Aprotinin, Leupeptin).
-
Phosphatase Inhibitors: Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4), and
-Glycerophosphate. Without these, the phosphorylation signal will be lost during lysis.
-
-
Antibody Selection:
| Target Pathway | Primary Target (Readout) | Phospho-Site | Rationale |
| PKC | MARCKS | p-Ser152/156 | MARCKS is the major substrate of PKC. Its phosphorylation is a more reliable readout of activity than PKC autophosphorylation. |
| PKC | Pan-PKC | p-Thr514 (activation loop) | Indicates PKC activation state, though less sensitive to inhibition than substrate phosphorylation. |
| CaMKII | CaMKII | p-Thr286 | Autophosphorylation at Thr286 is the hallmark of CaMKII activation and "memory" state. |
Part 4: Data Interpretation & Logic
A successful validation experiment must follow a specific logic flow. If the controls fail, the this compound data is invalid.
Diagram 2: Experimental Logic & Expected Patterns
Figure 2: Decision matrix for interpreting Western Blot bands. A clear increase in phosphorylation (Stimulation) is a prerequisite for validating inhibition.
Quantitative Analysis[2][3]
-
Normalize: Divide the density of the Phospho-band by the Total-Protein band (e.g., Total CaMKII or Total MARCKS). Do not normalize to Actin/GAPDH alone, as treatment may alter total kinase levels.
-
Calculate % Inhibition:
-
IC50 Determination: Plot % Inhibition against log[this compound]. This compound is expected to have a higher IC50 (lower potency) than K252a for most targets, typically in the high nanomolar to low micromolar range [3, 4].
References
-
Yasuzawa, T. et al. (1986).[1] The structures of the novel protein kinase C inhibitors K-252a, b, c and d. The Journal of Antibiotics, 39(8), 1072–1078.
-
Kase, H. et al. (1987). K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases.[2] Biochemical and Biophysical Research Communications, 142(2), 436-440.[2]
-
Malinow, R. et al. (1989).[3] Inhibition of postsynaptic PKC or CaMKII blocks induction but not expression of LTP.[3] Science, 245(4920), 862-866.[3]
-
Knusel, B. & Hefti, F. (1992). K-252 compounds: Modulators of neurotrophin signal transduction. Journal of Neurochemistry, 59(6), 1987-1996.
Sources
- 1. The structures of the novel protein kinase C inhibitors K-252a, b, c and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K-252 compounds, novel and potent inhibitors of protein kinase C and cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of postsynaptic PKC or CaMKII blocks induction but not expression of LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
K252d Disposal & Handling: A Senior Scientist’s Operational Guide
Topic: K252d Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers[1]
Core Directive: The "Zero-Residue" Standard
As researchers, we often treat this compound (a potent staurosporine analog and CaM kinase inhibitor) with respect during experimentation but underestimate it during disposal. Because this compound is a stable indolocarbazole alkaloid, it resists standard oxidative bleaching. Pouring it down the drain is not just non-compliant; it is negligent.
This guide outlines a "Zero-Residue" protocol. Our goal is to ensure that every microgram of this compound is captured and destroyed via high-heat incineration, preventing environmental persistence or accidental lab contamination.
Hazard Profiling & Causality
To dispose of this compound safely, you must understand why it is hazardous.
| Parameter | Technical Insight | Operational Implication |
| Chemical Class | Indolocarbazole Alkaloid | High Stability: Does not degrade rapidly in water or mild acids. Requires High-Heat Incineration (>1000°C). |
| Toxicity Mechanism | ATP-competitive Kinase Inhibition (PKC, CaMK) | Systemic Risk: Potent biological activity at nanomolar (nM) concentrations. |
| Solvent Vehicle | Typically DMSO (Dimethyl Sulfoxide) | Permeation Risk: DMSO is a transdermal carrier. If this compound is dissolved in DMSO, it will pass through standard latex gloves and skin instantly. |
| Detection | Fluorescence (Ex/Em ~290/470 nm) | Self-Validation: You can use a UV lamp to verify surface decontamination. |
Pre-Disposal Protocol: The "Barrier" System
Before generating waste, establish your safety barriers.
A. PPE Configuration (The "DMSO Defense")
Standard nitrile gloves are insufficient for DMSO solutions.
-
Layer 1 (Inner): 4 mil Nitrile (Tactility).
-
Layer 2 (Outer): 8 mil Nitrile or Laminate (Breakthrough protection).
-
Rationale: DMSO breakthrough time on thin nitrile is <5 minutes. The outer layer provides the necessary buffer for doffing upon contamination.
B. Waste Segregation Setup
Do not mix this compound waste with general organic solvents (e.g., Acetone/Ethanol wash bottles) unless approved by EHS.
-
Designation: "Toxic Organic Waste - High Heat Incineration."
-
Container: Amber glass (to prevent UV degradation before disposal) or HDPE.
The Disposal Workflow (Decision Tree)
This workflow ensures that whether the this compound is a solid powder or a liquid mother liquor, it ends up in the correct destruction stream.
Figure 1: Decision matrix for segregating this compound waste streams to ensure proper incineration.
Detailed Step-by-Step Procedures
Scenario A: Disposing of Stock Solutions (DMSO)
Context: You have 500 µL of 10 mM this compound in DMSO left in a vial.
-
Do NOT dilute with water.[2][3] Adding water to DMSO is exothermic and may cause splashing.
-
Transfer the entire volume into the "Toxic/Halogenated Organic Waste" carboy.
-
Rinse the source vial with Acetone (3x). Transfer rinsate to the same carboy.
-
Cap the carboy immediately to prevent aerosolization.
Scenario B: Disposing of Solid Waste (Pipette Tips/Vials)
Context: You used a P200 tip to transfer the inhibitor.
-
Evaporation: Allow any residual volatile solvent (acetone/ethanol) on the tip to evaporate in the fume hood.
-
Bagging: Place the tip in a dedicated "Chemically Contaminated Sharps" container or a double-lined clear biohazard bag (if no sharps).
-
Labeling: Tag the bag specifically with "Contains Trace this compound/Staurosporine Analogs - Toxic."
Scenario C: Spill Cleanup (The Self-Validating Protocol)
Context: A small drop fell on the benchtop.
-
Isolate: Mark the area.
-
Absorb: Place a chemically resistant pad over the spill.
-
Solubilize: Wet a paper towel with Acetone (this compound is poorly soluble in water; water will just spread it). Wipe from the outside in.
-
Validate (The Pro Tip): Shine a handheld UV lamp (long-wave) on the surface. If you see blue/green fluorescence, this compound residue remains. Repeat the acetone wipe until fluorescence is gone.
Regulatory & Compliance Context (RCRA)
While this compound may not have a specific "P-List" code (like Sodium Azide), it falls under Characteristic Waste due to toxicity.
-
EPA/RCRA Status: Treat as Hazardous Waste.
-
Disposal Code: Often consolidated under D001 (Ignitable, if in solvent) or non-specific toxic organic codes depending on your institution's profile.
-
Prohibition: Under no circumstances can this be sewered (poured down the drain), regardless of dilution.
References
-
Vertex Pharmaceuticals/Cystic Fibrosis Foundation. (2010). Material Safety Data Sheet: K-252a (Analog Reference). Retrieved from 4.
-
Santa Cruz Biotechnology. (2010). Staurosporine Safety Data Sheet (Parent Class Reference). Retrieved from 3.
-
US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from 5.
-
National Institutes of Health (NIH). (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (Demonstrates structural stability and potency). Retrieved from 6.
Sources
Personal Protective Equipment (PPE) & Handling Guide: K252d
Part 1: Executive Safety Summary (The "Why")
Do not treat K252d as a standard bench reagent. this compound is a potent alkaloid and a structural analog of Staurosporine.[1] While often used as a selective inhibitor for CaM Kinase II (CaMKII) and Protein Kinase C (PKC), its biological activity is derived from its ability to intercalate into the ATP-binding pocket of kinases with nanomolar affinity.[1]
The Core Hazard: The danger of this compound lies not just in acute toxicity, but in mechanism-based toxicity .[1] By inhibiting kinases that regulate essential cellular functions (cell division, ion channel regulation, and signal transduction), accidental exposure can lead to systemic cellular disruption.[1] Furthermore, this compound is almost exclusively handled in Dimethyl Sulfoxide (DMSO) .[1] DMSO is a potent skin penetrant that will "drag" the this compound molecule through the dermal barrier and into the bloodstream within seconds.
Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling requires containment and barrier protection designed to resist organic solvents.[1]
Part 2: PPE & Containment Matrix[1]
This matrix is designed to prevent exposure routes common in kinase inhibitor research: inhalation of lyophilized powder and transdermal absorption of DMSO solutions.[1]
Personal Protective Equipment (PPE)[1][2]
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Laminate | DMSO Permeation: Standard latex degrades rapidly in DMSO.[1] Thin nitrile offers protection for splash contact only.[1] Double gloving increases breakthrough time and allows the outer glove to be shed immediately upon contamination without exposing skin.[1] |
| Respiratory | Engineering Controls Primary. N95 or P100 respirator only if outside containment.[1] | This compound is supplied as a lyophilized powder.[1] Electrostatic forces can cause the powder to "fly," creating an inhalation hazard.[1] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1)Face shield recommended for volumes >10mL.[1] | Standard safety glasses have gaps.[1] Goggles seal the eyes against aerosols and splashes, critical when using volatile solvents or vortexing.[1] |
| Body | Lab Coat with Tyvek Sleeves or full Tyvek suit.[1] | Cotton lab coats absorb liquids and hold them against the skin.[1] Tyvek sleeves protect the wrist gap between the glove and coat cuff.[1] |
Engineering Controls[1]
-
Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.[1]
-
Secondary: Balance enclosure for weighing powders.
-
Surface: Absorbent, plastic-backed bench paper (diaper paper) to capture micro-spills.[1]
Part 3: Operational Protocols
Phase 1: Weighing & Solubilization (Critical Risk Zone)
The highest risk of exposure occurs when the compound is in dry powder form (inhalation) or highly concentrated solution (transdermal).
-
Static Control: Lyophilized alkaloids are prone to static.[1] Use an anti-static gun or ionizer bar near the balance.[1] If unavailable, wipe the exterior of the vial with a damp tissue to discharge static before opening.[1]
-
The "Solvent-First" Rule: If your experimental design permits, add the solvent (DMSO) to the vial inside the hood before attempting to weigh out aliquots.[1] It is safer to pipette a solution than to spatula a flying powder.[1]
-
Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.[1]
Phase 2: In-Vitro Application
-
Dilution: Perform all serial dilutions inside the BSC/Hood.
-
Waste Segregation: Do not mix this compound waste with general solvent waste.[1] Segregate into a dedicated "Cytotoxic/High Potency" liquid waste stream.[1]
Part 4: Mechanism of Action & Toxicity Flowchart
The following diagram illustrates the biological pathway of this compound toxicity and the corresponding safety barriers required at each stage.
Caption: Workflow illustrating the interaction between the this compound hazard mechanism and the required operational safety barriers.
Part 5: Emergency Response
Accidental Spills[1]
-
Powder Spill: Cover with wet paper towels (to prevent dust) immediately.[1] Wipe up from the outside in.[1] Do not sweep.[1][2]
-
Liquid Spill (DMSO):
Exposure First Aid[5][6]
-
Skin Contact: Wash immediately with soap and copious amounts of water for 15 minutes.[1] Do not use ethanol to wash skin; it acts as a permeation enhancer and may drive the compound deeper.[1]
-
Eye Contact: Flush for 15 minutes at an eyewash station.[1] Hold eyelids open.
-
Ingestion: Seek immediate medical attention.[1][3][4][5] Provide the SDS to the physician, emphasizing the "Staurosporine-like kinase inhibitor" class.[1]
References
-
PubChem. (n.d.).[1][6] K-252d | C26H25N3O5. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs. Retrieved October 26, 2023, from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
